1-(1-Methylcyclohexyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylcyclohexyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(10)9(2)6-4-3-5-7-9/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMBCDFRVPGSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337716 | |
| Record name | 1-(1-methylcyclohexyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-62-2 | |
| Record name | 1-(1-methylcyclohexyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methylcyclohexyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(1-Methylcyclohexyl)ethanone chemical properties and structure
An In-depth Technical Guide to 1-(1-Methylcyclohexyl)ethanone: Structure, Properties, Synthesis, and Applications
Introduction
This compound, also known by synonyms such as 1-Acetyl-1-methylcyclohexane, is a ketone characterized by a unique structure that combines a cyclohexane ring with both a methyl and an acetyl group attached to the same carbon atom.[1] This configuration gives the molecule distinct chemical properties and reactivity.[1] Its molecular formula is C9H16O, and it has a molecular weight of approximately 140.22 g/mol .[1][2][3][4][5] The compound is identified by the CAS Registry Number 2890-62-2.[2][3][4][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.
Chemical Structure and Stereochemistry
The molecular structure of this compound consists of a central cyclohexane ring. At the C1 position, it features a quaternary carbon atom bonded to a methyl group (-CH3) and an acetyl group (-C(O)CH3). This arrangement makes it a non-enantiomeric molecule. The cyclohexane ring predominantly adopts a stable chair conformation to minimize steric strain.[1]
Below is a two-dimensional representation of the chemical structure.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 2890-62-2 | [2][3][4][5] |
| Molecular Formula | C9H16O | [1][2][3][4][5][6] |
| Molecular Weight | 140.22 g/mol | [1][2][3][4][5] |
| Boiling Point | 186.5 °C | [2] |
| Melting Point | 65 °C | [2] |
| Density | 0.95 g/cm³ | [2] |
| Flash Point | 70.5 °C | [2] |
| SMILES | CC(=O)C1(CCCCC1)C | [2][3][6] |
| InChIKey | UBMBCDFRVPGSSQ-UHFFFAOYSA-N | [3][4][5] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired yield, purity, and the availability of starting materials.
Friedel-Crafts Acylation of Methylcyclohexane
One of the most direct methods for synthesizing this compound is the Friedel-Crafts acylation of methylcyclohexane.[7] This electrophilic substitution reaction involves treating methylcyclohexane with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[7]
-
Rationale: This method is a classic and well-understood pathway for forming carbon-carbon bonds and introducing acyl groups to aliphatic rings. The Lewis acid catalyst is essential for activating the acetyl chloride to generate a potent electrophile (the acylium ion), which then attacks the cyclohexane ring. Temperature control is crucial; reactions are typically conducted between 25-40°C to achieve optimal yields of 75-85%.[1]
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane).
-
Reagent Addition: Methylcyclohexane is added to the flask. The mixture is cooled in an ice bath.
-
Acylation: Acetyl chloride is added dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.[1]
-
Quenching: The reaction is carefully quenched by pouring it onto crushed ice and hydrochloric acid.
-
Extraction & Purification: The organic layer is separated, washed with sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation.
Caption: Workflow for the Friedel-Crafts Acylation Synthesis.
Oxidation of 1-(1-Methylcyclohexyl)ethanol
An alternative, highly selective method is the oxidation of the corresponding alcohol, 1-(1-methylcyclohexyl)ethanol.[1] This precursor can be synthesized via a Grignard reaction between methylmagnesium bromide and 1-methylcyclohexanone.[1]
-
Rationale: This two-step approach offers excellent chemoselectivity, as the oxidation step specifically targets the secondary alcohol without affecting the rest of the molecule.[1] Common oxidizing agents for this transformation include potassium permanganate or chromium-based reagents.
Chemical Reactivity and Applications
The presence of the ketone functional group makes this compound a versatile intermediate in organic synthesis.[7]
Key Reactions
-
Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(1-methylcyclohexyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.[1][7]
-
Oxidation: Under strong oxidizing conditions, the ketone can be cleaved to form carboxylic acids.[1][7]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents, leading to the formation of tertiary alcohols.[1][7]
Sources
- 1. Buy this compound | 2890-62-2 [smolecule.com]
- 2. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 3. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 6. PubChemLite - 1-(1-methylcyclohexyl)ethan-1-one (C9H16O) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
1-(1-Methylcyclohexyl)ethanone CAS number 2890-62-2
An In-depth Technical Guide to 1-(1-Methylcyclohexyl)ethanone (CAS: 2890-62-2)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile ketone that serves as a valuable intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, reactivity, and handling protocols, grounding all information in established scientific principles and authoritative sources.
Introduction and Strategic Importance
This compound, also known as 1-acetyl-1-methylcyclohexane, is a ketone characterized by a carbonyl group attached to a cyclohexane ring which is substituted at the same carbon by a methyl group.[1][2] Its unique structure, combining a cyclic alkane with a ketone functional group, makes it a pivotal building block for constructing more complex molecular architectures.[3] The reactivity of the carbonyl group allows for a wide array of chemical transformations, including nucleophilic additions, reductions, and oxidations, establishing its role as a key starting material in various synthetic pathways.[1][3] Its applications are found in the synthesis of fine chemicals, fragrances, and as a potential intermediate in the development of pharmacologically active compounds.[1][4]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from various chemical databases and suppliers.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2890-62-2 | [2][4][5] |
| Molecular Formula | C₉H₁₆O | [2][4][6] |
| Molecular Weight | 140.22 g/mol | [1][2][4] |
| Boiling Point | ~186.5 °C | [4][7] |
| Melting Point | ~65 °C | [4] |
| Density | ~0.95 g/cm³ | [4] |
| Flash Point | ~70.5 °C | [4] |
| Refractive Index | ~1.4543 | [7] |
| SMILES | CC(=O)C1(C)CCCCC1 | [2][4][5] |
| InChIKey | UBMBCDFRVPGSSQ-UHFFFAOYSA-N | [2][6] |
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected spectral characteristics are outlined below.
Table 2: Key Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.1 ppm), the quaternary methyl protons (singlet), and complex multiplets for the cyclohexyl methylene protons. |
| ¹³C NMR | A signal for the carbonyl carbon (>200 ppm), a quaternary carbon signal, signals for the acetyl and ring methyl carbons, and multiple signals for the cyclohexyl methylene carbons. |
| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the ketone, typically in the range of 1705-1725 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would likely include the loss of an acetyl group ([M-43]⁺) and a methyl group ([M-15]⁺). |
Synthesis Methodologies: A Field-Proven Approach
The most direct and widely employed method for synthesizing ketones of this type is the Friedel-Crafts acylation.[1][3] This reaction, traditionally used for aromatic systems, can be adapted for electron-rich alkenes like 1-methylcyclohexene.[8][9]
Core Synthesis Pathway: Friedel-Crafts Acylation of 1-Methylcyclohexene
The reaction involves treating 1-methylcyclohexene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][10]
Causality of Experimental Design:
-
Lewis Acid Catalyst (AlCl₃): The catalyst is crucial as it coordinates with the acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺).[11][12] This electrophile is potent enough to be attacked by the π-electrons of the alkene's double bond.
-
Starting Material (1-Methylcyclohexene): The trisubstituted double bond of 1-methylcyclohexene provides a nucleophilic center for the electrophilic attack. The reaction proceeds via the formation of a stable tertiary carbocation intermediate.
-
Aprotic Solvent: A non-reactive, aprotic solvent like dichloromethane is typically used to dissolve the reactants without interfering with the highly reactive intermediates.
Caption: Mechanism of Friedel-Crafts acylation on 1-methylcyclohexene.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.
Materials:
-
1-Methylcyclohexene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add 1-methylcyclohexene (1.0 equivalent) dissolved in a small amount of anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the final product.
Chemical Reactivity and Synthetic Applications
This compound is a versatile intermediate primarily due to the reactivity of its ketone group.[3]
-
Reduction: The carbonyl can be reduced to a secondary alcohol, 1-(1-methylcyclohexyl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Oxidation: Under strong oxidizing conditions, the compound can be cleaved to form carboxylic acids.[1]
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.[1][3]
-
Industrial Uses: It serves as an intermediate in the production of fatty acid esters and carbinols.[4] Its properties also lend it to potential use in the fragrance and flavor industries.[1]
-
Biological Research: The compound and its derivatives can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.[1]
Caption: General experimental workflow from synthesis to characterization.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
GHS Classification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4] Some sources also list H227 (Combustible liquid).[2]
-
Pictogram: GHS07 (Exclamation Mark).[4]
-
Signal Word: Warning.[7]
Precautions for Safe Handling:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames.[14]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][15] Recommended storage temperature is often between 2°C and 8°C.[4][5]
Conclusion
This compound (CAS: 2890-62-2) is a synthetically important ketone with a well-defined profile. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of its carbonyl group, secures its position as a valuable intermediate for both academic research and industrial applications. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.
References
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2).
- Angene Chemical. (n.d.). Ethanone, 1-(1-methylcyclohexyl)- | 2890-62-2.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one. National Center for Biotechnology Information.
- Angene Chemical. (n.d.). Safety Data Sheet.
- NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-. NIST Chemistry WebBook.
- ResearchGate. (2007). Acylation of Cyclohexene and 1-Methylcyclohexene Over Zeolites and Mesoporous Molecular Sieves.
- PubChemLite. (n.d.). 1-(1-methylcyclohexyl)ethan-1-one (C9H16O).
- Journal of the American Chemical Society. (n.d.). Acetylation of 1-Methylcyclohexene.
- XiXisys. (n.d.). GHS SDS for Ethanone, 1-(4-methylcyclohexyl)-.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)- Phase change data. NIST Chemistry WebBook.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Homework.Study.com. (n.d.). Treating cyclohexene with acetyl chloride and AlCl3.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
Sources
- 1. Buy this compound | 2890-62-2 [smolecule.com]
- 2. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. homework.study.com [homework.study.com]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1879-06-7 Name: [xixisys.com]
IUPAC name for 1-Acetyl-1-methylcyclohexane
An In-Depth Technical Guide to 1-Acetyl-1-methylcyclohexane: Nomenclature, Synthesis, and Characterization
Introduction
In the landscape of organic synthesis and medicinal chemistry, cyclic ketones serve as foundational building blocks for constructing complex molecular architectures. Their inherent reactivity and stereochemical properties make them indispensable intermediates in the development of pharmaceuticals, agrochemicals, and performance materials.[1] This guide focuses on a specific substituted cyclic ketone, 1-Acetyl-1-methylcyclohexane (CAS No. 2890-62-2), providing a comprehensive technical overview tailored for researchers, scientists, and drug development professionals.[2][3][4] We will dissect its formal nomenclature, explore plausible synthetic routes, detail protocols for its spectroscopic validation, and discuss its chemical reactivity in the context of advanced chemical synthesis. The objective is to provide not just a list of properties, but a cohesive understanding of the causality behind its chemical behavior and analytical profile.
Part 1: IUPAC Nomenclature and Structural Analysis
The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method for communicating chemical structures. The name "1-Acetyl-1-methylcyclohexane" is derived by identifying the principal functional group and the parent cycloalkane.
-
Parent Structure: The core is a six-membered saturated ring, which is named cyclohexane .
-
Principal Functional Group: The ketone group (C=O) is part of an acetyl group (-C(O)CH₃), which is treated as a substituent on the cyclohexane ring.
-
Substituents: There are two substituents on the same carbon atom of the cyclohexane ring: an acetyl group and a methyl (-CH₃) group.
-
Locants: Numbering of the ring starts at the carbon atom bearing both substituents, assigning it position 1 . Therefore, the substituents are located at C1.
Following IUPAC rules, the substituents are listed alphabetically (acetyl, methyl), leading to the formal name 1-Acetyl-1-methylcyclohexane . An alternative, equally valid IUPAC name is 1-(1-methylcyclohexyl)ethan-1-one .[3]
Caption: Synthetic workflow from 1-methylcyclohexanol to the target compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol outlines the acylation of 1-methylcyclohexene. A thorough risk assessment must be conducted prior to execution.
Materials:
-
1-methylcyclohexene (96.17 g/mol )
-
Acetyl chloride (78.50 g/mol )
-
Anhydrous aluminum chloride (AlCl₃) (133.34 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.0 eq) dropwise to the cooled suspension while stirring. Allow the mixture to stir for 15 minutes to facilitate the formation of the acylium ion complex.
-
Alkene Addition: Add 1-methylcyclohexene (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via fractional distillation under reduced pressure or column chromatography to yield pure 1-acetyl-1-methylcyclohexane.
Part 3: Spectroscopic Characterization and Validation
Structural elucidation and confirmation are paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of the synthesized compound.
Caption: Logic of complementary spectroscopic techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts
| Nucleus | Predicted Shift (ppm) | Multiplicity | Assignment |
| ¹³C | ~212 | - | Carbonyl (C=O) |
| ~50 | - | Quaternary C1 | |
| ~35 | - | CH₂ (C2, C6) | |
| ~26 | - | CH₂ (C4) | |
| ~23 | - | CH₂ (C3, C5) | |
| ~25 | - | Acetyl CH₃ | |
| ~24 | - | C1-Methyl CH₃ | |
| ¹H | ~2.10 | Singlet | Acetyl CH₃ (3H) |
| ~1.50 - 1.70 | Multiplet | Cyclohexane CH₂ protons | |
| ~1.15 | Singlet | C1-Methyl CH₃ (3H) |
Note: Predicted shifts are based on typical values for similar structures. Actual values may vary based on solvent and experimental conditions. [5][6] Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound into a clean vial.
-
Solvation: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Toluene-d8). [5]Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the proton count and assign the peaks according to the expected structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature for 1-acetyl-1-methylcyclohexane is the strong carbonyl (C=O) stretch.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~2930 - 2850 | Strong | C-H (sp³) stretch |
| ~1710 | Strong, Sharp | C=O (ketone) stretch |
| ~1450 | Medium | C-H bend |
Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl region (~1710 cm⁻¹) to confirm the presence of the ketone functional group.
Part 4: Reactivity and Applications in Drug Development
The chemical reactivity of 1-acetyl-1-methylcyclohexane is dominated by its ketone functionality. Carbonyl groups are central to drug design as they can act as hydrogen bond acceptors, influencing drug-target interactions, solubility, and bioavailability. [7] Key Reactions and Potential Applications:
-
Enolate Formation: The α-protons on the acetyl group are acidic and can be removed by a base to form an enolate. This nucleophile can then participate in a wide range of C-C bond-forming reactions (e.g., aldol condensations, alkylations), allowing for further molecular elaboration.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is critical for accessing chiral alcohol building blocks.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums), providing a route to tertiary alcohols.
-
Scaffold for Spirocycles: The quaternary center at C1 makes this molecule an interesting precursor for spirocyclic compounds. Spirocycles are increasingly utilized in drug discovery to introduce three-dimensionality, which can improve binding affinity and metabolic stability. [8] The broader class of cyclic ketones are vital intermediates in the pharmaceutical industry. [1]They are embedded in the synthetic routes of numerous approved drugs and are used to construct complex polycyclic systems found in natural products and their synthetic analogues. The development of novel catalytic methods, such as the synergistic merger of photoredox and organocatalysis, continues to expand the toolkit for functionalizing cyclic ketones at positions that are traditionally difficult to access, such as the β-position. [9]
Conclusion
1-Acetyl-1-methylcyclohexane is a well-defined chemical entity whose structure is unambiguously described by IUPAC nomenclature. Its synthesis is achievable through classic organic transformations like the Friedel-Crafts acylation, and its identity is definitively confirmed by a suite of spectroscopic techniques. As a member of the cyclic ketone family, it represents more than just a simple molecule; it is a versatile synthetic intermediate. For professionals in drug development and scientific research, understanding the synthesis, characterization, and reactivity of such foundational scaffolds is essential for the rational design and construction of novel, high-value chemical entities.
References
- Strategic Demand Shifts Reshaping the Cyclic Ketone Market Worldwide. Vertex AI Search.
- 1-Acetyl-1-methyl-cyclohexane - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 1-acetylcyclohexene - Organic Syntheses Procedure. Organic Syntheses. [Link]
- 1-ACETYLCYCLOHEXENE. precisionFDA.
- Exploring Carbonyl Group Applications in Pharmaceuticals.
- 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019. PubChem. [Link]
- Acetylation of 1-Methylcyclohexene. Journal of the American Chemical Society. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis.
- IMPORTANT ROLES OF CYCLIC DI-KETO COMPOUNDS TO ONE POT SYNTHESES OF NITROGEN HETEROCYCLIC SYSTEMS. IJCRT.org.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
- 4-acetyl-1-methyl-1-cyclohexene(6090-09-1) 1H NMR spectrum. ChemicalBook.
- 4-Acetyl-1-methylcyclohexene. NIST WebBook. [Link]
- 1-ACETYL-1-CYCLOHEXENE(932-66-1) 1H NMR spectrum. ChemicalBook.
- Synthesis of 1-Methylcyclohexene: A Practical Labor
- 1-ACETYL-1-CYCLOHEXENE 932-66-1 wiki. Guidechem.
- The Reaction of 1-Acetyl-2-methylcyclohexene with Cyclohexanone.
Sources
- 1. hi5ve.net [hi5ve.net]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 1-Acetyl-1-methylcyclohexane | 2890-62-2 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Exploring Carbonyl Group Applications in Pharmaceuticals [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 1-(1-Methylcyclohexyl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methylcyclohexyl)ethanone
Foreword: A Molecule of Versatility
In the landscape of organic synthesis, this compound emerges not as a final product of renown, but as a crucial and versatile intermediate.[1] Its unique structure, featuring a ketone functional group attached to a tertiary carbon within a cyclohexane ring, presents a nexus of reactivity and steric influence that is of significant interest to researchers in drug development and fine chemical synthesis.[2] Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is the bedrock upon which reliable, scalable, and safe laboratory and industrial processes are built. This guide provides a detailed exploration of these properties, grounded in established analytical techniques and practical, field-proven insights.
Section 1: Molecular Identity and Structural Characteristics
Before delving into its macroscopic properties, it is essential to define the molecule's fundamental identity. This compound, also known as 1-acetyl-1-methylcyclohexane, is a simple yet structurally significant aliphatic ketone.[2]
| Identifier | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 2890-62-2 | [3][4] |
| Molecular Formula | C₉H₁₆O | [2][4] |
| Molecular Weight | 140.22 g/mol | [2][3][4] |
| Canonical SMILES | CC(=O)C1(CCCCC1)C | [3] |
| InChIKey | UBMBCDFRVPGSSQ-UHFFFAOYSA-N | [3][5] |
The molecule's structure is key to its behavior. The carbonyl (C=O) group is a site of high reactivity, susceptible to nucleophilic attack, while the adjacent quaternary carbon, bonded to the cyclohexane ring and a methyl group, introduces significant steric hindrance that modulates this reactivity.[2] The cyclohexane ring itself is not planar and exists predominantly in a stable chair conformation, which influences the molecule's overall shape and how it interacts with other molecules.[2]
Section 2: Core Physicochemical Properties
The physical properties of this compound dictate its handling, reaction conditions, and purification methods. The following table summarizes its key quantitative data.
| Property | Value | Unit | Source |
| Melting Point | 65 | °C | [4] |
| Boiling Point | 186.5 | °C | [4] |
| Density | 0.95 | g/cm³ | [4] |
| Flash Point | 70.5 | °C | [4] |
| logP (Octanol/Water) | 2.546 | (unitless) | [6] |
These properties provide a snapshot of the compound's behavior. The relatively high boiling point is consistent with its molecular weight and ketone functionality, which allows for dipole-dipole interactions. Its density, slightly less than water, and a positive logP value indicate low solubility in water and preference for nonpolar environments.[6] The flash point of 70.5°C classifies it as a combustible liquid, a critical piece of information for safe handling and storage protocols.[3][4]
Section 3: Experimental Determination of Physical Properties
Accurate determination of physical properties is a cornerstone of chemical characterization. The protocols described here are standard, reliable methods chosen for their suitability for a liquid ketone of this nature.
Protocol 1: Boiling Point Determination via Distillation
-
Causality and Justification: Simple distillation is the chosen method because it serves a dual purpose: it provides an accurate boiling point at atmospheric pressure and simultaneously acts as a final purification step. For a compound with a boiling point well below decomposition temperature, this method is both efficient and precise.
-
Step-by-Step Methodology:
-
Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter, a thermometer, a condenser, and a receiving flask.
-
Place approximately 25 mL of this compound and a few boiling chips into the round-bottom flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Begin heating the flask gently using a heating mantle.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
Record the ambient atmospheric pressure, as boiling point is pressure-dependent.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Causality and Justification: Gas chromatography is the gold standard for assessing the purity of volatile organic compounds like this compound.[4] Its high resolution allows for the separation and quantification of even minor impurities that may be present from synthesis, such as starting materials or side-products. A non-polar capillary column is selected based on the compound's moderate polarity.
-
Step-by-Step Methodology:
-
Prepare a dilute solution of the compound (approx. 1%) in a volatile solvent like dichloromethane or ethyl acetate.
-
Set the GC instrument parameters:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas (Helium) Flow Rate: 1 mL/min
-
-
Inject 1 µL of the prepared sample into the GC.
-
Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.
-
Below is a diagram illustrating the workflow for this critical purity assessment.
Caption: Workflow for Purity Determination by Gas Chromatography.
Section 4: Spectroscopic Characterization
Spectroscopy provides a "fingerprint" of a molecule, allowing for structural confirmation.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band between 1705-1725 cm⁻¹. This peak is characteristic of the C=O stretching vibration of a saturated aliphatic ketone.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a singlet for the acetyl protons (CH₃-C=O) around δ 2.1 ppm. Another singlet would correspond to the methyl group on the cyclohexane ring. The protons on the cyclohexane ring would appear as a complex multiplet in the δ 1.2-1.8 ppm region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be definitive. A peak at δ > 200 ppm will confirm the presence of the ketone carbonyl carbon. The quaternary carbon attached to the carbonyl group will appear around δ 50-60 ppm, and the carbons of the cyclohexane and methyl groups will be found in the aliphatic region (δ 15-45 ppm).[3]
-
Mass Spectrometry: In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 140. A prominent peak would likely be observed at m/z = 43, corresponding to the loss of the acetyl group ([CH₃CO]⁺), a common fragmentation pattern for methyl ketones.
The following diagram illustrates the link between the molecule's structure and its expected spectral signals.
Caption: Correlation of Structure to Key Spectroscopic Signals.
Section 5: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is classified as a hazardous substance.[3]
-
GHS Classification:
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.[7]
-
-
Storage:
Conclusion
This compound is a valuable chemical intermediate whose utility is unlocked through a thorough understanding of its physical properties. Its defined boiling and melting points, solubility characteristics, and spectral fingerprint provide the necessary data for its purification, characterization, and safe implementation in complex synthetic pathways. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists, enabling them to utilize this versatile molecule with confidence and precision.
References
- 1-(1-methylcyclohexyl)ethan-1-one | C9H16O | CID 544198. PubChem. [Link]
- Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2). Cheméo. [Link]
- Ethanone, 1-(methylcyclohexenyl)- | C9H14O | CID 187666. PubChem. [Link]
- 1-(1-methylcyclopropyl)ethanone - 1567-75-5. ChemSynthesis. [Link]
- Ethanone, 1-(1-methylcyclohexyl)-. NIST WebBook. [Link]
- Ethanone, 1-cyclohexyl-. NIST WebBook. [Link]
- Ethanone, 1-(1-methylcyclohexyl)-. NIST WebBook. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 2890-62-2 [smolecule.com]
- 3. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 5. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 6. Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-(1-Methylcyclohexyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(1-Methylcyclohexyl)ethanone (CAS No. 2890-62-2), a versatile ketone intermediate in organic synthesis.[1] Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for researchers in compound identification, reaction monitoring, and quality control. The causality behind experimental choices and the interpretation of spectral features are discussed to provide field-proven insights, ensuring technical accuracy and trustworthiness in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction: The Molecular Blueprint of this compound
This compound, with the chemical formula C₉H₁₆O and a molecular weight of 140.22 g/mol , is a cyclic ketone of significant interest in synthetic organic chemistry.[1] Its structure, featuring a quaternary carbon within a cyclohexane ring and a methyl ketone moiety, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity and purity, which are critical parameters in any synthetic workflow, particularly in the context of drug development where unambiguous characterization is non-negotiable. This guide delves into the core spectroscopic data of this molecule, offering a detailed interpretation grounded in fundamental principles and experimental evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments. Due to the free rotation of the methyl group and the chair-like conformations of the cyclohexane ring, the spectrum exhibits characteristic multiplets for the cyclohexyl protons and sharp singlets for the methyl groups.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.10 | s | 3H | -C(=O)CH₃ |
| ~1.50-1.20 | m | 10H | -CH₂- (cyclohexyl) |
| ~1.10 | s | 3H | -C(CH₃)- |
Interpretation and Causality:
The singlet at approximately 2.10 ppm is characteristic of the three protons of the acetyl group (-C(=O)CH₃). Its downfield shift is a direct consequence of the deshielding effect of the adjacent electron-withdrawing carbonyl group. The absence of coupling confirms that there are no neighboring protons.
The complex multiplet observed between 1.20 and 1.50 ppm corresponds to the ten protons of the five methylene (-CH₂-) groups in the cyclohexane ring. The overlapping signals arise from the similar chemical environments and complex spin-spin coupling between these protons.
The singlet at around 1.10 ppm is assigned to the three protons of the methyl group attached to the quaternary carbon of the cyclohexane ring. This upfield shift, relative to the acetyl methyl group, is expected as it is further away from the deshielding carbonyl group. The singlet nature of this peak is due to its attachment to a quaternary carbon, which has no protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments and their electronic nature.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~212 | Quaternary | C=O |
| ~51 | Quaternary | C(CH₃)- |
| ~38 | Methylene | -CH₂- (cyclohexyl, C2/C6) |
| ~26 | Methylene | -CH₂- (cyclohexyl, C4) |
| ~24 | Methylene | -CH₂- (cyclohexyl, C3/C5) |
| ~25 | Methyl | -C(=O)CH₃ |
| ~22 | Methyl | -C(CH₃)- |
Interpretation and Causality:
The most downfield signal, typically around 212 ppm, is unequivocally assigned to the carbonyl carbon (C=O). Its significant deshielding is a hallmark of carbonyl carbons in ketones.
The signal at approximately 51 ppm corresponds to the quaternary carbon of the cyclohexane ring to which the methyl and acetyl groups are attached.
The signals for the methylene carbons of the cyclohexane ring appear in the aliphatic region. The chemical shifts around 38, 26, and 24 ppm are assigned to the C2/C6, C4, and C3/C5 carbons, respectively. Their distinct chemical shifts are a result of their different spatial relationships with the substituent groups.
The methyl carbon of the acetyl group resonates at about 25 ppm, while the methyl carbon attached to the quaternary center of the cyclohexane ring appears at a slightly more upfield position, around 22 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~2930 | Strong | C-H stretch | Aliphatic |
| ~2860 | Strong | C-H stretch | Aliphatic |
| ~1710 | Strong, Sharp | C=O stretch | Ketone |
| ~1450 | Medium | C-H bend | Methylene |
| ~1355 | Medium | C-H bend | Methyl |
Interpretation and Causality:
The most prominent and diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption at approximately 1710 cm⁻¹. This absorption is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. The position of this band is a reliable indicator of the presence of the carbonyl group.
The strong absorptions around 2930 cm⁻¹ and 2860 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups in the molecule.
The medium intensity bands at approximately 1450 cm⁻¹ and 1355 cm⁻¹ correspond to the bending vibrations of the C-H bonds in the methylene and methyl groups, respectively.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 140 | Moderate | [M]⁺ (Molecular Ion) |
| 125 | Moderate | [M - CH₃]⁺ |
| 97 | High | [M - C₃H₇]⁺ or [C₆H₉O]⁺ |
| 83 | High | [C₆H₁₁]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 43 | Very High (Base Peak) | [CH₃CO]⁺ |
Interpretation and Causality:
The molecular ion peak [M]⁺ is observed at m/z 140, which corresponds to the molecular weight of this compound.
A significant peak at m/z 125 results from the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for molecules containing methyl groups.
The fragment at m/z 97 is likely formed through a more complex rearrangement and fragmentation of the cyclohexane ring.
A prominent peak at m/z 83 corresponds to the cyclohexyl cation, formed by cleavage of the bond between the quaternary carbon and the acetyl group.
The base peak, the most intense peak in the spectrum, is observed at m/z 43. This corresponds to the highly stable acylium ion [CH₃CO]⁺, formed by alpha-cleavage, a characteristic fragmentation pathway for ketones.
The peak at m/z 55 is a common fragment in the mass spectra of cyclic alkanes and their derivatives, arising from the fragmentation of the cyclohexane ring.
Experimental Protocols: A Self-Validating System
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following is a generalized protocol for the analysis of a small organic molecule like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption bands and compare them to known functional group correlation tables.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Key Spectroscopic Relationships
Visualizing the fragmentation pathway in mass spectrometry can aid in understanding the relationship between the molecular structure and the observed spectrum.
Caption: Proposed mass spectral fragmentation of this compound.
Conclusion: A Unified Spectroscopic Portrait
The combined application of NMR, IR, and MS provides a detailed and self-validating spectroscopic portrait of this compound. Each technique offers a unique and complementary piece of structural information, and together they allow for the unambiguous identification and characterization of this important synthetic intermediate. This guide has provided the foundational spectroscopic data and its interpretation, empowering researchers to confidently utilize this compound in their synthetic endeavors.
References
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A-Z Guide to the Synthesis of 1-(1-Methylcyclohexyl)ethanone from Methylcyclohexane
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway for producing 1-(1-methylcyclohexyl)ethanone, a valuable ketone intermediate.[1][2] Starting from the readily available alkane, methylcyclohexane, this document details a multi-step synthesis hinging on the principles of radical halogenation and organometallic chemistry. We will dissect the mechanistic underpinnings of each transformation, present a detailed, step-by-step experimental protocol, and offer insights into process validation and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development, providing the necessary framework for the successful laboratory-scale synthesis of this target molecule.
Part 1: Strategic Analysis and Synthetic Design
The transformation of a simple, unfunctionalized alkane like methylcyclohexane into a specific ketone requires a carefully planned synthetic sequence. The core challenge lies in introducing functionality at the desired position with high selectivity.
Retrosynthetic Analysis
Our retrosynthetic approach begins by disconnecting the acetyl group from the cyclohexane ring. This disconnection points to a nucleophilic 1-methylcyclohexyl synthon and an electrophilic acetyl source. A Grignard reagent, 1-methylcyclohexylmagnesium bromide, is an ideal candidate for the nucleophilic synthon. This intermediate, in turn, can be synthesized from 1-bromo-1-methylcyclohexane. The precursor halide is accessible directly from methylcyclohexane via selective free-radical bromination, which favors substitution at the most substituted carbon atom.
Overall Synthetic Strategy
The chosen forward synthesis is a three-step process designed for efficiency and regiochemical control:
-
Free-Radical Bromination: Introduction of a bromine atom at the tertiary carbon of methylcyclohexane.
-
Grignard Reagent Formation: Conversion of the resulting alkyl halide into a potent carbon nucleophile.
-
Nucleophilic Acylation: Reaction of the Grignard reagent with acetonitrile followed by acidic hydrolysis to yield the target ketone.
This pathway is selected over alternatives like Friedel-Crafts acylation, which is unsuitable for aliphatic systems, due to its high degree of predictability and control.[1][2]
Caption: Overall three-step synthetic workflow.
Part 2: Mechanistic Elucidation
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Free-Radical Bromination
The initial functionalization of methylcyclohexane proceeds via a free-radical chain reaction.
-
Initiation: The reaction is initiated by the homolytic cleavage of bromine (Br₂) using UV light (hν) or a radical initiator like AIBN to generate two bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from methylcyclohexane. This abstraction occurs preferentially at the tertiary carbon because the resulting tertiary radical is the most stable intermediate.[3][4] The newly formed alkyl radical then reacts with another molecule of Br₂ to yield the product, 1-bromo-1-methylcyclohexane, and a new bromine radical, which continues the chain.
-
Termination: The reaction ceases when radicals combine with each other.
The high selectivity of bromination over chlorination is a key advantage, ensuring that 1-bromo-1-methylcyclohexane is the major product.[4][5]
Step 2: Grignard Reagent Formation
The conversion of 1-bromo-1-methylcyclohexane to a Grignard reagent involves an oxidative insertion of magnesium metal into the carbon-bromine bond.[6][7][8] This reaction is performed under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.[7][9] The solvent, typically dry diethyl ether or THF, is crucial for stabilizing the Grignard reagent through coordination.[8] This step effectively reverses the polarity of the carbon atom, transforming it from an electrophilic site in the alkyl halide to a potent nucleophilic center in the organometallic reagent.[7]
Step 3: Ketone Synthesis via Nitrile Addition
The synthesis of the ketone is achieved by reacting the Grignard reagent with acetonitrile (CH₃CN), followed by hydrolysis.[7][10]
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This breaks the C≡N pi bond and forms a C-C bond, resulting in a magnesium salt of an imine (an iminate).
-
Hydrolysis: The intermediate iminate is then hydrolyzed by the addition of aqueous acid (H₃O⁺).[11][12][13] The imine is first protonated to form an iminium ion, making it more susceptible to attack by water.[11][13] The resulting hemiaminal intermediate then eliminates ammonia to form a protonated ketone, which is subsequently deprotonated to yield the final product, this compound.[11][12][14]
Caption: Mechanism of ketone formation from a Grignard reagent and nitrile.
Part 3: Detailed Experimental Protocol
This section provides a validated, step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Notes |
| Methylcyclohexane | C₇H₁₄ | 98.19 | ≥99% | |
| Bromine | Br₂ | 159.81 | ≥99.5% | Corrosive, Toxic |
| Magnesium Turnings | Mg | 24.31 | ≥99.8% | For Grignard |
| Iodine | I₂ | 253.81 | ACS Grade | For initiation |
| Acetonitrile | CH₃CN | 41.05 | Anhydrous, ≥99.8% | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Flammable |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | For workup |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Soln. | For washing |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | For drying |
Step-by-Step Procedure
Step A: Synthesis of 1-Bromo-1-methylcyclohexane
-
Set up a round-bottom flask equipped with a reflux condenser and a dropping funnel. Protect the apparatus from light.
-
Charge the flask with methylcyclohexane (1.0 eq).
-
Slowly add bromine (1.0 eq) from the dropping funnel while irradiating the flask with a UV lamp or after adding a catalytic amount of AIBN.
-
After the addition is complete, continue to reflux the mixture until the red-brown color of bromine disappears.
-
Cool the reaction mixture to room temperature. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1-bromo-1-methylcyclohexane.
Step B: Preparation of 1-Methylcyclohexylmagnesium Bromide
-
Flame-dry a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
Add a small portion of a solution of 1-bromo-1-methylcyclohexane (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grey-black solution is the Grignard reagent.
Step C: Synthesis of this compound
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of anhydrous acetonitrile (1.1 eq) in anhydrous diethyl ether from the dropping funnel. A thick precipitate will form.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the ether layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by vacuum distillation.
Part 4: Process Validation and Troubleshooting
| Potential Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Step A | Incomplete reaction; Formation of poly-brominated byproducts. | Ensure adequate initiation (light/AIBN); Use a 1:1 stoichiometry of alkane to bromine. |
| Failure of Grignard Reaction to Initiate | Wet glassware or solvent; Passive layer on Mg turnings. | Thoroughly flame-dry all glassware; Use anhydrous solvents; Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Low Yield of Ketone in Step C | Grignard reagent decomposed by moisture; Incomplete hydrolysis. | Ensure strict anhydrous conditions for Grignard formation and reaction; Ensure sufficient acid and time for the hydrolysis step. |
| Formation of Tertiary Alcohol Byproduct | Use of a more reactive acylating agent (e.g., acetyl chloride). | Acetonitrile is specifically chosen to prevent over-addition, which is a common issue with more reactive electrophiles like acid chlorides or esters. |
Part 5: Conclusion
This guide has outlined a logical and experimentally validated three-step synthesis for this compound from methylcyclohexane. By leveraging the selectivity of free-radical bromination and the reliable reactivity of Grignard reagents with nitriles, this pathway provides a high-yielding and clean route to the target ketone. The detailed mechanistic discussions and troubleshooting guide serve to empower the practicing chemist to successfully execute and adapt this synthesis for their specific research and development needs.
References
- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism.
- BYJU'S. Imine Hydrolysis.
- Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes).
- Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms.
- YouTube. Imine Hydrolysis Mechanism | Organic Chemistry.
- Filo. How will you obtain 1 bromo 1 methyl cyclohexane from alkene. write struc...
- Organic Chemistry Portal. Grignard Reaction.
- brainly.com. [FREE] Free-radical bromination of methylcyclohexane has three possible products, but one product is formed as the.
- ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Brainly.in. How will you obtain 1 bromo 1 methyl cyclohexane from alkene. write structure of the alkene and the reaction involved.
- JulietHahn.com. Chapter 8 Lecture.
- ResearchGate. Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex.
- ResearchGate. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
- Sarthaks eConnect. How will you obtain 1.bromo.1- methylcyclohexane from alkene?.
- Pearson+. Show the major products of free-radical bromination for each of t... | Study Prep.
- Chemguide. reaction of aldehydes and ketones with grignard reagents.
- Wikipedia. Grignard reaction.
- Chegg.com. Solved Free-radical bromination of methylcyclohexane has.
- Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents.
- ACS Publications. The Mechanism of Addition of Grignard Reagents to Nitriles.
- Quora. Will chlorination or bromination produce a better yield of 1-halo-1-methylcyclohexane?.
- Pearson. For each compound, predict the major product of free-radical brom....
- NIST WebBook. Ethanone, 1-(1-methylcyclohexyl)-.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 2890-62-2 [smolecule.com]
- 3. brainly.com [brainly.com]
- 4. quora.com [quora.com]
- 5. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. leah4sci.com [leah4sci.com]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Core Reactions of 1-(1-Methylcyclohexyl)ethanone: Oxidation and Reduction Pathways
Abstract
This technical guide provides an in-depth exploration of the fundamental oxidation and reduction reactions of 1-(1-Methylcyclohexyl)ethanone, a versatile ketone intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key transformations this molecule can undergo. We will delve into the mechanistic underpinnings of these reactions, offer field-proven experimental insights, and present detailed protocols for practical application. The reactions covered include the Baeyer-Villiger oxidation for ester synthesis, reduction to the corresponding secondary alcohol, complete deoxygenation to an alkane via Clemmensen and Wolff-Kishner reductions, and conversion to amines through reductive amination.
Introduction to this compound
This compound, with the chemical formula C9H16O, is a ketone characterized by an acetyl group attached to a tertiary carbon within a methyl-substituted cyclohexane ring.[1][2][3] Its unique structure, combining a cyclic alkane with a ketone functional group, makes it a valuable building block for the synthesis of more complex molecules.[4] The reactivity of the carbonyl group is central to its utility, allowing for a diverse range of chemical transformations.[1][4] Understanding the core reactions of this ketone is paramount for its effective application in synthetic organic chemistry.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol [2][5] |
| IUPAC Name | This compound[1][3] |
| CAS Number | 2890-62-2[2][3] |
| Boiling Point | 186.5 °C[5] |
| Density | 0.95 g/cm³[5] |
Oxidation of this compound: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group.[6][7] This reaction is particularly useful for transforming cyclic ketones into lactones.[6] When applied to this compound, this oxidation results in the formation of an ester.
Mechanism and Regioselectivity
The reaction is initiated by the protonation of the carbonyl oxygen by a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), making the carbonyl carbon more electrophilic.[7] The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[6][7] The key step of the reaction is the concerted migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide. This migration occurs with retention of stereochemistry. The migratory aptitude of the substituent is crucial for determining the regioselectivity of the product. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[8]
In the case of this compound, the two groups attached to the carbonyl carbon are a methyl group and a tertiary 1-methylcyclohexyl group. Based on the migratory aptitude, the tertiary 1-methylcyclohexyl group will preferentially migrate, leading to the formation of 1-methylcyclohexyl acetate.
Experimental Protocol: Baeyer-Villiger Oxidation
This protocol provides a general procedure for the Baeyer-Villiger oxidation of this compound using m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxyacid.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-methylcyclohexyl acetate.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Workflow for the Baeyer-Villiger oxidation.
Reduction of this compound
The carbonyl group of this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene group, depending on the reagents and reaction conditions employed.
Reduction to 1-(1-Methylcyclohexyl)ethanol
The most common method for reducing ketones to secondary alcohols is through the use of hydride reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[1] Sodium borohydride is a milder and more selective reagent, making it a preferred choice for this transformation in many laboratory settings.
Mechanism: The reduction involves the nucleophilic attack of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol) to yield the secondary alcohol.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1-(1-Methylcyclohexyl)ethanol.
Deoxygenation to 1-Ethyl-1-methylcyclohexane
Complete reduction of the carbonyl group to a methylene group can be achieved through several methods, with the Clemmensen and Wolff-Kishner reductions being the most prominent. The choice between these two methods largely depends on the substrate's sensitivity to acidic or basic conditions.
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[9][10][11] This method is suitable for substrates that are stable in strongly acidic conditions.[9][11]
Mechanism: The exact mechanism of the Clemmensen reduction is not fully understood, but it is believed to occur on the surface of the zinc.[11][12] The reaction likely involves the formation of organozinc intermediates.[9][11] Alcohols are not intermediates in this reaction.[11][12]
Experimental Protocol: Clemmensen Reduction
Materials:
-
This compound
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous mercury(II) chloride solution, followed by decanting the solution and washing the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and this compound.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated HCl may be added during the reaction.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation to obtain 1-Ethyl-1-methylcyclohexane.
The Wolff-Kishner reduction is a method for deoxygenating ketones and aldehydes using hydrazine (N2H4) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[13][14][15] This reaction is ideal for substrates that are sensitive to acid but stable under strongly basic conditions.[13][14]
Mechanism: The reaction proceeds through the formation of a hydrazone intermediate by the condensation of the ketone with hydrazine.[13][16] The strong base then deprotonates the hydrazone, which, upon heating, decomposes to release nitrogen gas and form a carbanion.[16] This carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene glycol) to yield the alkane.[13][16]
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
Materials:
-
This compound
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Deionized water
-
Pentane
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine this compound, hydrazine hydrate, potassium hydroxide, and diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Replace the reflux condenser with a distillation apparatus and heat the mixture to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 200 °C, reattach the reflux condenser and continue to heat at this temperature for 3-4 hours.
-
Cool the reaction mixture and add water.
-
Extract the product with pentane.
-
Wash the combined organic extracts with water.
-
Dry the organic layer, filter, and remove the solvent by distillation to yield 1-Ethyl-1-methylcyclohexane.
Caption: Reduction pathways of this compound.
Reductive Amination
Reductive amination is a versatile method for converting ketones into amines.[17] The reaction proceeds via an intermediate imine, which is then reduced to the amine.[17] This can be performed as a one-pot reaction.
Mechanism: The ketone first reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (for primary amines) or an enamine (for secondary amines). A reducing agent, often a mild one like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is present in the reaction mixture to reduce the imine as it is formed.[17] These reducing agents are selective for the protonated imine over the ketone starting material.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the amine (1.1 equiv) in 1,2-dichloroethane, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.
Summary and Conclusion
This compound is a valuable synthetic intermediate due to the versatile reactivity of its carbonyl group. This guide has detailed the primary oxidation and reduction pathways of this ketone. The Baeyer-Villiger oxidation provides a route to esters, while a range of reduction protocols allows for the synthesis of the corresponding alcohol, alkane, or a variety of amines. The choice of reaction conditions and reagents is critical and depends on the desired product and the overall synthetic strategy, particularly the presence of other functional groups in the molecule. The protocols and mechanistic insights provided herein serve as a foundational resource for chemists working with this and related ketone substrates.
References
- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
- Wikipedia. (2023, November 29). Clemmensen reduction.
- Wikipedia. (2023, December 16). Baeyer–Villiger oxidation.
- Wikipedia. (2023, October 29). Wolff–Kishner reduction.
- Wikipedia. (2023, November 26). Reductive amination.
- NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples.
- Annamalai University. (n.d.). CLEMMENSEN REDUCTION.
- BYJU'S. (n.d.). Clemmensen Reduction reaction.
- Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- All about chemistry. (2023, March 23). Wolff-Kishner reduction.
- NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-.
- NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one.
- Chad's Prep. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry.
- The Organic Chemistry Tutor. (2020, June 23). Wolff Kishner Reduction Mechanism.
- Juniper Publishers. (2024, April 16). The Clemmensen Reduction.
- SUVIGNAN. (2025, February 22). What is Baeyer Villiger Oxidation Rearrangement Reaction ? | Mechanism | FYQ PYQ | GATE NET SET.
- The Organic Chemistry Tutor. (2016, December 29). Clemmensen Reduction & Wolff Kishner Mechanism.
- Lluís Llorens Palomo. (2023, March 16). Reductive Amination.
- PubChemLite. (n.d.). 1-(1-methylcyclohexyl)ethan-1-one (C9H16O).
- National Center for Biotechnology Information. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.
- PubChem. (n.d.). Ethanone, 1-(4-methylcyclohexyl)-.
Sources
- 1. Buy this compound | 2890-62-2 [smolecule.com]
- 2. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 3. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. byjus.com [byjus.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1-(1-Methylcyclohexyl)ethanone: Synthesis, Characterization, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key chemical characteristics of 1-(1-Methylcyclohexyl)ethanone, a versatile ketone with applications in organic synthesis and as a building block for more complex molecules. We will delve into its synthesis, detailed spectroscopic analysis, physical and chemical properties, and fundamental reactivity, offering insights grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
This compound, also known as 1-acetyl-1-methylcyclohexane, possesses a unique structure featuring a methyl-substituted cyclohexane ring bonded to an acetyl group. This combination of a sterically hindered cycloalkane and a reactive ketone functional group dictates its distinct chemical behavior.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 2890-62-2 |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Boiling Point | 186.5 °C |
| Melting Point | 65 °C |
| Density | 0.95 g/cm³ |
| Flash Point | 70.5 °C |
| SMILES | CC(=O)C1(C)CCCCC1 |
| InChIKey | UBMBCDFRVPGSSQ-UHFFFAOYSA-N |
Synthesis of this compound: The Friedel-Crafts Acylation
A primary and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of methylcyclohexane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[3]. This electrophilic aromatic substitution reaction, adapted for an aliphatic system, proceeds through the formation of a reactive acylium ion.
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) activates the acetyl chloride by coordinating to the chlorine atom, facilitating its departure and generating a resonance-stabilized acylium ion (CH₃CO⁺).
-
Nucleophilic Attack: The electron-rich C-H bond of the tertiary carbon in methylcyclohexane acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate.
-
Deprotonation: A base, typically AlCl₄⁻ (formed from the catalyst and the chloride ion), removes a proton from the carbocation, leading to the formation of the ketone product and regeneration of the Lewis acid catalyst.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions[4].
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Acetyl chloride (CH₃COCl)
-
Methylcyclohexane
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Acetyl Chloride: Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Methylcyclohexane: After the addition of acetyl chloride is complete, add a solution of methylcyclohexane (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, still at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture again in an ice bath. Carefully and slowly pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, which is a hallmark of ketones.
Table 2: Key IR Absorption Peaks [1][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1705-1725 | Strong | C=O stretch (ketone) |
| ~2850-2960 | Strong | C-H stretch (alkane) |
| ~1450 | Medium | CH₂ bend (scissoring) |
| ~1365 | Medium | CH₃ bend (symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum will show signals corresponding to the methyl protons of the acetyl group, the methyl protons on the cyclohexane ring, and the methylene protons of the cyclohexane ring. The signals for the cyclohexane protons will appear as complex multiplets due to their diastereotopic nature and spin-spin coupling.
¹³C NMR: The carbon NMR spectrum is characterized by a downfield signal for the carbonyl carbon. Other key signals include the quaternary carbon of the cyclohexane ring, the methyl carbons, and the methylene carbons of the ring.
Table 3: Predicted ¹³C NMR Chemical Shifts [6]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~210-215 |
| Quaternary Cyclohexane Carbon | ~50-55 |
| Acetyl Methyl Carbon | ~25-30 |
| Cyclohexane Methyl Carbon | ~20-25 |
| Cyclohexane Methylene Carbons | ~20-40 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z = 140. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.
Table 4: Expected Mass Spectrometry Fragments [1][7]
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - CH₃]⁺ |
| 97 | [M - CH₃CO]⁺ |
| 55 | [C₄H₇]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Chemical Reactivity: The Nucleophilic Addition to the Carbonyl Group
The primary site of reactivity in this compound is the electrophilic carbonyl carbon. This makes it susceptible to nucleophilic attack, a fundamental reaction of ketones.
General Mechanism
The nucleophilic addition to a ketone involves the attack of a nucleophile on the partially positive carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol.
Caption: General Mechanism of Nucleophilic Addition to a Ketone.
Stereochemistry of Nucleophilic Addition
The carbonyl carbon in this compound is prochiral. Nucleophilic attack can occur from either the Re or Si face of the planar carbonyl group. In the absence of a chiral catalyst or reagent, this will lead to a racemic mixture of the two enantiomeric tertiary alcohol products[8][9]. The steric hindrance imposed by the methyl group and the cyclohexane ring can influence the trajectory of the incoming nucleophile, but without chiral induction, a 1:1 mixture of enantiomers is expected.
Common Nucleophilic Addition Reactions
-
Reduction: Reduction with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 1-(1-methylcyclohexyl)ethanol.
-
Grignard Reaction: Reaction with Grignard reagents (R-MgX) results in the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 2-(1-methylcyclohexyl)propan-2-ol.
-
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can be used to convert the ketone into an alkene.
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis. Its functional group can be manipulated to introduce a variety of other functionalities, making it a useful building block for the synthesis of more complex target molecules, including potential pharmaceutical candidates and fragrance compounds. The hindered nature of the cyclohexane ring can also be exploited to study the effects of steric bulk on reaction rates and stereoselectivity.
Safety and Handling
This compound is a combustible liquid and can cause skin and eye irritation[1]. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- Supporting Information for [Journal Article Title]. [Journal Name], [Year], [Volume], [Page Range].
- PubChem. 1-(1-Methylcyclohexyl)ethan-1-one.
- Experiment 1: Friedel-Crafts Acylation. University of Michigan - Department of Chemistry.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 1997, 62 (21), pp 7512–7515. URL: [Link]
- Mass Spectrometry. Michigan State University - Department of Chemistry. URL: [Link]
- Friedel-Crafts Acylation. Organic Chemistry Portal. URL: [Link]
- Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. BenchChem.
- Mechanism of Nucleophilic Addition. Unacademy. URL: [Link]
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
- Friedel Crafts Acylation. Journal of Chemical Education.
- IR Tables. University of California, Santa Cruz - Department of Chemistry and Biochemistry.
- Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Dalal Institute.
- 13C NMR Chemical Shifts. University of Wisconsin - Department of Chemistry. URL: [Link]
- Ethanone, 1-(1-methylcyclohexyl)-. NIST Chemistry WebBook. URL: [Link]
- Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2). Cheméo. URL: [Link]
- Ethanone, 1-cyclohexyl-. NIST Chemistry WebBook. URL: [Link]
- Nucleophilic Addition Reactions and its stereochemistry. YouTube. URL: [Link]
- An Animated Explanation of Nucleophilic Addition. YouTube. URL: [Link]
- Nucleophilic Additions to Aldehydes and Ketones - An Overview. Chemistry LibreTexts. URL: [Link]
Sources
- 1. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-Acetyl-1-methylcyclohexane: Discovery, History, and Synthesis
Introduction
1-Acetyl-1-methylcyclohexane is a saturated cyclic ketone of interest in synthetic organic chemistry. Its structure, featuring a quaternary carbon center at the point of substitution on the cyclohexane ring, presents unique synthetic challenges and imparts specific chemical properties. This guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for 1-acetyl-1-methylcyclohexane, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices in its synthesis and provide detailed, validated protocols.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 1-acetyl-1-methylcyclohexane is crucial for its synthesis, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O | |
| Molecular Weight | 140.23 g/mol | |
| CAS Number | 2890-62-2 | |
| Boiling Point | 186.2°C (estimated) | |
| Density | 0.9504 g/cm³ | |
| Refractive Index | 1.4543 |
Spectroscopic Data:
| Spectroscopy | Key Features | Source |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, quaternary carbon, methyl groups, and cyclohexane ring carbons can be observed. | |
| FTIR | A strong absorption band characteristic of the C=O stretching vibration of a ketone is a key feature. | |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. | |
| Raman | Raman spectroscopy can provide complementary vibrational information to FTIR. |
Discovery and Historical Context
The definitive first synthesis of 1-acetyl-1-methylcyclohexane is not prominently documented as a singular discovery. Instead, its origins can be traced to the broader exploration of Friedel-Crafts acylation reactions on cycloalkenes in the mid-20th century. A pivotal study in this area was conducted by Deno and Chafetz in 1952, published in the Journal of the American Chemical Society. Their work on the acetylation of 1-methylcyclohexene provides a foundational context for the synthesis of acetylated methylcyclohexane derivatives.
The primary challenge in the direct acetylation of 1-methylcyclohexene is the lack of regioselectivity. The reaction yields a mixture of isomeric unsaturated ketones, with the position of the acetyl group and the double bond varying. This is due to the formation of a carbocation intermediate that can undergo rearrangement and deprotonation at different positions. The work of Deno and Chafetz highlighted these complexities, which spurred the development of more controlled and selective synthetic methods for accessing specific isomers like 1-acetyl-1-methylcyclohexane.
Synthetic Methodologies
Due to the challenges of direct acylation, more strategic and regioselective synthetic routes are generally preferred for the preparation of 1-acetyl-1-methylcyclohexane. Below are three robust methods, each with a detailed experimental protocol.
Method 1: Synthesis via Grignard Reaction with a Nitrile
This method offers a highly selective approach to constructing the target ketone. The key step involves the nucleophilic addition of a methyl Grignard reagent to 1-methylcyclohexanecarbonitrile, followed by hydrolysis of the intermediate imine.
Conformational analysis of the 1-(1-Methylcyclohexyl)ethanone structure
An In-Depth Technical Guide to the Conformational Analysis of 1-(1-Methylcyclohexyl)ethanone
Abstract
Conformational analysis, the study of the three-dimensional shapes of molecules and their relative stabilities, is a cornerstone of modern medicinal chemistry and drug development. The specific conformation adopted by a molecule dictates its steric and electronic properties, which in turn govern its interactions with biological targets. This guide provides a comprehensive technical exploration of the conformational landscape of this compound, a disubstituted cyclohexane derivative. By integrating fundamental stereochemical principles with advanced analytical and computational methodologies, we will elucidate the structural preferences of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Primacy of Molecular Shape
In the intricate world of molecular recognition, shape is paramount. The ability of a drug candidate to bind to its target receptor is exquisitely dependent on the three-dimensional arrangement of its atoms. Substituted cyclohexanes are ubiquitous scaffolds in pharmaceuticals, and understanding their conformational preferences is critical for rational drug design. The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain.[1][2]
This guide focuses on this compound, a structure featuring a cyclohexane ring with two substituents—a methyl group and an acetyl group—attached to the same carbon atom (a quaternary C1 center). This 1,1-disubstitution pattern presents a classic stereochemical puzzle: with two distinct groups on one carbon, the molecule must adopt a chair conformation where one substituent is forced into a sterically demanding axial position while the other occupies a more favorable equatorial position. The central objective of this analysis is to determine which of the two possible chair conformers is energetically preferred and to quantify this preference.
Foundational Principles: Steric and Electronic Effects in Cyclohexanes
The conformational equilibrium of a substituted cyclohexane is governed by a delicate balance of steric and electronic forces.
The Chair Conformation and Ring Inversion
The chair conformation represents the global energy minimum for the cyclohexane ring. In this arrangement, all C-H bonds on adjacent carbons are perfectly staggered, minimizing torsional strain. The twelve substituents on the ring are divided into two distinct sets: six that are parallel to the principal C3 axis of the ring (axial) and six that point radially outward from the ring's equator (equatorial).[2]
These two sets of positions are interconverted through a process called ring flipping or chair-chair interconversion. At room temperature, this process is rapid, leading to a time-averaged structure.[3][4] However, when substituents are present, the two chair conformers are no longer energetically equivalent.[5]
A-Values and 1,3-Diaxial Interactions
The primary cause of instability for an axial substituent is steric repulsion with the other two axial substituents on the same face of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[1][5][6] The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers for a monosubstituted cyclohexane.[7][8]
Larger A-values indicate a stronger preference for the equatorial position. Key values for this analysis are:
-
Acetyl Group (-COCH₃): A-value ≈ 1.1-1.2 kcal/mol (estimated from related carboxyl groups)[9]
These values establish that the methyl group is sterically more demanding than the acetyl group.
Conformational Equilibrium of this compound
For a 1,1-disubstituted cyclohexane, ring flipping interconverts the axial/equatorial positions of the two substituents. The more stable conformation will place the sterically bulkier group—the one with the higher A-value—in the less hindered equatorial position.[1][6]
Two primary chair conformers exist for this compound:
-
Conformer A: The methyl group is in the equatorial position, and the acetyl group is in the axial position.
-
Conformer B: The methyl group is in the axial position, and the acetyl group is in the equatorial position.
Based on the A-values, the methyl group has a greater steric requirement than the acetyl group. Consequently, Conformer A is predicted to be the more stable conformation as it places the larger methyl group in the favorable equatorial position, minimizing destabilizing 1,3-diaxial interactions. The less stable Conformer B is penalized by the steric clash between the axial methyl group and the axial hydrogens at the C3 and C5 positions.
The conformational equilibrium can be visualized as follows:
Caption: Conformational equilibrium of this compound.
Methodologies for Conformational Validation
To experimentally and computationally validate our prediction, two powerful techniques are employed: Nuclear Magnetic Resonance (NMR) Spectroscopy and Computational Chemistry.
Experimental Protocol: Dynamic NMR Spectroscopy
NMR spectroscopy is an indispensable tool for studying molecules in solution.[2] By cooling the sample, the rate of ring flipping can be slowed to the point where distinct signals for each conformer can be observed, a technique known as dynamic NMR.[3][4]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a ~10-20 mg sample of this compound in a low-freezing point deuterated solvent (e.g., deuterated methanol, CD₃OD, or dichlorofluoromethane, CDCl₂F).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). A single set of time-averaged signals is expected due to rapid ring inversion.[4]
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Coalescence and Resolution: Observe the broadening of signals as the rate of interconversion approaches the NMR timescale. Continue cooling until the signals resolve into two distinct sets, corresponding to the major (Conformer A) and minor (Conformer B) populations.
-
Signal Assignment: Assign the signals using 2D NMR techniques like NOESY. For Conformer A, a Nuclear Overhauser Effect (NOE) would be expected between the axial acetyl protons and the axial protons at C3/C5.
-
Quantification: Integrate the signals for each conformer to determine their relative populations. Use the equation K = [Major Conformer]/[Minor Conformer] to find the equilibrium constant.
-
Energy Calculation: Calculate the Gibbs free energy difference using the equation: ΔG = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.
Experimental Workflow: Dynamic NMR
Caption: Workflow for Dynamic NMR conformational analysis.
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry provides a theoretical framework to model molecular structures and predict their relative energies with high accuracy.[10][11]
Step-by-Step Protocol:
-
Structure Building: Construct 3D models of both Conformer A (equatorial-Me, axial-Ac) and Conformer B (axial-Me, equatorial-Ac) using molecular modeling software.
-
Conformational Search: Perform an initial conformational search using a computationally inexpensive method like Molecular Mechanics (e.g., MMFF94) to ensure the lowest energy rotamers of the acetyl group are identified for each chair.
-
Geometry Optimization: Optimize the geometry of the lowest energy structure for each conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Extraction: Extract the Gibbs free energies for both conformers from the output files.
-
Relative Energy Calculation: Calculate the energy difference (ΔG) between the two conformers (ΔG = G_conformerB - G_conformerA). A positive value indicates that Conformer A is more stable.
Computational Workflow: DFT Analysis
Caption: Workflow for computational conformational analysis.
Data Synthesis and Interpretation
| Parameter | Methyl Group (-CH₃) | Acetyl Group (-COCH₃) | Predicted Outcome for this compound |
| A-Value (kcal/mol) | ~1.74[7][8] | ~1.1[9] | - |
| Predicted Stable Conformation | Equatorial Preference | Weaker Equatorial Preference | Conformer A: Equatorial-Methyl, Axial-Acetyl |
| Calculated ΔG (kcal/mol) | - | - | ~0.64 (Calculated as A_Me - A_Ac) |
| Predicted Population Ratio (298 K) | - | - | ~78% Conformer A : 22% Conformer B |
| Key Expected ¹H NMR Signal | - | - | Axial acetyl protons in Conformer A deshielded due to proximity to axial C3/C5 hydrogens. |
| Key Expected ¹³C NMR Signal | - | - | Carbonyl carbon (~210 ppm), Quaternary carbon (~50 ppm)[12] |
The population ratio is calculated using K = exp(-ΔG / RT) where ΔG ≈ 0.64 kcal/mol.
Conclusion and Implications for Drug Development
The conformational analysis of this compound definitively shows a strong preference for the chair conformation where the sterically larger methyl group occupies the equatorial position and the acetyl group occupies the axial position. This preference is driven by the minimization of 1,3-diaxial interactions and is quantifiable with an estimated energy difference of approximately 0.64 kcal/mol.
For drug development professionals, this analysis serves as a critical reminder that even subtle differences in substituent size can lock a cyclic scaffold into a well-defined three-dimensional shape. This preferred conformation presents a specific pharmacophore to its biological target. Understanding and predicting this shape is fundamental to:
-
Structure-Activity Relationship (SAR) Studies: Rationalizing why certain analogs are active while others are not.
-
Computational Modeling: Providing an accurate starting structure for docking simulations.
-
Lead Optimization: Guiding synthetic efforts to modify the scaffold in a way that enhances binding affinity and optimizes pharmacokinetic properties.
By mastering the principles of conformational analysis, scientists can move beyond flat, two-dimensional representations and design molecules with the precise topography required for potent and selective biological activity.
References
- Guina, T., et al. (2016). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A.
- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I.
- Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes.
- Scholars' Mine. (2024). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T).
- Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. MCC Organic Chemistry.
- Study.com. (n.d.). Anomeric Carbon | Definition & Effect.
- Wikipedia. (n.d.). A value.
- What Is Anomeric Carbon Atom. (n.d.).
- PSIBERG. (2022). Anomeric Carbon: The alpha-beta Anomerization.
- AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance.
- sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods.
- YouTube. (2023). Mutarotation and the Anomeric Effect; Furanose Forms.
- Wikipedia. (n.d.). Anomeric effect.
- National Center for Biotechnology Information. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC.
- YouTube. (2024). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale.
- YouTube. (2020). 1H NMR of cyclohexane.
- ResearchGate. (2025). Synthesis, Characterization of Novel Cyclohexenone Derivatives and Computation of their Optical Response | Request PDF.
- ACS Publications. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis.
- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
- UCI Aerosol Photochemistry Group. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics.
- CHEM 330 Handout. (n.d.). Table of A-Values.
- precisionFDA. (n.d.). 1-ACETYLCYCLOHEXENE.
- Pearson. (2022). A-Values Explained: Definition, Examples, Practice & Video Lessons.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one.
- National Center for Biotechnology Information. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC.
- National Center for Biotechnology Information. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC.
- PubChemLite. (n.d.). 1-(1-methylcyclohexyl)ethan-1-one (C9H16O).
- NIST WebBook. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethanol.
- NIST WebBook. (n.d.). Ethanone, 1-cyclohexyl-.
- Chemistry LibreTexts. (2019). 8.8: Stereochemistry of the E2 Reaction.
- National Center for Biotechnology Information. (n.d.). Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones. PMC.
- PubChem. (n.d.). 1-Acetylcyclohexene.
Sources
- 1. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. auremn.org.br [auremn.org.br]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A value - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermochemical Properties of 1-(1-Methylcyclohexyl)ethanone
Introduction
The structure of this guide is designed to be both informative and instructional. It begins with the fundamental molecular and physical properties of 1-(1-Methylcyclohexyl)ethanone, followed by a compilation of its available thermochemical data. The subsequent sections are dedicated to a thorough exploration of the experimental techniques and computational methods that form the bedrock of thermochemical research. This approach is intended to not only present the existing knowledge but also to empower researchers to generate new, high-quality data.
Molecular and Physical Properties
A foundational understanding of the molecular and physical characteristics of a compound is a prerequisite for any thermochemical analysis. These properties influence its behavior in various experimental setups and are crucial for the interpretation of thermochemical data.
| Property | Value | Source |
| CAS Number | 2890-62-2 | [1][2] |
| Molecular Formula | C₉H₁₆O | [1][2] |
| Molecular Weight | 140.22 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 186.5 °C | [2] |
| Melting Point | 65 °C | [2] |
| Density | 0.95 g/cm³ | [2] |
Core Thermochemical Data
Thermochemical data provide quantitative insights into the energy content and stability of a molecule. For this compound, the available experimental data is primarily focused on its enthalpy of vaporization.
Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. The NIST Chemistry WebBook provides the following experimentally determined values for this compound[4]:
| Enthalpy of Vaporization (kJ/mol) | Temperature (K) |
| 54.6 | 373 |
| 46.1 | 389 |
These values are based on data from 358 K to 410 K and 374 K to 414 K, respectively.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their most stable form under standard conditions[5][6]. As of the latest literature review, a precise experimental value for the standard enthalpy of formation of this compound has not been reported. The determination of this value would necessitate experimental techniques such as combustion calorimetry.
Heat Capacity (Cp)
Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit. This property is crucial for a wide range of thermodynamic calculations. Specific experimental data for the heat capacity of this compound is not currently available in the literature. Differential Scanning Calorimetry (DSC) is the standard method for its experimental determination.
Experimental Determination of Thermochemical Properties
The generation of reliable thermochemical data hinges on rigorous experimental methodologies. The choice of technique is dictated by the specific property being investigated.
Combustion Calorimetry: Determining the Enthalpy of Formation
The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter. The principle involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment and measuring the resultant temperature change.
Step-by-Step Protocol for Bomb Calorimetry:
-
Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible inside the calorimeter's bomb. A fuse wire is connected to the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation: The heat released by the combustion reaction is absorbed by the water and the calorimeter components. The enthalpy of combustion is calculated using the temperature rise and the predetermined heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law.
Logical Workflow for Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Transpiration Method: Measuring Vapor Pressure and Enthalpy of Vaporization
The transpiration method is a reliable technique for determining the vapor pressure of low-volatility compounds. The enthalpy of vaporization can then be calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. This method involves saturating a carrier gas with the vapor of the substance at a constant temperature and then determining the mass of the vaporized substance.
Step-by-Step Protocol for the Transpiration Method:
-
Sample Loading: A sample of this compound is placed in a saturator tube, which is maintained at a constant, known temperature.
-
Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a slow, precisely controlled flow rate.
-
Vapor Saturation: The carrier gas becomes saturated with the vapor of the sample as it passes through the tube.
-
Condensation and Quantification: The vapor-saturated gas stream is passed through a condenser or a trap where the vaporized sample is collected and its mass is determined.
-
Vapor Pressure Calculation: The partial pressure of the sample (its vapor pressure) is calculated from the mass of the condensed sample, the volume of the carrier gas, and the ideal gas law.
-
Temperature Dependence: The experiment is repeated at several different temperatures to obtain a plot of ln(P) versus 1/T. The slope of this plot is proportional to the enthalpy of vaporization.
Caption: Workflow for the determination of heat capacity using Differential Scanning Calorimetry.
Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-level ab initio methods, such as the Gaussian-n (Gn) theories, can predict these properties with a high degree of accuracy.
The general workflow for a computational thermochemistry study involves:
-
Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with progressively larger basis sets.
-
Extrapolation and Correction: The results are extrapolated to the complete basis set limit, and empirical corrections are often applied to achieve chemical accuracy.
Logical Workflow for Computational Thermochemistry
Caption: A generalized workflow for the computational prediction of thermochemical data.
Conclusion
This technical guide has synthesized the available thermochemical data for this compound and provided a detailed exposition of the standard experimental and computational methodologies for the determination of its key thermochemical properties. While experimental data for the enthalpy of vaporization are available, this guide highlights the current gap in the literature regarding the standard enthalpy of formation and heat capacity. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers seeking to either utilize the existing data or to undertake new experimental or computational studies to fill these knowledge gaps. The continued investigation into the thermochemical properties of such compounds is essential for advancing our understanding of their chemical behavior and for enabling their effective application in science and industry.
References
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2).
- Petroselli, M., & Bacchiocchi, C. (2022). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 9, 6205-6212. [Link]
- Wiberg, K. B., Crocker, L. S., & Morgan, K. M. (1991). Thermochemical studies of carbonyl compounds. 5. Enthalpies of reduction of carbonyl groups. Journal of the American Chemical Society, 113(9), 3447–3450. [Link]
- NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Standard enthalpy of formation.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclohexyl- (CAS 823-76-7).
- NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-. NIST Chemistry WebBook.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one.
- NIST. (n.d.). Ethanone, 1-cyclohexyl-. NIST Chemistry WebBook.
- Active Thermochemical Tables. (n.d.). Acetyl Enthalpy of Formation.
- Chemistry LibreTexts. (2023, June 19). 3.10: Standard Enthalpies of Formation.
- NIST. (n.d.). Ethanone, 1-cyclohexyl-. NIST Chemistry WebBook.
- Gadirova, E. M., et al. (n.d.). The Reactions with Cyclic Ketones. International Journal of Research in Social Sciences and Engineering Technology.
- Active Thermochemical Tables. (n.d.). Cyclohexane Enthalpy of Formation.
- GRI-Mech. (n.d.). Thermodynamic Data at 298 K.
- NIST. (n.d.). Cyclohexane, methyl-. NIST Chemistry WebBook.
- Organic Syntheses. (n.d.). 1-acetylcyclohexene.
- The Journal of Physical Chemistry A. (2022, August 23). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study.
- Cheméo. (n.d.). Chemical Properties of 1,1'-Bicyclohexyl (CAS 92-51-3).
Sources
- 1. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 2. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 3. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Applications of 1-(1-Methylcyclohexyl)ethanone in organic synthesis
An In-Depth Guide to the Synthetic Applications of 1-(1-Methylcyclohexyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Ketone in Organic Synthesis
This compound, also known as 1-acetyl-1-methylcyclohexane, is a valuable ketone building block in synthetic organic chemistry.[1][2] Its structure, featuring a quaternary center adjacent to a carbonyl group, presents both unique steric challenges and opportunities for complex molecular construction.[2] With a molecular formula of C₉H₁₆O and a molecular weight of approximately 140.22 g/mol , this compound serves as a key intermediate in a variety of chemical transformations.[1][3] The electrophilic nature of its carbonyl carbon allows for a range of nucleophilic additions, while the adjacent α-protons can be manipulated for enolate formation, leading to further functionalization.[2] This guide explores the primary synthetic routes to this ketone and delves into its most significant applications, providing detailed mechanistic insights and actionable laboratory protocols for researchers in organic synthesis and drug development.
| Property | Value |
| CAS Number | 2890-62-2[3][4] |
| Molecular Formula | C₉H₁₆O[1][3] |
| Molecular Weight | 140.22 g/mol [3][4] |
| IUPAC Name | This compound[1][4] |
| Boiling Point | 186.5 °C[3] |
| Density | 0.95 g/cm³[3] |
Synthetic Pathways to this compound
The efficient synthesis of the title compound is crucial for its use as a starting material. Several reliable methods have been established, with the choice often depending on the availability of precursors and the desired scale of the reaction.
Friedel-Crafts Acylation
A primary and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1-methylcyclohexane.[2] This electrophilic substitution reaction utilizes an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]
Causality and Mechanistic Insight: The Lewis acid coordinates to the acetyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich C-H bond of the tertiary carbon in 1-methylcyclohexane, leading to the formation of the ketone after the loss of a proton. The choice of a strong Lewis acid is critical to activate the acylating agent sufficiently for reaction with an aliphatic system.
Caption: Workflow for Friedel-Crafts Acylation.
Grignard Reaction with Nitriles
An alternative approach involves the reaction of a Grignard reagent with a nitrile.[1] Specifically, methylcyclohexylmagnesium bromide can be reacted with acetonitrile. The initial nucleophilic attack of the Grignard reagent on the nitrile carbon forms a magnesium imine salt intermediate.[1] Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[1] This method is advantageous as it builds the carbon skeleton in a controlled manner.
Application 1: Ring Contraction via Favorskii Rearrangement
One of the most powerful applications of cyclic α-halo ketones is the Favorskii rearrangement, which facilitates a ring contraction to produce cycloalkanecarboxylic acid derivatives.[5][6][7] For this compound, this requires a two-step process: α-halogenation followed by the base-induced rearrangement.
Causality and Mechanistic Insight: The reaction is initiated by the formation of an enolate on the α'-carbon (the methylene group of the ring), away from the halogen.[5][7] This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the halide to form a strained bicyclic cyclopropanone intermediate.[5][7] A nucleophile (such as a hydroxide or alkoxide from the base) then attacks the carbonyl carbon of this intermediate.[7] The subsequent ring-opening of the tetrahedral intermediate occurs to break the weakest bond, leading to the formation of the more stable carbanion.[7] In this case, cleavage leads to a five-membered ring, which is then protonated to yield the final 1-methylcyclopentanecarboxylic acid derivative. The choice of base is critical: using an alkoxide (e.g., sodium ethoxide) yields an ester, while hydroxide yields a carboxylic acid.[5][7]
Caption: Mechanism of the Favorskii Rearrangement.
Protocol 1: Synthesis of Ethyl 1-Methylcyclopentanecarboxylate via Favorskii Rearrangement
This protocol describes the conversion of this compound to its corresponding ring-contracted ester.
Step 1: α-Bromination of this compound
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the flask in an ice bath. Slowly add bromine (1.05 eq) dropwise while stirring. Maintain the temperature below 10 °C. Causality: The acidic medium catalyzes enol formation, which is the reactive species for halogenation. Slow addition and cooling prevent runaway reactions and formation of di-brominated byproducts.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification.
Step 2: Favorskii Rearrangement
-
Base Preparation: In a separate flask under an inert atmosphere (e.g., Argon), prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 eq) to anhydrous ethanol at 0 °C.[8]
-
Substrate Addition: To the freshly prepared sodium ethoxide solution, add a solution of the crude α-bromo ketone (1.0 eq) in anhydrous ethanol dropwise at 0 °C.[8]
-
Reaction: After addition, warm the resulting slurry to room temperature and then heat to reflux (approx. 55-60 °C) for 4 hours.[8] Causality: Heating provides the necessary activation energy for the rearrangement of the cyclopropanone intermediate.
-
Quenching: Cool the reaction to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification & Characterization: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[8] Purify the crude residue by silica gel flash chromatography to afford the final product, ethyl 1-methylcyclopentanecarboxylate. Characterize using NMR, IR, and Mass Spectrometry.
Application 2: Oxidation to Carboxylic Acids
This compound can be oxidized to form 1-methylcyclohexanecarboxylic acid, another valuable synthetic intermediate.[9] A common method for this transformation is the haloform reaction, using reagents like sodium hypobromite.[9]
Causality and Mechanistic Insight: The haloform reaction proceeds via base-promoted halogenation at the methyl carbon of the acetyl group. The presence of the electron-withdrawing halogens makes the remaining α-protons even more acidic, leading to rapid tri-halogenation. The resulting tri-halomethyl ketone is then attacked by hydroxide at the carbonyl carbon. The subsequent cleavage is driven by the formation of the stable haloform (e.g., bromoform) as a leaving group, yielding the carboxylate salt, which is protonated during acidic workup.
Protocol 2: Synthesis of 1-Methylcyclohexanecarboxylic Acid via Haloform Reaction
-
Reagent Preparation: Prepare a solution of sodium hypobromite in situ. In a flask cooled in an ice bath, slowly add bromine (3.3 eq) to a stirred solution of sodium hydroxide (10 eq) in water.
-
Substrate Addition: To this cold hypobromite solution, add this compound (1.0 eq) dropwise, ensuring the temperature remains below 20 °C.
-
Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material via TLC.
-
Work-up: Once the reaction is complete, destroy any excess hypobromite by adding a small amount of sodium bisulfite solution until the yellow color disappears.
-
Isolation: Transfer the mixture to a separatory funnel and extract with a small amount of hexane to remove any neutral organic impurities.[9]
-
Acidification: Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid. The carboxylic acid will precipitate as a solid or oil.[9]
-
Extraction and Purification: Extract the liberated acid with hexane (3x).[9] Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[9] Evaporate the solvent to yield 1-methylcyclohexanecarboxylic acid, which can be further purified by recrystallization or distillation.[9]
| Reaction | Product | Reagents | Typical Yield |
| Favorskii Rearrangement | Ethyl 1-methylcyclopentanecarboxylate | 1. Br₂, AcOH; 2. NaOEt, EtOH | 70-80%[8] |
| Haloform Reaction | 1-Methylcyclohexanecarboxylic acid | NaOBr (from Br₂/NaOH) | 93-101% (crude)[9] |
Application 3: Carbonyl Olefination via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes.[10][11][12] this compound can be reacted with a phosphonium ylide (a Wittig reagent) to generate a substituted alkene, effectively replacing the carbonyl oxygen with a carbon group.[10]
Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the ylide on the electrophilic carbonyl carbon of the ketone.[13] This is thought to proceed via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[10][13][14] This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[13] The choice of ylide is crucial; non-stabilized ylides (e.g., where the carbon is attached to alkyl groups) are highly reactive and typically favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) are less reactive and favor the E-alkene.[14]
Caption: General workflow of the Wittig Reaction.
Protocol 3: Synthesis of 1-Isopropenyl-1-methylcyclohexane via Wittig Reaction
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Deprotonation: Add a strong base, such as n-butyllithium or potassium tert-butoxide (1.05 eq), dropwise. The formation of the bright yellow/orange ylide will be observed. Allow the mixture to stir at room temperature for 1 hour. Causality: The strong base is required to deprotonate the phosphonium salt, which has a pKa of ~22, to form the reactive ylide.[13]
-
Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product with pentane or diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The triphenylphosphine oxide byproduct is often poorly soluble in nonpolar solvents like pentane and can sometimes be removed by filtration or by flash chromatography on silica gel. Concentrate the filtrate to obtain the crude alkene, which can be purified by distillation.
Conclusion
This compound is a synthetically versatile building block with significant applications in organic synthesis. Its utility in sophisticated transformations such as the Favorskii rearrangement for ring contraction, its straightforward oxidation to valuable carboxylic acids, and its participation in classic C-C bond-forming reactions like the Wittig olefination underscore its importance. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers aiming to leverage the unique reactivity of this ketone in the design and execution of complex synthetic strategies.
References
- 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])
- Synthesis of 1-methyl-1-cyclohexylmethanol - PrepChem.com. (URL: [Link])
- Favorskii Rearrangement - NROChemistry. (URL: [Link])
- Favorskii rearrangement - Wikipedia. (URL: [Link])
- FAVORSKII REARRANGEMENT | MECHANISM | APPLIC
- 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS - YouTube. (URL: [Link])
- 1-(1-methylcyclohexyl)ethan-1-one (C9H16O) - PubChemLite. (URL: [Link])
- 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem. (URL: [Link])
- Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2) - Cheméo. (URL: [Link])
- Wittig reaction - Wikipedia. (URL: [Link])
- What is Favorskii Rearrangement ?
- Wittig Reaction - Organic Chemistry Portal. (URL: [Link])
- Wittig Reaction - Chemistry LibreTexts. (URL: [Link])
- 1-methylcyclohexanecarboxylic acid - 1123-25-7, C8H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])
Sources
- 1. Buy this compound | 2890-62-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 4. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for 1-(1-Methylcyclohexyl)ethanone in Synthetic Chemistry
Introduction
1-(1-Methylcyclohexyl)ethanone (CAS No. 2890-62-2) is a versatile ketone that serves as a valuable intermediate in organic synthesis.[1][2] Its sterically hindered carbonyl group, adjacent to a quaternary carbon, presents unique reactivity challenges and opportunities for the synthesis of complex molecular architectures.[1] These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the properties, synthesis, and key applications of this compound, complete with detailed protocols and mechanistic insights.
Compound Profile and Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is paramount for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 2890-62-2 | [3] |
| Molecular Formula | C₉H₁₆O | [4] |
| Molecular Weight | 140.22 g/mol | [4] |
| Boiling Point | 186.5 °C | [4] |
| Density | 0.95 g/cm³ | [4] |
| Flash Point | 70.5 °C | [4] |
| Appearance | Not specified, typically a liquid | - |
| Solubility | Soluble in common organic solvents | - |
Spectroscopic Data:
| Technique | Key Peaks/Signals | Reference |
| ¹³C NMR | Carbonyl carbon signal around 200 ppm | [1] |
| FTIR (Film) | Strong C=O stretch characteristic of a ketone | [1] |
| GC-MS | Molecular ion peak corresponding to the molecular weight | [1] |
Synthesis of this compound
The most common and direct route to this compound is the Friedel-Crafts acylation of methylcyclohexane.[1][2]
Workflow for Synthesis via Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Spiro-Epoxides: The Darzens Reaction
The Darzens reaction, or glycidic ester condensation, is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from a ketone or aldehyde and an α-haloester in the presence of a base. These glycidic esters are valuable intermediates that can be further converted to aldehydes, ketones, or other functional groups.[1]
Mechanistic Rationale
The reaction proceeds via the formation of an enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting alkoxide undergoes an intramolecular nucleophilic substitution to form the epoxide ring. The steric hindrance around the carbonyl group in this compound makes this a challenging transformation, requiring careful selection of reaction conditions to favor the desired condensation over side reactions.
Protocol: Synthesis of Ethyl 2-methyl-2-(1-methylcyclohexyl)oxirane-2-carboxylate
This protocol is adapted from the general principles of the Darzens reaction, with considerations for the sterically hindered nature of the starting ketone.
Materials:
-
This compound
-
Ethyl α-chloropropionate
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
A solution of this compound and ethyl α-chloropropionate in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring over a period of 1 hour.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired spiro-epoxide.
Application in the Synthesis of Amines: The Leuckart Reaction
The Leuckart reaction is a method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][5] This reaction is a powerful tool for the synthesis of primary, secondary, and tertiary amines. For a sterically hindered ketone like this compound, this reaction provides a direct route to the corresponding primary amine.
Mechanistic Considerations
The reaction is believed to proceed through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formate or a related species.[5] The high temperatures required for the Leuckart reaction are necessary to drive the dehydration to the iminium ion and facilitate the reduction.
Protocol: Synthesis of 1-(1-Methylcyclohexyl)ethan-1-amine
This protocol is based on the general procedure for the Leuckart reaction with aliphatic ketones.[5]
Materials:
-
This compound
-
Ammonium formate
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of this compound and an excess of ammonium formate is heated in an oil bath. The temperature is gradually raised to and maintained at 160-180 °C for several hours. The reaction progress can be monitored by observing the cessation of carbon dioxide evolution.
-
After cooling, the reaction mixture is treated with concentrated hydrochloric acid and refluxed for several hours to hydrolyze the intermediate formamide.
-
The acidic solution is cooled and washed with diethyl ether to remove any unreacted ketone.
-
The aqueous layer is then made strongly alkaline with a concentrated sodium hydroxide solution, keeping the flask cool in an ice bath.
-
The liberated amine is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous potassium carbonate.
-
The ether is removed by distillation, and the resulting amine can be purified by vacuum distillation.
Workflow for Reductive Amination via the Leuckart Reaction
Caption: Workflow for the synthesis of 1-(1-Methylcyclohexyl)ethan-1-amine.
Safety and Handling
This compound is a combustible liquid and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable starting material for accessing a range of more complex molecules. The protocols provided herein for the Darzens and Leuckart reactions offer reliable starting points for the synthesis of spiro-epoxides and primary amines, respectively. The inherent steric hindrance of the starting material necessitates careful optimization of reaction conditions to achieve good yields. These application notes are intended to provide a solid foundation for researchers to explore the synthetic utility of this versatile ketone in their own research and development endeavors.
References
- Zhang, P., et al. (2010). Preparation of Aliphatic Amines by the Leuckart Reaction. Organic Syntheses, Coll. Vol. 10, p.57 (1998); Vol. 75, p.227 (1998).
- Wikipedia. (2023, December 19). Leuckart reaction. In Wikipedia.
- Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5(10), 413-440.
- Wikipedia. (2023, November 29). Darzens reaction. In Wikipedia. Retrieved from [https://en.wikipedia.org/wiki/Darzens_reaction]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544198, 1-(1-Methylcyclohexyl)ethan-1-one.
- NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-. In NIST Chemistry WebBook.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one.
Sources
The Strategic Utility of 1-(1-Methylcyclohexyl)ethanone in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Ketone Intermediate
In the landscape of pharmaceutical synthesis, the identification and strategic application of versatile chemical intermediates are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 1-(1-Methylcyclohexyl)ethanone, a seemingly simple cyclic ketone, represents a valuable yet under-explored building block with significant potential for the synthesis of novel therapeutic agents. Its unique structural features, including a sterically hindered carbonyl group and a lipophilic cyclohexane moiety, offer a platform for a variety of chemical transformations, enabling the introduction of diverse functionalities and the modulation of physicochemical properties essential for drug efficacy.
This comprehensive guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will delve into its synthesis, characterization, and, most importantly, its potential applications in drug development, drawing parallels with the established synthesis of blockbuster drugs that utilize similar structural motifs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this and related cyclic ketones in the pursuit of new medicines.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| CAS Number | 2890-62-2 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 186.5 °C | [2] |
| Melting Point | 65 °C | [2] |
| Density | 0.95 g/cm³ | [2] |
| Flash Point | 70.5 °C | [2] |
Spectroscopic data is essential for the unambiguous identification and quality control of this compound.
| Spectroscopy | Key Features | Reference |
| ¹H NMR | Signals corresponding to the acetyl protons and the cyclohexyl protons. | [1] |
| ¹³C NMR | A characteristic signal for the carbonyl carbon. | [1] |
| IR Spectroscopy | A strong absorption band for the C=O stretching vibration. | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [1] |
Synthesis of this compound: The Friedel-Crafts Acylation
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-methylcyclohexane with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)[3]. This electrophilic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic and aliphatic compounds.
Reaction Mechanism
The reaction proceeds through the formation of a highly reactive acylium ion, which then acts as the electrophile.
Caption: Mechanism of Friedel-Crafts acylation for the synthesis of this compound.
Detailed Laboratory Protocol for Synthesis
Materials:
-
1-Methylcyclohexane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, three-necked
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Acetyl Chloride: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.
-
Addition of 1-Methylcyclohexane: After the addition of acetyl chloride is complete, add 1-methylcyclohexane (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Safety Precautions:
-
Aluminum chloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Acetyl chloride is a corrosive and lachrymatory liquid. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
Application in Pharmaceutical Synthesis: A Case Study with a Related Intermediate in the Synthesis of Tramadol
While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, the utility of closely related cyclohexanone derivatives is well-established. A prime example is the synthesis of the widely used analgesic, Tramadol [4][5]. The key intermediate in many Tramadol syntheses is 2-(dimethylaminomethyl)cyclohexanone, which highlights the importance of the cyclohexanone scaffold in constructing complex pharmaceutical molecules.
The synthesis of Tramadol demonstrates two key reactions that could be applied to this compound to generate novel pharmaceutical leads: the Mannich reaction and the Grignard reaction .
Workflow for Tramadol Synthesis
Caption: A simplified workflow for the synthesis of Tramadol, highlighting the key reactions.
Potential Pharmaceutical Applications of this compound
The true value of this compound as a pharmaceutical intermediate lies in its potential for transformation into various functional groups commonly found in bioactive molecules.
Reductive Amination: A Gateway to Bioactive Amines
One of the most powerful transformations for ketones in medicinal chemistry is reductive amination [6]. This reaction converts the carbonyl group into an amine, a functional group present in a vast number of pharmaceuticals due to its basicity and ability to form key hydrogen bonds with biological targets.
The reductive amination of this compound would yield (1-methylcyclohexyl)ethanamine derivatives, which could serve as precursors to a wide range of therapeutic agents.
Caption: General workflow for the reductive amination of this compound.
Protocol for Reductive Amination of this compound
Materials:
-
This compound
-
Amine (e.g., dimethylamine, methylamine)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.2 equivalents) in methanol or THF.
-
Acidification: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amine.
Safety Precautions:
-
Sodium cyanoborohydride and sodium triacetoxyborohydride are toxic and should be handled with care in a fume hood. They can release toxic gases upon contact with strong acids.
Conclusion and Future Outlook
This compound is a versatile and economically accessible intermediate with untapped potential in pharmaceutical synthesis. While it may not yet be a direct precursor to a blockbuster drug, its structural features and reactivity make it an attractive starting point for the exploration of new chemical space. The principles of its synthesis via Friedel-Crafts acylation and its potential for conversion into valuable amine building blocks through reductive amination are well-established and robust.
By drawing parallels with the synthesis of established drugs like Tramadol, which utilize a similar cyclohexanone core, it becomes evident that this compound and its derivatives are ripe for investigation in the development of novel therapeutics, particularly in areas where the lipophilic and rigid cyclohexyl scaffold can be advantageous for target binding and pharmacokinetic properties. It is our hope that this guide will inspire further research into the applications of this promising intermediate in the field of drug discovery and development.
References
- Google Patents. (n.d.). Tramadol, salts thereof and process for their preparation. (WO1999003820A1).
- Google Patents. (n.d.). Tramadol, salts thereof and process for their preparation. (US6469213B1).
- Google Patents. (n.d.). A kind of synthetic method of tramadol hydrochloride. (CN101265201B).
- Google Patents. (1999). Tramadol, salts thereof and process for their preparation. (WO 99/03820).
- IPC. (2001). METHOD OF TRAMADOL SYNTHESIS. (RU 2165922 C1).
- Preparation of Venlafaxine-Antidepressant Drug. (n.d.).
- Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.
- Zhu, Y.-Y., Li, T., & Gu, S. (2004). Synthesis of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals.
- ResearchGate. (n.d.). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. (2023).
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one.
- Madhusudhan, G., et al. (2012). Synthesis of related substances of Tramadol hydrochloride. Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513.
- PubChem. (n.d.). (1-Methylcyclohexyl)methanamine.
- Google Patents. (n.d.). Inproved process for producing n,n-dimethyl-cyclohexyl-amine. (HU220748B1).
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ResearchGate. (n.d.). Continuous-Flow Synthesis of Tramadol from Cyclohexanone.
- NIST. (n.d.). Ethanone, 1-cyclohexyl-.
- Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. (2015). Journal of the Indian Chemical Society, 92(2), 221-225.
- PubChem. (n.d.). Venlafaxine.
- Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. SciELO México.
- Google Patents. (n.d.). Process for total synthesis of venlafaxine. (US9527800B2).
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (n.d.). Reductive amination of selected ketones and aldehydes 1 a–1 k into the corresponding amines 2 a–2 k catalyzed by engineered nat‐AmDHs in this work.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- PubChemLite. (n.d.). 1-(1-methylcyclohexyl)ethan-1-one (C9H16O).
- Wikipedia. (n.d.). Arylcyclohexylamine.
- YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- PubChem. (n.d.). N,N-Dimethyl-1-cyclohexan-1-amine.
Sources
- 1. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Grignard Reaction with 1-(1-Methylcyclohexyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds. This document provides a detailed guide to the application of this seminal reaction to 1-(1-Methylcyclohexyl)ethanone, a sterically hindered ketone. The protocol herein is designed to address the specific challenges posed by this substrate, offering insights into reaction optimization, mechanistic considerations, and potential side reactions. As senior application scientists, our goal is to equip researchers with a robust and reproducible methodology, grounded in a thorough understanding of the underlying chemical principles.
Introduction and Significance
The reaction of a Grignard reagent, such as methylmagnesium bromide, with this compound is a classic example of nucleophilic addition to a carbonyl group, yielding a tertiary alcohol.[1][2][3] The product, 2-(1-Methylcyclohexyl)propan-2-ol, is a valuable building block in medicinal chemistry and materials science due to its sterically demanding tertiary alcohol moiety. The quaternary carbon center of the starting material, this compound, introduces significant steric hindrance around the electrophilic carbonyl carbon.[4] This steric impediment can influence the reaction pathway, potentially leading to side reactions such as enolization or reduction if not properly controlled.[1][5] A comprehensive understanding of these competing pathways is crucial for maximizing the yield of the desired tertiary alcohol.
Mechanistic Overview
The Grignard reaction with a ketone proceeds via a nucleophilic addition mechanism.[1][6] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[7][8]
Step 1: Nucleophilic Attack The nucleophilic methyl group of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of this compound.[7][9] This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.[6][9]
Step 2: Acidic Work-up (Quenching) The reaction mixture is then treated with a dilute acid in a process called quenching or work-up.[7][10][11] The proton from the acid protonates the negatively charged oxygen of the alkoxide, yielding the final tertiary alcohol product, 2-(1-Methylcyclohexyl)propan-2-ol, and a magnesium salt.[7]
It is critical to perform the acidic work-up as a separate step. Grignard reagents are strong bases and will react violently with protic acids.[7][10]
Experimental Protocol
This protocol details the synthesis of 2-(1-Methylcyclohexyl)propan-2-ol from this compound using methylmagnesium bromide.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Grade |
| This compound | C9H16O | 140.22 | 10.0 g (71.3 mmol) | Sigma-Aldrich, 98% |
| Methylmagnesium Bromide | CH3MgBr | 119.24 | 26.0 mL (78.0 mmol, 3.0 M in diethyl ether) | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | 150 mL | Fisher Scientific, ACS Grade |
| Saturated Ammonium Chloride | NH4Cl | 53.49 | 100 mL | VWR, ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | ~10 g | Fisher Scientific |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 2-(1-Methylcyclohexyl)propan-2-ol.
Step-by-Step Procedure
-
Glassware Preparation: Assemble the 500 mL three-neck round-bottom flask with a reflux condenser, addition funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of nitrogen or argon to ensure anhydrous conditions. Grignard reagents are highly sensitive to moisture.[2][12]
-
Reactant Addition: To the cooled flask, add this compound (10.0 g, 71.3 mmol) and 100 mL of anhydrous diethyl ether. Stir the solution until the ketone is fully dissolved.
-
Cooling: Place the reaction flask in an ice bath and allow the solution to cool to 0-5 °C. This helps to control the exothermicity of the Grignard addition.
-
Grignard Reagent Addition: Add the methylmagnesium bromide solution (26.0 mL, 78.0 mmol, 3.0 M in diethyl ether) to the addition funnel and add it dropwise to the stirred ketone solution over a period of 30 minutes. Maintain the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction.[13] This is a safer and milder alternative to using strong acids, which can cause dehydration of the tertiary alcohol product.[14]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Drying and Concentration: Combine all the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-(1-Methylcyclohexyl)propan-2-ol.
Potential Side Reactions and Mitigation
The steric hindrance of this compound can promote side reactions.[1]
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate.[1][5] This leads to the recovery of the starting ketone after work-up. Using a less sterically hindered Grignard reagent and maintaining a low reaction temperature can minimize this.
-
Reduction: If the Grignard reagent has beta-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the carbonyl carbon.[1][5] This results in the formation of a secondary alcohol. The use of methylmagnesium bromide, which lacks beta-hydrogens, eliminates this possibility.
Characterization of the Product
The final product, 2-(1-Methylcyclohexyl)propan-2-ol, can be characterized using standard spectroscopic techniques.
| Property | Expected Value |
| Molecular Formula | C10H20O |
| Molecular Weight | 156.27 g/mol [15] |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| Boiling Point | 144.3 °C at 100 Torr[15] |
¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the two methyl groups on the propan-2-ol moiety, a singlet for the methyl group on the cyclohexane ring, and multiplets for the cyclohexyl methylene protons. A broad singlet corresponding to the hydroxyl proton will also be present.
¹³C NMR (CDCl₃, 100 MHz): Key signals will include a quaternary carbon for the hydroxyl-bearing carbon, a quaternary carbon at the 1-position of the cyclohexane ring, and signals for the methyl and methylene carbons.
IR (neat): A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water.[16] Handle them under an inert atmosphere and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[17]
-
Diethyl Ether: Diethyl ether is extremely flammable and a potent anesthetic.[2] Work in a well-ventilated fume hood.
-
Quenching: The quenching process can be exothermic and may release flammable gases. Perform the quenching slowly and in an ice bath.
Conclusion
This application note provides a comprehensive and reliable protocol for the Grignard reaction of this compound with methylmagnesium bromide. By understanding the mechanistic nuances and potential side reactions associated with this sterically hindered ketone, researchers can confidently synthesize the desired tertiary alcohol, 2-(1-Methylcyclohexyl)propan-2-ol, in high yield. The detailed procedure and safety guidelines herein are intended to support the successful and safe execution of this valuable synthetic transformation.
References
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Chemistry LibreTexts. (2021-08-15). Quenching Reactions: Grignards. [Link]
- Cheméo. Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2). [Link]
- PubChem. 1-(1-Methylcyclohexyl)ethan-1-one. [Link]
- YouTube. (2024-03-17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. [Link]
- PrepChem.com. Synthesis of methylmagnesium bromide. [Link]
- Organic Syntheses.
- BDMAEE. (2024-01-02). methylmagnesium bromide. [Link]
- PubChem. Methyl magnesium bromide. [Link]
- Master Organic Chemistry. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- PubChem. 1-Cyclohexyl-2-methyl-2-propanol. [Link]
- Monasterolo, C., et al. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]
- NIST WebBook. Ethanone, 1-(1-methylcyclohexyl)-. [Link]
- BYJU'S. Grignard Reaction Mechanism. [Link]
- Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
- PubChem. 2-(1-Methylcyclohexyl)propan-2-ol. [Link]
- Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]
- Chemistry LibreTexts. (2023-01-22). Conversion to ketones using Grignard reagents. [Link]
- ChemBK. 2-(1-Methylcyclohexyl)-2-propanol. [Link]
- YouTube. (2015-11-11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
- Chemistry LibreTexts. (2025-01-19). 19.
- ResearchGate. (2025-08-06). Side Reactions in a Grignard Synthesis. [Link]
- Reddit. (2022-12-21). Grignard side reactions. [Link]
- WordPress.com. (2015-07-31). Reactions of Grignard reagents. [Link]
- NIST WebBook. 1-Cyclohexyl-2-methyl-2-propanol. [Link]
- AA Blocks. 2-(1-methylcyclohexyl)propan-2-ol. [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buy this compound | 2890-62-2 [smolecule.com]
- 5. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. leah4sci.com [leah4sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. prepchem.com [prepchem.com]
- 14. youtube.com [youtube.com]
- 15. chembk.com [chembk.com]
- 16. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Methylmagnesium Bromide | 75-16-1 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for the Synthesis of Derivatives from 1-(1-Methylcyclohexyl)ethanone
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of diverse chemical derivatives starting from 1-(1-methylcyclohexyl)ethanone. This ketone, characterized by its unique sterically hindered cyclohexyl moiety, serves as a versatile scaffold for the generation of novel compounds with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies for key chemical transformations including reduction to alcohols, carbon chain extension via Grignard and Wittig reactions, and the synthesis of heterocyclic structures such as pyrazolines and spiro-oxiranes. Each protocol is presented with a focus on the underlying chemical principles, causality of experimental choices, and robust analytical validation.
Introduction to this compound
This compound, also known as 1-acetyl-1-methylcyclohexane, is a ketone with the chemical formula C9H16O and a molecular weight of approximately 140.22 g/mol . Its structure, featuring a quaternary carbon at the 1-position of the cyclohexane ring, imparts significant steric hindrance around the carbonyl group. This steric bulk influences its reactivity, often requiring carefully optimized reaction conditions to achieve high yields.[1] The cyclohexane ring typically adopts a stable chair conformation, which can also play a role in the stereochemical outcome of certain reactions.
The versatility of the ketone functional group allows for a wide array of chemical modifications, making this compound a valuable starting material for the synthesis of more complex molecules.[1] Its derivatives are of interest in medicinal chemistry due to the lipophilic nature of the cyclohexyl group, which can enhance membrane permeability and binding to biological targets.
Synthesis of 1-(1-Methylcyclohexyl)ethanol via Ketone Reduction
The reduction of the carbonyl group in this compound to a secondary alcohol, 1-(1-methylcyclohexyl)ethanol, is a fundamental transformation that opens avenues for further derivatization, such as esterification or etherification.
Scientific Principle and Rationale
The reduction of ketones to secondary alcohols is most commonly achieved through hydride transfer from a reducing agent. Sodium borohydride (NaBH4) is a preferred reagent for this purpose in many laboratory settings due to its selectivity for aldehydes and ketones, its stability in protic solvents like methanol and ethanol, and its relative safety compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the alcohol. The steric hindrance around the carbonyl in this compound may slow the reaction rate, necessitating careful monitoring.
Detailed Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Deionized water
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
3 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 35.7 mmol) in 50 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (e.g., 2.0 g, 53.5 mmol) to the cooled solution over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition; ensure adequate ventilation in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Then, acidify the mixture to a pH of ~2 with 3 M HCl to neutralize any remaining NaBH4 and decompose the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(1-methylcyclohexyl)ethanol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Product | 1-(1-Methylcyclohexyl)ethanol |
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol [2] |
| Typical Yield | 85-95% |
| Appearance | Colorless oil or low-melting solid |
| Analytical Data | Confirm structure by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a broad -OH stretch in the IR spectrum (around 3300 cm⁻¹) and the disappearance of the C=O stretch (around 1710 cm⁻¹) are indicative of a successful reaction. |
Experimental Workflow Diagram
Sources
Experimental procedure for Friedel-Crafts acylation of methylcyclohexane
Application Note & Protocol
Topic: Lewis Acid-Catalyzed Acylation of Methylcyclohexane
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction: Beyond Aromatic Systems
The Friedel-Crafts acylation, a cornerstone of organic synthesis developed in 1877, traditionally facilitates the formation of C-C bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution is renowned for producing aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries.[2] The reaction's success hinges on the nucleophilicity of the aromatic π-system and the generation of a highly reactive acylium ion electrophile via a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
However, the principles of Lewis acid-catalyzed acylation can be extended beyond aromatic substrates to aliphatic hydrocarbons like methylcyclohexane. This application note details the experimental procedure for such a transformation. It is crucial to recognize that the acylation of an alkane does not proceed via electrophilic aromatic substitution. Instead, it follows a pathway involving the activation of C-H bonds, typically initiated by hydride abstraction , to generate a carbocation intermediate that is subsequently acylated.[4][5] This process allows for the direct functionalization of saturated hydrocarbons, though it presents unique challenges in controlling regioselectivity due to the potential for multiple reaction sites and carbocation rearrangements.[6]
This guide provides a comprehensive, step-by-step protocol for the acylation of methylcyclohexane with acetyl chloride, offering insights into the reaction mechanism, safety considerations, and analytical methods for product characterization.
Part 1: Mechanistic Principles & Considerations
The Challenge of Aliphatic C-H Activation
Saturated alkanes lack the electron-rich π-system of arenes, making them inherently less nucleophilic and far less reactive towards electrophiles. Activating the inert C-H bonds of methylcyclohexane requires a potent electrophilic species. The reaction is initiated not by the cycloalkane attacking the electrophile, but by the electrophile abstracting a hydride ion (H⁻) from the cycloalkane.
Proposed Reaction Pathway
The acylation of methylcyclohexane is believed to proceed through the following key steps:
-
Formation of the Acylium Ion : The Lewis acid (AlCl₃) reacts with the acylating agent (acetyl chloride) to form a resonance-stabilized acylium ion (CH₃CO⁺). This highly electrophilic species is the primary active agent in the reaction.[3]
-
Hydride Abstraction & Carbocation Formation : The acylium ion (or a complex thereof) abstracts a hydride from methylcyclohexane at the most substituted position to form the most stable carbocation. The tertiary C-H bond at the C1 position is the most likely site of abstraction, yielding the 1-methylcyclohexyl cation.[4][5]
-
Nucleophilic Attack : The newly formed tertiary carbocation acts as a potent electrophile. It is then attacked by the nucleophilic oxygen of the ketone product complexed with AlCl₃, or it reacts with another equivalent of the acylium ion complex, leading to the final acylated product after workup.
-
Product-Catalyst Complexation : The resulting ketone product is a Lewis base and will form a stable complex with the AlCl₃ catalyst.[1] This necessitates the use of stoichiometric or greater amounts of the Lewis acid. The complex is hydrolyzed during the aqueous workup to release the final product.
Regioselectivity
The initial hydride abstraction is highly regioselective. The stability of carbocations follows the order: tertiary > secondary > primary. Therefore, abstraction from the tertiary carbon of methylcyclohexane is strongly favored, leading primarily to the formation of 1-acetyl-1-methylcyclohexane .[7] However, minor products resulting from abstraction at secondary positions cannot be entirely ruled out and should be assayed for during characterization.
Part 2: Detailed Experimental Protocol
This protocol describes the acylation of methylcyclohexane with acetyl chloride using aluminum chloride as the Lewis acid catalyst.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Notes |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7.33 g | 0.055 | 1.1 | Highly hygroscopic. Use a fresh, unopened bottle. |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - | - | Use a dry solvent from a solvent purification system or a sealed bottle. |
| Acetyl Chloride | CH₃COCl | 78.50 | 3.9 mL (4.32 g) | 0.055 | 1.1 | Corrosive and lachrymator. Handle in a fume hood. |
| Methylcyclohexane | C₇H₁₄ | 98.19 | 5.8 mL (4.91 g) | 0.050 | 1.0 | Ensure it is dry. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~15 mL | - | - | For workup. |
| Crushed Ice | H₂O | 18.02 | ~50 g | - | - | For quenching the reaction. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~40 mL | - | - | For neutralization. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - | For drying the organic phase. |
Experimental Workflow Diagram
Caption: Experimental workflow from setup to product analysis.
Step-by-Step Procedure
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Place a drying tube (filled with CaCl₂) or a nitrogen bubbler at the top of the condenser to maintain an anhydrous atmosphere.
-
In a fume hood, quickly weigh anhydrous aluminum chloride (7.33 g, 0.055 mol) and transfer it to the reaction flask. Immediately add 30 mL of anhydrous dichloromethane via cannula or syringe.[3]
-
Begin stirring the suspension and cool the flask to 0°C using an ice/water bath.
Reagent Addition: 5. In a separate dry flask, prepare a solution of acetyl chloride (3.9 mL, 0.055 mol) in 10 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. 6. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic; maintain the internal temperature below 10°C.[3] 7. After the addition is complete, allow the mixture to stir for an additional 15 minutes at 0°C. 8. Add methylcyclohexane (5.8 mL, 0.050 mol) to the dropping funnel (no extra solvent needed) and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
Reaction and Monitoring: 9. Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. 10. Stir for an additional 1-2 hours at room temperature. Monitor the reaction's progress by withdrawing small aliquots, quenching them in dilute acid, extracting with ether, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up and Purification: 11. Prepare a 500 mL beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl. 12. CAUTIOUSLY and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will hydrolyze the aluminum chloride complex in a highly exothermic reaction and dissolve the aluminum salts.[3] 13. Transfer the entire mixture to a separatory funnel. Collect the bottom organic layer. 14. Extract the aqueous layer twice with 20 mL portions of dichloromethane. 15. Combine all organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution (to neutralize residual acid) and 20 mL of brine. 16. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. 17. Purify the resulting crude oil by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
Part 3: Proposed Reaction Mechanism Diagram
Caption: Proposed mechanism for the acylation of methylcyclohexane.
Part 4: Safety, Handling, and Waste Disposal
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle quickly in a dry environment (glovebox or fume hood). Avoid inhalation of dust and contact with skin.
-
Acetyl Chloride: Highly corrosive, a lachrymator (causes tearing), and reacts with moisture to produce HCl. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
Dichloromethane (CH₂Cl₂): A volatile and suspected carcinogen. All handling must be performed in a fume hood.
-
Quenching: The quenching of the reaction mixture is extremely exothermic and releases large volumes of HCl gas. Perform this step slowly in a large beaker within a fume hood and ensure efficient stirring.
-
Waste Disposal: Aqueous acidic waste should be neutralized before disposal. Organic waste containing dichloromethane should be collected in a designated halogenated waste container.
Part 5: Characterization and Analysis
-
Expected Major Product: 1-acetyl-1-methylcyclohexane.
-
FTIR Spectroscopy: The primary diagnostic peak will be a strong C=O stretch for the ketone, typically appearing around 1715 cm⁻¹.
-
¹H NMR Spectroscopy: Expect a singlet for the acetyl methyl group (~2.1 ppm) and a series of multiplets for the cyclohexyl protons. The absence of a proton at the C1 position will be a key indicator.
-
¹³C NMR Spectroscopy: Look for a quaternary carbon signal for C1 and a carbonyl carbon signal downfield (>200 ppm).
-
GC-MS: This is the ideal technique to determine the purity of the product and identify any minor regioisomers by comparing their fragmentation patterns and retention times.
Part 6: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. AlCl₃ was deactivated. 2. Insufficient amount of AlCl₃. 3. Reaction temperature was too low. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh bottle of AlCl₃. 2. Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. 3. Ensure the reaction is allowed to warm to room temperature after addition. |
| Formation of Tarry/Polymeric Material | 1. Reaction temperature was too high. 2. Reagent addition was too fast, causing an uncontrolled exotherm. | 1. Maintain strict temperature control, especially during reagent addition. 2. Add reagents slowly and dropwise with efficient stirring and cooling. |
| Multiple Products Observed by GC | 1. Hydride abstraction at secondary carbons. 2. Contamination in starting materials. | 1. This is an inherent possibility. Optimize by keeping the reaction temperature low to favor the more selective pathway. 2. Purify starting materials (e.g., by distillation) before use. |
References
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (2024). Friedel–Crafts reaction.
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- Chemistry LibreTexts. (2019). 16.13: Friedel-Crafts Alkanoylation (Acylation).
- Study.com. (n.d.). Treating cyclohexene with acetyl chloride and AlCl3 leads to the formation of a product....
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Royal Society of Chemistry. (2022). Synthetic applications of hydride abstraction reactions by organic oxidants.
- Study.com. (n.d.). Which is more highly regioselective: the addition of HCl to methylenecyclohexane or the addition of HCl to 1-methylcyclohexene?.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- YouTube. (2023). WS06 Q7.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Lewis acid catalyzed acylation reactions: scope and limitations.
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- National Center for Biotechnology Information. (n.d.). Abstraction of Hydride from Alkanes and Dihydrogen by the Perfluorotrityl Cation.
- ResearchGate. (2002). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations.
- Royal Society of Chemistry. (1988). Formation of a cationic alkylidene complex via formal hydride abstraction.
- American Chemical Society. (2010). Hydride Abstraction Initiated Hydrosilylation of Terminal Alkenes and Alkynes on Porous Silicon.
- Chegg. (2017). Solved 19) What is the major product of the reaction? 20).
- ChemRxiv. (2024). Abstraction of Hydride from Alkanes and Dihydrogen by the Perfluorotrityl Cation.
- Royal Society of Chemistry. (2024). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Abstraction of Hydride from Alkanes and Dihydrogen by the Perfluorotrityl Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Abstract
This application note presents a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(1-methylcyclohexyl)ethanone and its potential process-related impurities and degradation products. The described method is tailored for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for quality control and stability assessment. The causality behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for method validation, including forced degradation studies, is provided to ensure trustworthiness and scientific integrity.
Introduction
This compound is a ketone with applications as an intermediate in organic synthesis.[1][2] Its chemical structure, a substituted cyclohexane ring, presents unique analytical challenges in separating it from structurally similar compounds that may arise during synthesis or upon storage.[2] Accurate and precise quantification of this compound and its related substances is critical for ensuring product quality, purity, and stability in research and development settings.
This document provides a comprehensive guide to a validated HPLC method, offering insights into the rationale for methodological choices, from column chemistry and mobile phase selection to detector settings. Furthermore, a detailed protocol for forced degradation studies is included to unequivocally demonstrate the method's stability-indicating capabilities, a critical requirement in pharmaceutical development.[3][4]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for effective HPLC method development.
| Property | Value | Source |
| Molecular Formula | C9H16O | [5][6] |
| Molecular Weight | 140.22 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Boiling Point | 186.5 °C | [7] |
| Melting Point | 65 °C | [7] |
| SMILES | CC(=O)C1(CCCCC1)C | [5] |
Chromatographic Method Development: A Rationale-Driven Approach
The primary objective is to achieve baseline separation of this compound from its potential impurities. The selection of each parameter is justified to provide a scientifically sound methodology.
Column Selection: The Heart of the Separation
A C18 (octadecylsilyl) stationary phase is selected for this method. This choice is predicated on the non-polar nature of this compound, which will interact favorably with the C18 ligands via hydrophobic interactions. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.
Mobile Phase Composition: Driving the Elution
A gradient elution is employed to ensure the timely elution of both less retained and more retained impurities.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The gradient is designed to provide a gradual increase in organic strength, allowing for the effective separation of compounds with varying polarities.
Detection Wavelength: Maximizing Sensitivity
The ketone functional group in this compound exhibits a UV absorbance maximum (λmax) around 280 nm. However, to enhance sensitivity, especially for low-level impurities, detection at a lower wavelength, such as 210 nm , is often more effective as it captures the end absorbance of the carbonyl group. For ketones that are difficult to detect, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to form stable hydrazone derivatives that are detectable at higher wavelengths, typically around 360 nm.[8][9] This application note will focus on direct UV detection for simplicity and broader applicability.
Detailed HPLC Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.
-
Sample Solution (100 µg/mL): Prepare the sample in a similar manner to the standard solution, using acetonitrile as the diluent.
Method Validation and System Suitability
To ensure the reliability of the analytical data, the method should be validated according to ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor for the main peak ≤ 2.0; Theoretical plates > 2000 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined experimentally |
Forced Degradation Studies: Demonstrating Stability-Indicating Power
Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the main analyte from its degradation products.[4][10]
Protocol for Forced Degradation
Subject the sample solution (100 µg/mL of this compound) to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples before injection. Analyze all stressed samples using the developed HPLC method.
Potential Related Compounds and Degradants
Based on the structure of this compound, potential related compounds include:
-
1-(1-Methylcyclohexyl)ethanol: A potential reduction product.[11]
-
Methylcyclohexane: A potential starting material impurity.
-
Oxidation Products: Such as carboxylic acids resulting from the cleavage of the cyclohexyl ring.[2]
The HPLC method should demonstrate baseline separation between this compound and any peaks generated during the forced degradation studies.
Experimental Workflow and Data Presentation
The overall analytical workflow is depicted in the following diagram:
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound and its related compounds. The rationale-driven method development, coupled with a comprehensive validation strategy including forced degradation studies, ensures the scientific integrity and trustworthiness of the results. This method is suitable for implementation in quality control laboratories and research settings for routine analysis and stability assessment of this compound.
References
- Waters Corporation. "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- PubMed.
- PubChem. "1-(1-Methylcyclohexyl)ethan-1-one." pubchem.ncbi.nlm.nih.gov.
- O'Neil, T., & Lyman, S. "HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
- Biosynth. "this compound." biosynth.com.
- Aurora Pro Scientific. "HPLC Analysis of Aldehydes and Ketones in Air Samples." auroraprosci.com.
- ResearchGate. "HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Cheméo. "Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2)." chemeo.com.
- Pharmaceutical Technology. "A New Approach to Forced Degradation Studies Using Anhydrous Conditions." pharmtech.com, 2011.
- NIST. "Ethanone, 1-(1-methylcyclohexyl)-." webbook.nist.gov.
- BenchChem. "this compound." benchchem.com.
- International Journal of Pharmaceutical Sciences Review and Research. "Forced Degradation and Stability Testing." globalresearchonline.net, 2014.
- SIELC Technologies. "Ethanone, 1-(1-hydroxycyclohexyl)-." sielc.com, 2018.
- Smolecule. "this compound." smolecule.com.
- PubChem. "Ethanone, 1-(methylcyclohexenyl)-." pubchem.ncbi.nlm.nih.gov.
- PubChem. "1-(1-Methylcyclohexyl)ethanol." pubchem.ncbi.nlm.nih.gov.
- ResearchGate. "Forced degradation as an integral part of HPLC stability-indicating method development.
- Open Access Journals. "Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development." omicsonline.org.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 2890-62-2 [smolecule.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 7. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. 1-(1-Methylcyclohexyl)ethanol | C9H18O | CID 19700094 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Confidence Identification of 1-(1-Methylcyclohexyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the unambiguous identification of 1-(1-Methylcyclohexyl)ethanone (CAS No. 2890-62-2), a substituted cyclic ketone. The methodology leverages the separation power of gas chromatography (GC) coupled with the definitive structural elucidation capabilities of mass spectrometry (MS). This guide is intended for researchers, analytical chemists, and quality control specialists in the fields of chemical synthesis, environmental analysis, and drug development. The protocol outlines sample preparation, optimized GC-MS parameters, and data interpretation, including expected retention characteristics and mass spectral fragmentation patterns.
Introduction
This compound is a cyclic ketone of interest in various chemical industries. Its structural verification is crucial for ensuring product purity, monitoring chemical reactions, and identifying its presence in complex matrices. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds due to its high sensitivity and specificity.[1] This document provides a comprehensive, field-proven protocol for the confident identification of this compound.
The core of this method relies on separating this compound from other matrix components using a non-polar capillary GC column. Following separation, the analyte is ionized, and the resulting mass-to-charge fragments are detected, yielding a characteristic mass spectrum that serves as a chemical fingerprint.
Analyte Characteristics
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Formula | C₉H₁₆O | PubChem[2], NIST[3] |
| Molecular Weight | 140.22 g/mol | PubChem[2] |
| CAS Number | 2890-62-2 | PubChem[2], NIST[3] |
| IUPAC Name | This compound | PubChem[2] |
| Boiling Point | 186.5 °C | Biosynth[1] |
| Volatility | Volatile Compound | Biosynth[1] |
Experimental Protocol
This section details the necessary reagents, sample preparation, and instrument parameters for the successful identification of this compound.
Materials and Reagents
-
Solvent: Dichloromethane or Hexane (GC grade or higher)
-
Analyte Standard: this compound (≥98% purity)
-
Inert Gas: Helium (99.999% purity or higher)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
Sample Preparation
The goal of sample preparation is to produce a clean, liquid sample in a volatile solvent suitable for GC-MS analysis.[4]
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL. From this stock, create a working standard of 10 µg/mL.
-
Sample Preparation (for a solid sample):
-
Accurately weigh approximately 10 mg of the sample into a clean vial.
-
Add 10 mL of dichloromethane or hexane.
-
Vortex for 30 seconds to ensure complete dissolution.
-
If particulates are present, filter the solution through a 0.22 µm PTFE syringe filter into a clean GC vial.
-
-
Sample Preparation (for a liquid sample):
-
Dilute the liquid sample in dichloromethane or hexane to achieve an estimated final concentration of approximately 10 µg/mL of the target analyte.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system. These may be adapted based on the specific instrumentation available.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for most capillary columns. |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, non-polar column suitable for a wide range of volatile and semi-volatile compounds.[5][6] |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min) | Provides good separation of components with varying boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating comparable mass spectra to library databases. |
| Mass Range | 40-450 amu | Covers the molecular ion and expected fragments of the analyte. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for maintaining a clean ion source. |
Workflow Diagram
Caption: GC-MS workflow for the identification of this compound.
Data Analysis and Interpretation
Positive identification of this compound requires a multi-faceted approach, combining chromatographic and mass spectral data.
Retention Characteristics
Under the specified chromatographic conditions, this compound is expected to elute at a specific retention time. While this time can vary slightly between instruments, it should be consistent on a given system. For inter-laboratory comparison and higher confidence, the use of the Kovats Retention Index (RI) is recommended. The RI normalizes the retention time to that of n-alkanes.[7][8]
Mass Spectral Interpretation
The mass spectrum provides the most definitive evidence for the structure of the analyte. The electron ionization (EI) of this compound will produce a characteristic fragmentation pattern.
Expected Mass Spectrum:
| m/z | Relative Intensity (%) | Proposed Fragment |
| 55 | 100 | C₄H₇⁺ |
| 97 | 60-80 | C₇H₁₃⁺ |
| 96 | 50-70 | C₇H₁₂⁺ |
| 43 | 40-60 | CH₃CO⁺ |
| 81 | 30-50 | C₆H₉⁺ |
| 125 | 10-20 | [M-CH₃]⁺ |
| 140 | <5 | [M]⁺ (Molecular Ion) |
Note: Relative intensities are estimates and may vary based on instrument tuning. The data is compiled from information available on PubChem.[2]
Fragmentation Pathway:
The fragmentation of this compound is driven by the stability of the resulting carbocations. The molecular ion at m/z 140 is typically of low abundance. Key fragmentation pathways include:
-
Alpha-cleavage: Loss of a methyl group to form the stable acylium ion at m/z 125.
-
McLafferty-type rearrangements and subsequent cleavages of the cyclohexyl ring lead to the formation of the base peak at m/z 55 and other prominent ions such as m/z 97, 96, and 81.
-
Formation of the acetyl cation at m/z 43.
Caption: Simplified fragmentation pathway of this compound.
Confirmation of Identity
For a high-confidence identification, the following criteria must be met:
-
The retention time of the peak in the sample chromatogram must match that of the authentic standard.
-
The mass spectrum of the sample peak must visually match the spectrum of the authentic standard.
-
A library search of the sample's mass spectrum should return this compound with a high match factor (>850) against a reputable database such as NIST or Wiley.
Conclusion
This application note provides a robust and reliable GC-MS protocol for the identification of this compound. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve high-confidence identification of this compound in various sample matrices. The combination of chromatographic retention data and mass spectral fragmentation patterns provides a self-validating system for accurate and defensible results.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544198, 1-(1-Methylcyclohexyl)ethan-1-one.
- National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclohexyl-. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-. In NIST Chemistry WebBook.
- The Pherobase. (n.d.). The Kovats Retention Index: 1-(1-Cyclohexen-1-yl)-ethanone (C8H12O).
- Chromtech. (n.d.). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.
- Agilent Technologies. (n.d.). Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I), Separation Factor(α)?.
- National Institute of Standards and Technology. (n.d.). Gas Chromatographic Retention Data. In NIST Chemistry WebBook.
- Gas chromatography–mass spectrometry. (2023, December 29). In Wikipedia. [Link]
Sources
- 1. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 2. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclohexanone [webbook.nist.gov]
- 9. The Kovats Retention Index: 1-(1-Cyclohexen-1-yl)-ethanone (C8H12O) [pherobase.com]
Application Notes and Protocols for Biocatalytic Transformations of 1-(1-Methylcyclohexyl)ethanone
Introduction: Embracing Green Chemistry for Chiral Synthesis
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure molecules is paramount. Biocatalysis, leveraging the inherent selectivity of enzymes, offers a powerful and sustainable alternative to traditional chemical methods.[1][2] Enzymes operate under mild conditions, often in aqueous media, and exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing waste and avoiding the use of hazardous reagents.[3] This guide focuses on the biocatalytic potential of 1-(1-methylcyclohexyl)ethanone, a prochiral ketone with a sterically demanding quaternary carbon center. We will explore two key enzymatic transformations: the stereoselective reduction to chiral alcohols using alcohol dehydrogenases (ADHs) and the regioselective Baeyer-Villiger oxidation to esters using Baeyer-Villiger monooxygenases (BVMOs). These pathways provide access to valuable chiral building blocks for drug development and other advanced applications.
Part 1: Asymmetric Reduction to (R)- and (S)-1-(1-Methylcyclohexyl)ethanol
The enzymatic reduction of a prochiral ketone is a cornerstone of biocatalysis, yielding chiral secondary alcohols with high enantiomeric excess (e.e.).[1] This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize the cofactor nicotinamide adenine dinucleotide (phosphate) (NAD(P)H) as a hydride source.[3]
The steric hindrance posed by the α-quaternary carbon in this compound makes it a "bulky-bulky" ketone, a challenging substrate for many standard reductases. However, specific ADHs, particularly those from organisms like Ralstonia sp., have demonstrated efficacy in reducing such sterically demanding ketones.[4][5][6]
For robust and cost-effective synthesis, whole-cell biocatalysis is the preferred method. Using recombinant Escherichia coli cells that overexpress a selected ADH eliminates the need for costly enzyme purification and facilitates the regeneration of the essential NAD(P)H cofactor. The cell's own metabolic machinery can regenerate the cofactor by using a cheap, sacrificial co-substrate like glucose or isopropanol.[1][3]
Logical Workflow for Asymmetric Ketone Reduction
Caption: Workflow for whole-cell asymmetric reduction.
Protocol 1.1: Preparation of Recombinant E. coli Whole-Cell Biocatalyst
This protocol describes the cultivation and induction of E. coli BL21(DE3) cells harboring a plasmid for the expression of a suitable alcohol dehydrogenase.
Materials:
-
E. coli BL21(DE3) strain containing a pET-series plasmid with a cloned ADH gene (e.g., from Ralstonia sp.).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic (e.g., Kanamycin, 50 µg/mL).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Phosphate buffer (50 mM, pH 7.0).
Procedure:
-
Inoculation: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli. Incubate overnight at 37°C with shaking (200 rpm).
-
Scale-Up: Use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotic) in a 2.5 L baffled flask.
-
Growth: Incubate at 37°C with vigorous shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[7]
-
Induction: Cool the culture to 25°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[8]
-
Expression: Continue incubation at 25°C for 12-16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation (6,000 x g, 10 min, 4°C).
-
Washing: Discard the supernatant. Resuspend the cell pellet in 100 mL of cold phosphate buffer (50 mM, pH 7.0) and centrifuge again. Repeat this washing step once more.
-
Storage: The resulting wet cell paste can be used immediately or stored at -20°C.
Protocol 1.2: Whole-Cell Bioreduction of this compound
This protocol details the asymmetric reduction using the prepared whole-cell biocatalyst with isopropanol as both co-solvent and co-substrate for cofactor regeneration.
Materials:
-
Recombinant E. coli wet cell paste (from Protocol 1.1).
-
This compound.
-
Phosphate buffer (100 mM, pH 7.5).
-
Isopropanol (IPA).
-
Ethyl acetate.
-
Anhydrous magnesium sulfate.
Procedure:
-
Reaction Setup: In a 50 mL screw-capped flask, suspend 1 g of wet cell paste in 20 mL of phosphate buffer.
-
Co-substrate Addition: Add 5 mL of isopropanol (final concentration 20% v/v).
-
Substrate Addition: Add this compound to a final concentration of 10 mM (approx. 28 mg).
-
Incubation: Seal the flask and incubate at 30°C on an orbital shaker at 200 rpm for 24 hours.
-
Work-up: After 24 hours, add 20 mL of ethyl acetate to the reaction mixture. Vortex vigorously for 2 minutes to extract the product.
-
Separation: Centrifuge the mixture (4,000 x g, 5 min) to break the emulsion and separate the organic and aqueous layers.
-
Extraction: Carefully collect the upper organic layer.
-
Drying and Analysis: Dry the organic extract over anhydrous magnesium sulfate, filter, and analyze by GC and Chiral GC (as per Protocol 1.3).
Protocol 1.3: Analytical Method - Chiral Gas Chromatography
Purpose: To determine the conversion of the ketone and the enantiomeric excess (% ee) of the alcohol product.
Instrumentation & Column:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column.[9][10]
GC Conditions (Example):
-
Carrier Gas: Hydrogen or Helium.[9]
-
Injector Temperature: 230°C.[9]
-
Detector Temperature: 250°C.[9]
-
Oven Program: 80°C (hold 2 min), then ramp at 5°C/min to 180°C (hold 5 min).
-
Injection Volume: 1 µL (split injection).
Sample Preparation:
-
Dilute the ethyl acetate extract from Protocol 1.2 (1:10) in fresh ethyl acetate before injection.
Expected Results & Data Presentation:
The retention times will need to be determined empirically using standards of the starting material and the racemic alcohol. A successful biocatalytic reduction will show a decrease in the ketone peak area and the appearance of one major alcohol enantiomer peak.
| Compound | Retention Time (min) (Hypothetical) |
| This compound | 12.5 |
| (S)-1-(1-Methylcyclohexyl)ethanol | 15.2 |
| (R)-1-(1-Methylcyclohexyl)ethanol | 15.8 |
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Part 2: Baeyer-Villiger Oxidation to a Chiral Ester
The Baeyer-Villiger (BV) oxidation is a classic organic reaction that converts a ketone into an ester (or a cyclic ketone into a lactone).[11][12] The biocatalytic version, mediated by Baeyer-Villiger Monooxygenases (BVMOs), offers a green and highly selective alternative.[12] These flavin-dependent enzymes use NADPH and molecular oxygen to insert an oxygen atom adjacent to the carbonyl group.[12]
For an unsymmetrical ketone like this compound, the regioselectivity of oxygen insertion is critical. In chemical BV oxidations, the migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[13] BVMOs often follow similar trends, but the enzyme's active site architecture can override these electronic preferences. For our substrate, the 1-methylcyclohexyl group (a tertiary alkyl group) is expected to migrate in preference to the methyl group (a primary alkyl group), leading to the "normal" ester product.
Logical Workflow for Baeyer-Villiger Oxidation
Caption: Workflow for whole-cell Baeyer-Villiger oxidation.
Protocol 2.1: Preparation of E. coli Expressing Cyclohexanone Monooxygenase (CHMO)
This protocol is similar to the ADH preparation, but specific growth and induction conditions may be optimized for CHMO expression.[14][15]
Procedure:
-
Cultivation: Follow steps 1-3 from Protocol 1.1, using an E. coli strain transformed with a plasmid containing the gene for CHMO (e.g., from Acinetobacter calcoaceticus).[16]
-
Induction: When the OD₆₀₀ reaches 0.6-0.8, induce with 0.2 mM IPTG.
-
Expression: Incubate for 20 hours at a lower temperature, typically 16-20°C, to promote proper protein folding.[8]
-
Harvesting: Harvest and wash the cells as described in steps 6-8 of Protocol 1.1 to obtain "resting cells".
Protocol 2.2: Whole-Cell Baeyer-Villiger Biotransformation
This protocol uses the CHMO-expressing resting cells with glucose as the co-substrate to regenerate the required NADPH cofactor.
Materials:
-
Recombinant E. coli resting cells (from Protocol 2.1).
-
This compound.
-
Phosphate buffer (50 mM, pH 7.5).
-
D-Glucose.
-
Ethyl acetate.
-
Anhydrous magnesium sulfate.
Procedure:
-
Reaction Setup: In a 250 mL baffled flask (to ensure good aeration), suspend 2 g of wet cell paste in 50 mL of phosphate buffer.
-
Cofactor Regeneration: Add D-glucose to a final concentration of 5 g/L.
-
Substrate Addition: Add this compound to a final concentration of 5 mM (approx. 35 mg).
-
Incubation: Incubate at 30°C with vigorous shaking (220 rpm) for 24-48 hours. The flask should be loosely covered (e.g., with a foam stopper) to allow for air exchange.
-
Work-up: Extract the entire reaction mixture twice with an equal volume of ethyl acetate.[17]
-
Drying and Analysis: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Analyze the residue by GC-MS to identify the product and determine conversion.
Protocol 2.3: Analytical Method - GC-MS
Purpose: To confirm the identity of the ester product and quantify the conversion of the starting material.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID).
GC Conditions (Example):
-
Injector Temperature: 250°C.
-
Oven Program: 60°C (hold 2 min), then ramp at 10°C/min to 250°C (hold 5 min).
-
MS Scan Range: 40-300 m/z.
Expected Results:
The formation of 1-methylcyclohexyl acetate would be confirmed by its mass spectrum, which would show a characteristic molecular ion peak (M⁺) at m/z 156 and fragmentation patterns corresponding to the ester structure.
| Compound | Product Formed | Expected Conversion (%) | Key MS Fragments (m/z) (Hypothetical) |
| This compound | 1-Methylcyclohexyl acetate | >90% | 156 (M⁺), 97 (C₇H₁₃⁺), 43 (CH₃CO⁺) |
References
- Barclay, S. S. (n.d.).
- Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625–3633.
- Chen, Y., et al. (2019).
- Gładkowski, W., et al. (2020). Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity. Molecules, 25(21), 5247. [Link]
- Hogan, M. C. (2002). Improving the Efficiency of Enzymatic Baeyer-Villiger Oxidations With Whole Engineered Escherichia coli Cells. DTIC. [Link]
- Höllrigl, V., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. Applied Microbiology and Biotechnology, 76(2), 249–255. [Link]
- Lee, S. H., et al. (2019). Cloning, Expression and Characterization of a Highly Active Alcohol Dehydrogenase for Production of Ethyl (S)-4-Chloro-3-Hydroxybutyrate. National Institutes of Health (NIH). [Link]
- Organic Chemistry Portal. (n.d.).
- Park, J. B., et al. (2005). Overexpression, Purification, and Biochemical Characterization of the Thermostable NAD-dependent Alcohol Dehydrogenase from Bacillus stearothermophilus. Journal of the Korean Chemical Society, 49(5), 443-449.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Restek Corporation. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
- Rios-Lombardía, N., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - PubMed Central. [Link]
- Wang, Z., et al. (2020). Rationally Engineering the Cofactor Specificity of LfSDR1 for Biocatalytic Synthesis of the Key Intermediate of Telotristat Ethyl.
- Wikipedia. (n.d.).
- Wohlgemuth, R., et al. (2018). Modern Biocatalytic Ketone Reduction.
Sources
- 1. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 3. A Systematic Method for Enhanced Expression of Alcohol Dehydrogenases in Escherichia coli [repository.cam.ac.uk]
- 4. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity | MDPI [mdpi.com]
- 7. Cloning, Expression and Characterization of a Highly Active Alcohol Dehydrogenase for Production of Ethyl (S)-4-Chloro-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secretory expression of cyclohexanone monooxygenase by methylotrophic yeast for efficient omeprazole sulfide bio-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The production and use of cylohexanone monoxyegenase for Baeyer-Villiger biotransformations. - UCL Discovery [discovery.ucl.ac.uk]
- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 14. Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Methylcyclohexyl)ethanone
Welcome to the technical support center for the synthesis of 1-(1-methylcyclohexyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the nuances of common synthetic routes, offering insights grounded in mechanistic principles to help you navigate the challenges of achieving high yield and purity.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common methods for synthesizing this compound?
There are several established methods for the synthesis of this compound, each with its own advantages and challenges. The most prevalent routes include:
-
Friedel-Crafts Acylation: This is a widely used and direct method involving the acylation of methylcyclohexane with an acetylating agent like acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.[1][2]
-
Grignard Reaction with a Nitrile: This approach utilizes a Grignard reagent, such as methylcyclohexylmagnesium bromide, which reacts with acetonitrile. The resulting imine salt intermediate is then hydrolyzed under acidic conditions to yield the target ketone.[2][3]
-
Oxidation of the Corresponding Secondary Alcohol: A highly selective method is the oxidation of 1-(1-methylcyclohexyl)ethanol. This offers excellent chemoselectivity, specifically targeting the alcohol functional group.[2]
FAQ 2: What is the IUPAC name and CAS number for this compound?
The correct IUPAC name for the target molecule is this compound.[4] Its Chemical Abstracts Service (CAS) registry number is 2890-62-2.[4][5]
FAQ 3: What are the key physical properties of this compound?
Knowing the physical properties is crucial for purification and handling. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H16O | [4] |
| Molecular Weight | 140.22 g/mol | [4] |
| Boiling Point | 186.5 °C | [6] |
| Melting Point | 65 °C | [6] |
| Density | 0.95 g/cm³ | [6] |
| Flash Point | 70.5 °C | [6] |
FAQ 4: What are the primary applications of this compound?
This ketone is a versatile intermediate in organic synthesis.[1] It serves as a building block for more complex molecules and is used in the production of fragrances, flavors, and other fine chemicals.[2] It is also utilized in the synthesis of fatty acid esters and carbinols.[6]
Troubleshooting Guide: Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, but it is not without its complexities, especially with aliphatic substrates.
Problem 1: Low Yield of the Desired Product
Question: I am getting a low yield of this compound using the Friedel-Crafts acylation of methylcyclohexane. What are the likely causes and how can I improve it?
Answer: Low yields in this reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Purity of Reagents and Solvent:
-
Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will react with AlCl₃, deactivating it and reducing the reaction efficiency. Ensure all glassware is flame-dried or oven-dried before use, and all reagents and solvents are anhydrous.
-
Substrate Purity: The purity of methylcyclohexane is important. Impurities can lead to side reactions.
2. Catalyst Activity and Stoichiometry:
-
Stoichiometric Amounts: Traditional Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because the catalyst complexes with the product ketone, rendering it inactive.[1] Ensure you are using at least one equivalent of AlCl₃.
-
Catalyst Quality: Use a fresh, high-purity supply of AlCl₃. Over time, it can hydrolyze upon exposure to air.
3. Reaction Temperature:
-
Temperature Control: This reaction is exothermic. Maintaining the correct temperature is critical. Running the reaction at too high a temperature can lead to side reactions and degradation of the product. Conversely, a temperature that is too low may result in a slow or incomplete reaction.[2] A typical temperature range is 25-40°C, which can yield 75-85%.[2]
4. Side Reactions:
-
Polyacylation: Although less common in acylation than alkylation, it's a possibility. Using an excess of methylcyclohexane can help to minimize this.
-
Rearrangement: While acylium ions are generally stable and less prone to rearrangement than carbocations in Friedel-Crafts alkylation, the aliphatic nature of the substrate can introduce complexities.
To visualize the core reaction pathway, consider the following diagram:
Caption: Friedel-Crafts Acylation Workflow.
Problem 2: Formation of Isomeric Byproducts
Question: My product mixture contains isomers of this compound. Why is this happening and how can I improve regioselectivity?
Answer: The formation of isomers such as 1-(2-methylcyclohexyl)ethanone, 1-(3-methylcyclohexyl)ethanone, or 1-(4-methylcyclohexyl)ethanone indicates that the acylation is not exclusively occurring at the tertiary carbon.
-
Reaction Conditions: The regioselectivity of Friedel-Crafts reactions on substituted alkanes can be sensitive to the catalyst and temperature. While acylation is generally more selective than alkylation, some substitution at secondary positions on the cyclohexane ring can occur.
-
Hydride Shifts: Although less common with acylium ions, under certain conditions, hydride shifts within the methylcyclohexane ring could theoretically occur, leading to the formation of different carbocation intermediates that can then be acylated.
Strategies to Enhance Regioselectivity:
-
Milder Lewis Acids: Experiment with milder Lewis acids, such as iron(III) chloride (FeCl₃), which may offer better selectivity under certain conditions.[2]
-
Lower Temperatures: Running the reaction at lower temperatures can favor the thermodynamically more stable product, which is often the desired this compound, and can help to suppress side reactions.[2]
Troubleshooting Guide: Grignard Reaction Route
The Grignard synthesis offers an alternative path but requires careful control of reaction conditions to avoid common pitfalls.
Problem 3: Low Yield and Recovery of Starting Nitrile
Question: I am attempting the synthesis via the Grignard reaction of methylcyclohexylmagnesium bromide with acetonitrile, but my yield is low, and I recover a significant amount of acetonitrile. What is going wrong?
Answer: This issue often points to problems with the Grignard reagent itself or the reaction conditions.
1. Grignard Reagent Formation and Quality:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources. Ensure all glassware is rigorously dried and that anhydrous ether or THF is used as the solvent. Even atmospheric moisture can quench the Grignard reagent.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary.[7]
2. Reaction with the Nitrile:
-
Slow Addition at Low Temperature: The addition of the Grignard reagent to the nitrile should be done slowly and at a low temperature (e.g., -78 °C to 0 °C) to prevent side reactions.[2]
-
Enolate Formation: Grignard reagents are strong bases. If the Grignard reagent is sterically hindered or if the reaction temperature is too high, it can deprotonate the acetonitrile at the alpha-carbon, forming an enolate. This regenerates the starting nitrile upon workup and consumes the Grignard reagent.[7]
Problem 4: Formation of a Tertiary Alcohol Instead of the Ketone
Question: My final product is 1-(1-methylcyclohexyl)ethanol, not the desired ketone. Why did the reaction proceed to the alcohol?
Answer: The reaction of a Grignard reagent with a nitrile should stop at the ketone after hydrolysis. However, if an ester or an acyl chloride were used as the starting material instead of a nitrile, the initially formed ketone would be highly reactive towards any remaining Grignard reagent, leading to the formation of a tertiary alcohol.[7]
This highlights a critical difference between using nitriles versus other acylating agents in Grignard syntheses for ketones. The intermediate from the nitrile reaction, an imine salt, is unreactive towards the Grignard reagent until it is hydrolyzed in a separate workup step.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Methylcyclohexane
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).
-
Reagent Charging: In an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents). Add a solvent such as dichloromethane or carbon disulfide.
-
Substrate Addition: Add methylcyclohexane (1.0 equivalent) to the flask.
-
Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) to the dropping funnel.
-
Reaction: Cool the flask in an ice bath. Add the acetyl chloride dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[2]
-
Workup: Cool the reaction mixture in an ice bath and slowly quench it by pouring it over crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.
Protocol 2: Grignard Synthesis from Methylcyclohexyl Bromide and Acetonitrile
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents) and a small crystal of iodine. Add a small portion of a solution of methylcyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition, stir the mixture at room temperature for 1 hour.
-
Reaction with Nitrile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of anhydrous acetonitrile (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Hydrolysis (Workup): Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the imine salt.[7]
-
Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by vacuum distillation.
To aid in troubleshooting your Grignard reaction, the following decision tree can be a useful tool:
Caption: Decision Tree for Grignard Synthesis Troubleshooting.
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.
References
- Benchchem. (n.d.). This compound | 2890-62-2.
- Smolecule. (n.d.). Buy this compound | 2890-62-2.
- Biosynth. (n.d.). This compound | 2890-62-2 | CAA89062.
- Benchchem. (n.d.). Technical Support Center: Grignard Synthesis with Methyl Cyclohexanecarboxylate.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one.
- ChemScene. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one | 2890-62-2.
- Quora. (2017). How to prepare methyl cyclohexyl ketone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 2890-62-2 [smolecule.com]
- 3. quora.com [quora.com]
- 4. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(1-Methylcyclohexyl)ethanone
Welcome, researchers and chemists, to the dedicated technical support guide for the purification of 1-(1-Methylcyclohexyl)ethanone (CAS 2890-62-2). This resource is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile cyclic ketone. Whether you are working on fragrance development, fine chemical synthesis, or pharmaceutical intermediates, achieving high purity is paramount. This guide moves beyond simple protocols to explain the 'why' behind each step, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
This section addresses the initial questions that often arise before starting the purification process.
Q1: What are the primary impurities I should expect in a crude sample of this compound?
A: The impurity profile is heavily dependent on the synthetic route. The most common synthesis is the Friedel-Crafts acylation of methylcyclohexane.[1] From this reaction, you can anticipate several types of impurities:
-
Isomeric Byproducts: The acylation can occur at different positions on the cyclohexane ring, leading to the formation of 1-(2-methylcyclohexyl)ethanone, 1-(3-methylcyclohexyl)ethanone, and 1-(4-methylcyclohexyl)ethanone. These isomers often have very close boiling points, making them the primary challenge in purification.[2][3][4]
-
Unreacted Starting Materials: Residual methylcyclohexane and acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Lewis Acid Catalyst Residues: Remnants of the catalyst, such as aluminum chloride (AlCl₃), which must be quenched and removed during the workup.
-
Solvent Residues: Solvents used in the reaction or workup.
-
Polyacylation Products: Although less common with deactivating acyl groups, some di-acylated products might form.[4]
Q2: What are the key physical properties of this compound that I need to know for purification?
A: Understanding the physical properties is critical for selecting and optimizing your purification method.
| Property | Value | Significance for Purification |
| Molecular Weight | 140.22 g/mol [5] | Basic information for calculations. |
| Boiling Point | 186.5 °C (at 760 mmHg)[5] | Key parameter for purification by distillation. A high boiling point suggests that vacuum distillation may be beneficial to prevent thermal degradation. |
| Melting Point | 65 °C[5] | Indicates that the compound is a solid at room temperature, making recrystallization a viable and attractive purification method. |
| Appearance | Colorless liquid or solid | A significant deviation (e.g., yellow or brown color) in your crude product indicates impurities. |
| Solubility | Generally soluble in organic solvents like hexanes, ethyl acetate, and acetone. | Crucial for choosing solvents for chromatography and recrystallization.[6] |
Q3: How do I choose the most suitable purification technique for my sample?
A: The best technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following flowchart provides a general decision-making framework.
Sources
- 1. 1-(4-methyl-3-cyclohexen-1-yl) ethanone, 6090-09-1 [thegoodscentscompany.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1-(2-Methylcyclohexyl)ethan-1-one | C9H16O | CID 12734622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(4-methylcyclohexyl)- | C9H16O | CID 137246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Temperature for 1-(1-Methylcyclohexyl)ethanone Reactions
Welcome to the technical support center for optimizing reactions involving 1-(1-Methylcyclohexyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of temperature control in your experiments, ensuring both efficiency and success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your reactions with this compound, with a focus on temperature-related causes and their remedies.
Issue 1: Low or No Product Yield
Q: My reaction with this compound is resulting in a very low yield or no product at all. How can temperature be a contributing factor?
A: Temperature is a critical parameter that directly influences the rate of a chemical reaction. If your yield is low, it's possible the reaction is proceeding too slowly or not at all.
-
Insufficient Activation Energy: Many reactions require a certain amount of energy to overcome the activation barrier. If the temperature is too low, the reacting molecules may not have sufficient kinetic energy to do so, leading to a slow or stalled reaction. For instance, in a Friedel-Crafts acylation to synthesize this compound, temperatures below the optimal range of 25-40°C can significantly slow down the reaction rate[1].
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control, meaning the major product formed is the one that is formed the fastest (has the lowest activation energy)[2][3]. If the desired product is the thermodynamically more stable product, a higher temperature might be necessary to allow the reaction to reach equilibrium and favor the more stable product[2][3].
Troubleshooting Steps:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each step using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Consult Literature for Optimal Temperature Ranges: For common reactions like Friedel-Crafts acylation, Grignard reactions, or reductions, established temperature protocols often exist. For example, Grignard reactions with nitriles to form ketones are typically conducted at low temperatures (e.g., -78°C) to prevent side reactions[1].
-
Consider the Solvent's Boiling Point: Ensure the reaction temperature does not exceed the boiling point of your solvent, as this can lead to loss of solvent and changes in concentration.
Issue 2: Formation of Multiple Products and Impurities
Q: I am observing the formation of significant side products and impurities in my reaction. Could the reaction temperature be the culprit?
A: Yes, improper temperature control is a common cause of impurity formation.
-
Side Reactions at Elevated Temperatures: Higher temperatures can provide sufficient energy to overcome the activation barriers of undesired side reactions. In the Friedel-Crafts acylation of methylcyclohexane, for example, elevated temperatures can lead to polyacylation and other side reactions[1].
-
Decomposition of Reactants or Products: Sensitive functional groups in your reactants, intermediates, or even the desired product might decompose at higher temperatures.
-
Thermodynamic vs. Kinetic Product Distribution: As mentioned earlier, temperature can shift the balance between the formation of kinetic and thermodynamic products[2]. If your desired product is the kinetic one, running the reaction at a higher temperature for an extended period might lead to its conversion to the more stable, but undesired, thermodynamic product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you suspect side reactions are occurring due to high temperatures, try running the reaction at a lower temperature. This is particularly important for reactions involving thermally sensitive compounds.
-
Controlled Addition of Reagents: For highly exothermic reactions, adding a reagent slowly at a controlled, low temperature can help dissipate heat and prevent localized temperature spikes that might trigger side reactions.
-
Analyze Impurity Profile: Characterize the impurities to understand the potential side reactions. This information can provide clues as to whether the side reactions are favored at high or low temperatures.
Frequently Asked Questions (FAQs)
This section covers general questions about the role of temperature in reactions involving this compound.
Q1: What is the general effect of temperature on the rate of reactions involving this compound?
A: As a general rule of thumb, increasing the temperature increases the rate of a chemical reaction. This is because a higher temperature leads to an increase in the kinetic energy of the molecules, resulting in more frequent and energetic collisions. However, the relationship is not always linear, and the optimal temperature will depend on the specific reaction.
Q2: How do I determine the optimal temperature for a novel reaction with this compound?
A: Determining the optimal temperature for a new reaction often involves a systematic approach:
-
Literature Review: Search for similar reactions in the chemical literature to get a starting temperature range.
-
Small-Scale Screening: Conduct a series of small-scale experiments at different temperatures (e.g., room temperature, 0°C, 50°C, and reflux) to observe the effect on reaction rate and product distribution.
-
Kinetic Monitoring: Use techniques like in-situ IR, NMR, or periodic sampling followed by GC/LC analysis to monitor the reaction kinetics at different temperatures. This will help you understand the rate of formation of your desired product and any byproducts.
Q3: Can temperature influence the stereoselectivity of reactions at the carbonyl group of this compound?
A: Yes, temperature can influence the stereochemical outcome of reactions. In nucleophilic additions to the carbonyl group, the approach of the nucleophile can be influenced by the conformation of the cyclohexane ring, which can be temperature-dependent. At different temperatures, the relative energies of different transition states leading to various stereoisomers can change, thus altering the product ratio. For reactions like the Wittig reaction, temperature can affect the stereoselectivity, with lower temperatures sometimes favoring the formation of the Z-alkene through the erythro betaine intermediate[4].
Q4: Are there any safety concerns related to temperature when working with this compound?
A: Yes. This compound is a combustible liquid with a flash point of 70.5°C[5]. It is important to keep the compound away from open flames, sparks, and hot surfaces. When running reactions at elevated temperatures, always use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the setup is in a well-ventilated fume hood[6][7].
Experimental Protocols
Protocol 1: Temperature Screening for a Generic Nucleophilic Addition
This protocol provides a general framework for optimizing the temperature of a nucleophilic addition to this compound.
-
Setup: In three separate, appropriately sized round-bottom flasks equipped with stir bars and reflux condensers, dissolve this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether).
-
Temperature Control:
-
Flask 1: Place in an ice bath to maintain a temperature of 0°C.
-
Flask 2: Keep at ambient temperature (record the temperature).
-
Flask 3: Place in a heating mantle set to a moderate temperature (e.g., 50°C).
-
-
Reagent Addition: Slowly add the nucleophilic reagent to each flask at the respective temperatures.
-
Monitoring: Monitor the progress of each reaction over time by taking small aliquots and analyzing them by TLC or GC.
-
Analysis: After a set time, or once the reaction appears complete, quench the reactions appropriately and work up the products. Analyze the crude product mixture from each flask by GC or NMR to determine the conversion and the ratio of products to byproducts.
-
Optimization: Based on the results, you can further narrow down the optimal temperature range by conducting more experiments at intermediate temperatures.
Visualizing Reaction Control
The following diagram illustrates the concept of kinetic versus thermodynamic control, which is fundamental to understanding the effect of temperature on reaction outcomes.
Caption: Kinetic vs. Thermodynamic Pathways
Data Summary
The following table summarizes general temperature recommendations for common reactions involving ketones like this compound.
| Reaction Type | Reagents | Typical Temperature Range (°C) | Rationale and Potential Issues |
| Friedel-Crafts Acylation | Methylcyclohexane, Acetyl Chloride, AlCl₃ | 25 to 40 | Balances reaction rate and selectivity. Higher temperatures can lead to polyacylation.[1] |
| Grignard Reaction | Grignard Reagent (e.g., MeMgBr) | -78 to 0 | Low temperatures are crucial to prevent side reactions like enolization and to control the exothermicity. |
| Reduction (e.g., with NaBH₄) | Sodium Borohydride | 0 to 25 | Generally proceeds well at or below room temperature. Higher temperatures may be needed for sterically hindered ketones but can reduce selectivity. |
| Wittig Reaction | Phosphonium Ylide | -78 to 25 | Temperature can influence the stereoselectivity of the resulting alkene.[4] |
| Aldol Condensation | Self-condensation or with another carbonyl | 0 to 100 | The initial aldol addition is often done at lower temperatures, while the subsequent dehydration to the enone typically requires heating.[8][9] |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | 0 to 50 | The initial imine formation may be favored by moderate heat, while the reduction step is often performed at lower temperatures. |
Conclusion
Optimizing the reaction temperature is a critical step in achieving high yields and purity in reactions with this compound. By understanding the principles of chemical kinetics and thermodynamics, and by employing a systematic approach to experimentation, researchers can effectively troubleshoot and refine their reaction conditions. Always prioritize safety by being aware of the physical properties of the compounds and by using appropriate laboratory procedures.
References
- Odinity. Kinetic and Thermodynamic Control of a Reaction. (2018-05-02).
- PubChem. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198.
- Canadian Science Publishing. High pressure–temperature aqueous oxidations. III. A kinetic study of the enolization and oxidation of cyclohexanone.
- ResearchGate. Kinetics and Thermochemistry of Cyclohexadienes Reactions with Hydroxyl Radicals | Request PDF.
- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1879-06-7 Name: - 杭州智化科技有限公司.
- Wikipedia. Cyclohexanone.
- NIST WebBook. Ethanone, 1-(1-methylcyclohexyl)-.
- Cheméo. Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2).
- Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. (2022-08-16).
- Wikipedia. Wittig reaction.
- Organic Chemistry Portal. Wittig Reaction.
- YouTube. 17.01 Thermodynamics and Kinetics. (2018-01-18).
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018-02-06).
- Master Organic Chemistry. Aldol Addition and Condensation Reactions. (2022-04-14).
- Organic Chemistry Portal. Hitchhiker's guide to reductive amination.
- PubChem. Ethanone, 1-(4-methylcyclohexyl)- | C9H16O | CID 137246.
- Magritek. The Aldol Condensation.
- YouTube. Intramolecular Aldol Condensation Reaction Mechanism + Trick. (2016-05-19).
- PubChem. 1-(2-Hydroxy-4-methylcyclohexyl)ethanone | C9H16O2 | CID 15369664.
- NIST WebBook. Ethanone, 1-(1-methylcyclohexyl)-.
- PubChem. 1-[(1S,2R)-2-methylcyclohexyl]ethanone | C9H16O | CID 59091268.
- PubChem. 1-(1-Methylcyclohexyl)ethanol | C9H18O | CID 19700094.
Sources
- 1. Buy this compound | 2890-62-2 [smolecule.com]
- 2. odinity.com [odinity.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1879-06-7 Name: [xixisys.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. magritek.com [magritek.com]
Technical Support Center: Oxidation of 1-(1-Methylcyclohexyl)ethanone
Welcome to the technical support center for the oxidation of 1-(1-Methylcyclohexyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but the reasoning and expertise behind them to ensure your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the oxidation of this compound, a common synthetic transformation.
Issue 1: Low or No Conversion of the Starting Ketone
Q: My Baeyer-Villiger oxidation of this compound is showing low to no conversion to the desired ester, 1-methylcyclohexyl acetate. What are the likely causes and how can I improve the yield?
A: This is a common challenge, often rooted in the reaction conditions or reagent quality. Here’s a breakdown of potential causes and solutions:
-
Insufficient Reagent Activity: The most common oxidant for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). Its effectiveness can diminish over time, especially if not stored properly.
-
Solution: Use a fresh batch of m-CPBA or titrate your existing stock to determine its active oxygen content. For a typical reaction, a molar excess of the peroxy acid (1.5 to 2.0 equivalents) is recommended to drive the reaction to completion.[1]
-
-
Reaction Temperature and Time: The Baeyer-Villiger oxidation can be slow, particularly with sterically hindered ketones.
-
Solution: If you are running the reaction at room temperature, consider gently heating the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time. Some reactions may require up to 48 hours to reach completion.[1]
-
-
Inadequate Acid Catalysis: The reaction is catalyzed by acid. The peroxy acid itself can act as the catalyst, but in some cases, an additional acid catalyst can enhance the rate.
| Parameter | Standard Condition | Troubleshooting Adjustment |
| m-CPBA Equivalents | 1.1 - 1.5 | Increase to 2.0 - 2.5 equivalents |
| Temperature | Room Temperature | Increase to 40-50 °C |
| Reaction Time | 12-24 hours | Extend to 48 hours, monitor by TLC/GC |
| Catalyst | None | Add catalytic Trifluoroacetic Acid (TFA) |
Issue 2: Formation of Unexpected By-products
Q: I'm observing significant by-product formation in my oxidation reaction. What are these impurities and how can I minimize them?
A: By-product formation often arises from the decomposition of the oxidant or side reactions of the starting material or product.
-
meta-Chlorobenzoic Acid: This is the reduced form of m-CPBA and is an expected by-product.
-
Solution: This can be easily removed during the work-up. Washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid, making it soluble in the aqueous layer.[1]
-
-
Over-oxidation or Ring-Opening Products: While less common for this specific substrate under standard Baeyer-Villiger conditions, highly forcing conditions or the presence of strong acids can lead to undesired side reactions.
-
Solution: Adhere to the recommended reaction temperatures and avoid excessively strong acids if possible. If you suspect over-oxidation, consider using a milder oxidizing agent or a buffered system.
-
-
Unreacted Starting Material: As discussed in Issue 1, incomplete conversion will result in the presence of this compound in your crude product.
Issue 3: Difficulty in Product Purification
Q: I'm struggling to isolate the pure 1-methylcyclohexyl acetate from the reaction mixture. What are the best practices for purification?
A: Effective purification hinges on a proper work-up procedure followed by a suitable chromatographic method.
-
Aqueous Work-up:
-
Quench the reaction by adding a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining peroxy acid.
-
Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to remove the meta-chlorobenzoic acid by-product.
-
A final wash with brine (saturated NaCl solution) will help to remove any residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Chromatography:
-
Flash column chromatography is typically the most effective method for purifying the product. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The polarity can be gradually increased to elute the more polar product after the less polar impurities.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the oxidation of this compound.
Q1: What is the underlying mechanism of the Baeyer-Villiger oxidation?
A: The Baeyer-Villiger oxidation is a sophisticated reaction that involves the insertion of an oxygen atom adjacent to a carbonyl group.[3][4] The key steps are:
-
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the peroxy acid, which activates the carbonyl carbon towards nucleophilic attack.[2]
-
Nucleophilic Attack: The peroxy acid then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[3][4]
-
Rearrangement: In a concerted step, one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxy group, while the carboxylate anion is eliminated as a leaving group. This migration is the rate-determining step.[4]
-
Deprotonation: The resulting protonated ester is then deprotonated to yield the final ester product.
Caption: Baeyer-Villiger Oxidation Workflow.
Q2: Why does the tertiary 1-methylcyclohexyl group migrate in preference to the methyl group?
A: The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon.[2][5] The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is:
H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl [2]
In the case of this compound, the 1-methylcyclohexyl group is a tertiary alkyl group, while the other group is a methyl group. Therefore, the tertiary group has a much higher migratory aptitude, leading to the formation of 1-methylcyclohexyl acetate.[2]
Q3: Are there alternative oxidizing agents to m-CPBA for this transformation?
A: Yes, several other reagents can effect a Baeyer-Villiger oxidation. The choice of reagent can depend on factors like substrate compatibility, safety, and cost.
-
Peroxyacetic acid (CH₃CO₃H): A commonly used and effective peroxy acid.
-
Trifluoroperoxyacetic acid (CF₃CO₃H): A more reactive and powerful oxidizing agent, often used for less reactive ketones.
-
Hydrogen peroxide (H₂O₂): Can be used in conjunction with a Lewis acid or Brønsted acid catalyst.[5][6] This is considered a "greener" alternative as the by-product is water.[3]
-
Sodium Percarbonate/Trifluoroacetic Acid: A solid, stable source of hydrogen peroxide that can be activated by TFA.[5]
Q4: Can this reaction be performed enantioselectively?
A: While the oxidation of this compound itself does not create a new stereocenter, the Baeyer-Villiger oxidation can be rendered enantioselective for prochiral ketones using chiral catalysts.[4] Research in this area often employs organometallic catalysts or biocatalysts, such as Baeyer-Villiger monooxygenases (BVMOs), to achieve high enantioselectivity.[7]
Experimental Protocol: Baeyer-Villiger Oxidation of this compound with m-CPBA
This protocol provides a general procedure for the oxidation.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution, add m-CPBA (1.5 eq) portion-wise at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution (2-3 times) to remove meta-chlorobenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methylcyclohexyl acetate.
Caption: Experimental workflow for Baeyer-Villiger oxidation.
References
- NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples.
- Chemistry Steps. Baeyer-Villiger Oxidation.
- Organic Chemistry Portal. Baeyer-Villiger Oxidation.
- Fatima, S., Zahoor, A. F., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances.
- Wikipedia. Baeyer–Villiger oxidation.
- chemeurope.com. Baeyer-Villiger oxidation.
- ResearchGate. (PDF) Oxidation of cyclic ketones to dicarboxylic acids.
- YouTube. Baeyer Villiger Oxidation | Ketone To Ester | Organic Reaction #youtubeshorts #jeeadvanced.
- Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols.
- MDPI. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.
- Pearson. Baeyer-Villiger Oxidation: Videos & Practice Problems.
- YouTube. Baeyer Villiger Oxidation: Practice problems.
- LibreTexts. 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview.
- TigerWeb. Oxidizing Agents.
- University of Rochester. OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems.
- YouTube. 19.8 Baeyer Villiger Oxidation | Organic Chemistry.
- PubChem. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198.
- YouTube. Baeyer-Villiger oxidation.
- Chemguide. oxidation of aldehydes and ketones.
- YouTube. Baeyer-Villiger Oxidation Reaction.
- Cheméo. Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2).
- NIST WebBook. Ethanone, 1-cyclohexyl-.
- PubChem. 1-(2-Methylcyclohexyl)ethan-1-one | C9H16O | CID 12734622.
Sources
- 1. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 7. Baeyer-Villiger_oxidation [chemeurope.com]
How to improve regioselectivity in 1-(1-Methylcyclohexyl)ethanone synthesis
A Guide to Improving Regioselectivity and Overcoming Common Synthetic Challenges
Welcome to the Technical Support Center for the synthesis of 1-(1-methylcyclohexyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile ketone. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its synthesis and improve the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which is most common?
A1: The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of methylcyclohexane using an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1][2] An alternative, though less direct, route involves the oxidation of 1-(1-methylcyclohexyl)ethanol.[2] For industrial-scale production, a common approach is the catalytic hydrogenation of toluene to produce methylcyclohexane, which is then subjected to Friedel-Crafts acylation.[2]
Q2: What is "regioselectivity," and why is it a critical consideration in the synthesis of this compound?
A2: Regioselectivity refers to the preference for a chemical reaction to occur at one particular position or orientation over others. In the context of synthesizing this compound from an alkene precursor like 1-methylcyclohexene, the addition of an acyl group can potentially occur at two different carbons of the double bond, leading to the formation of constitutional isomers.[3] Controlling the regioselectivity is paramount to maximize the yield of the desired this compound and minimize the formation of unwanted side products, which would necessitate challenging and often costly purification steps.
Q3: What are the common side products when synthesizing this compound via Friedel-Crafts acylation?
A3: In the Friedel-Crafts acylation of methylcyclohexane, the primary challenge to regioselectivity is the potential for acylation at different positions on the cyclohexane ring. While the tertiary carbon bearing the methyl group is the desired site of reaction, acylation can also occur at other secondary carbons, leading to a mixture of isomers. Additionally, if the reaction conditions are not carefully controlled, poly-acylation can occur, although this is less common in acylation than in alkylation due to the deactivating effect of the ketone product.[4][5]
Q4: Can carbocation rearrangements affect the regioselectivity of the Friedel-Crafts acylation?
A4: A significant advantage of the Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements.[4][6] The electrophile in this reaction is a resonance-stabilized acylium ion, which is not prone to the hydride or alkyl shifts that are common with carbocations in Friedel-Crafts alkylations.[4][6][7] This inherent stability of the acylium ion ensures that the acyl group is added to the initial site of electrophilic attack, simplifying the product mixture.
Troubleshooting Guide
Problem 1: Low yield of the desired this compound isomer.
Possible Cause: Competing acylation at other positions on the methylcyclohexane ring.
Solutions:
-
Choice of Catalyst: The strength and amount of the Lewis acid catalyst can influence regioselectivity. Using a milder Lewis acid or optimizing the stoichiometric ratio may favor acylation at the more sterically accessible and electronically favorable tertiary carbon.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents, such as nitrobenzene or carbon disulfide, may improve the regioselectivity.
Problem 2: Formation of β-chloroketones as byproducts.
Possible Cause: This side reaction can occur during the acylation of alkenes, where the counter-ion of the catalyst adds to the intermediate.
Solutions:
-
Anhydrous Conditions: Ensure that all reagents and glassware are scrupulously dry. The presence of water can lead to the formation of byproducts and deactivate the catalyst.
-
Choice of Acylating Agent: Using an acid anhydride instead of an acyl chloride can sometimes mitigate the formation of chlorinated byproducts.[8]
Problem 3: Difficulty in purifying the final product from isomeric byproducts.
Possible Cause: Similar boiling points and polarities of the isomeric ketones.
Solutions:
-
Chromatography: Careful column chromatography using a high-resolution stationary phase and an optimized solvent system is often necessary to separate closely related isomers.
-
Crystallization: If the desired product is a solid at room temperature or can be derivatized to form a crystalline solid, fractional crystallization can be an effective purification method.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Methylcyclohexane
This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of methylcyclohexane.
Materials:
-
Methylcyclohexane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add methylcyclohexane (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension.
-
Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Synthesis via an Alkene Intermediate (1-Methylcyclohexene)
This alternative approach involves the acylation of 1-methylcyclohexene. The regioselectivity is governed by Markovnikov's rule, where the electrophile (acyl group) adds to the less substituted carbon of the double bond, and the subsequent step forms the ketone at the more substituted carbon.
Materials:
-
1-Methylcyclohexene
-
Acetyl chloride
-
Anhydrous tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add anhydrous tin(IV) chloride (1.2 equivalents) dropwise to the stirred solution.
-
Add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Data Presentation
Table 1: Influence of Catalyst on Regioselectivity in Friedel-Crafts Acylation of Methylcyclohexane
| Catalyst | Stoichiometry (eq.) | Temperature (°C) | Solvent | Ratio of 1-acetyl-1-methylcyclohexane to other isomers |
| AlCl₃ | 1.2 | 0 to 25 | DCM | 85:15 |
| FeCl₃ | 1.2 | 0 to 25 | DCM | 70:30 |
| SnCl₄ | 1.2 | -78 to 25 | DCM | 90:10 |
| ZnCl₂ | 1.5 | 25 | Neat | 65:35 |
Note: The data presented in this table is illustrative and may vary based on specific reaction conditions.
Visualizing Reaction Pathways
Mechanism of Friedel-Crafts Acylation
The following diagram illustrates the key steps in the Friedel-Crafts acylation reaction.
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Decision Tree for Low Regioselectivity
This flowchart provides a systematic approach to troubleshooting poor regioselectivity in the synthesis of this compound.
Caption: Decision tree for improving regioselectivity.
References
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (2024). Friedel–Crafts reaction.
- StudySmarter. (n.d.). Friedel Crafts Acylation: Mechanism & Conditions.
- Nikbakht, M. R., & Mohammadi, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36049–36072. [Link]
- Gore, P. H. (1965). The Friedel-Crafts Acylation of Alkenes. Chemical Society Reviews, 14, 89-115. [Link]
- Filo. (2025). Mechanism of methylcyclohexene +HCl.
- The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- Ashenhurst, J. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]
- Numerade. (n.d.). Solved: What products are formed from the addition of HCl to 1-methylcyclohexene?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 2890-62-2 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Friedel–Crafts acylation of alkenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Avoiding byproduct formation in 1-Acetyl-1-methylcyclohexane synthesis
Welcome to the technical support guide for the synthesis of 1-Acetyl-1-methylcyclohexane. This document is designed for researchers, chemists, and drug development professionals who are utilizing this synthesis and may encounter challenges related to yield, purity, and byproduct formation. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
The synthesis of 1-Acetyl-1-methylcyclohexane is typically achieved via the Friedel-Crafts acylation of 1-methylcyclohexene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during or after the synthesis.
Question 1: My final product yield is significantly lower than expected. What are the likely causes?
Answer:
Low yield is a common issue that can be traced back to several factors, ranging from reagent quality to reaction conditions.
-
1. Reagent Quality and Stoichiometry:
-
Lewis Acid Inactivation: The most common culprit is the inactivation of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) by atmospheric moisture. The ketone product itself is a Lewis base and can form a complex with the catalyst, effectively sequestering it.[1] Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is often required.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar).
-
Starting Material Purity: The 1-methylcyclohexene starting material may contain isomeric impurities (e.g., 3-methylcyclohexene) or residual alcohol from its own synthesis.[3] These impurities can react to form different products, consuming reagents and lowering the desired product's yield. Verify the purity of your alkene by GC-MS or ¹H NMR before starting.
-
-
2. Reaction Temperature:
-
Low Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or incomplete reaction.
-
High Temperature: Conversely, excessive heat can promote polymerization of the alkene starting material or lead to charring and decomposition, especially with aggressive Lewis acids like AlCl₃.
-
-
3. Inefficient Quenching and Workup:
-
The product-catalyst complex must be carefully hydrolyzed during the aqueous workup.[2] A slow, controlled quench on ice is critical. If done too quickly or at too high a temperature, localized heating can cause product degradation.
-
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low yield.
Question 2: My GC-MS or NMR analysis shows multiple unexpected peaks with similar mass-to-charge ratios or chemical shifts. What are these byproducts?
Answer:
The presence of multiple isomers is the most frequent byproduct challenge in this synthesis. The primary cause is the potential for the 1-methylcyclohexene starting material to isomerize under the strong acidic conditions of the reaction.
-
Isomeric Byproducts: The Lewis acid can catalyze the protonation of the double bond, leading to a carbocation intermediate that can rearrange. This can cause the double bond in the starting material to migrate, forming 3-methylcyclohexene and 4-methylcyclohexene. Acylation of these isomers will result in different products, such as 1-acetyl-3-methylcyclohexene and 1-acetyl-4-methylcyclohexene. The acylation of 1-methylcyclohexene itself can also potentially yield 2-methyl-3-propionylcyclohexene as a major product.
-
Self-Condensation/Polymerization: Alkenes can polymerize in the presence of strong Lewis acids. This is often observed as a baseline "hump" in the GC chromatogram or as an intractable residue in the reaction flask.
Table 1: Potential Byproducts and Their Origin
| Byproduct Name | Origin | Analytical Signature (Expected) |
| 1-Acetyl-3-methylcyclohexene | Isomerization of 1-methylcyclohexene prior to acylation. | Same m/z as the product in MS. Different retention time in GC. Distinct signals in ¹H and ¹³C NMR. |
| 1-Acetyl-4-methylcyclohexene | Isomerization of 1-methylcyclohexene prior to acylation. | Same m/z as the product in MS. Different retention time in GC. Distinct signals in ¹H and ¹³C NMR. |
| Di-acylated Products | Over-acylation (less common for acylation due to deactivation of the product).[1] | Higher m/z value corresponding to the addition of a second acetyl group. |
| Alkene Polymers | Acid-catalyzed polymerization of 1-methylcyclohexene. | Broad, unresolved peaks in GC/NMR; insoluble residue. |
Mitigation Strategy:
To minimize isomerization, maintain a low reaction temperature (e.g., -20 °C to 0 °C) during the addition of the Lewis acid and acylating agent. A milder Lewis acid, such as SnCl₄ or ZnCl₂, can also be less prone to causing isomerization compared to AlCl₃.
Frequently Asked Questions (FAQs)
Question 1: What is the core mechanism of the reaction, and how does it lead to the desired product?
Answer:
The synthesis is an example of a Friedel-Crafts acylation applied to an alkene, which proceeds via electrophilic addition. The mechanism involves several key steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of acetyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[4][5]
-
Electrophilic Attack: The π-electrons of the double bond in 1-methylcyclohexene act as a nucleophile, attacking the electrophilic acylium ion.[6]
-
Carbocation Formation: This attack breaks the double bond and forms a new carbon-carbon bond. According to Markovnikov's rule, the acyl group adds to the less substituted carbon (C2) of the original double bond, which places the resulting positive charge on the more substituted carbon (C1), forming a stable tertiary carbocation.
-
Chloride Capture: The reaction is completed when the chloride ion (from the [AlCl₄]⁻ complex) attacks the carbocation, yielding a β-chloro ketone intermediate.
-
Elimination (Workup): During workup or upon mild heating, this intermediate can lose HCl to form an unsaturated ketone, or more commonly in this specific case, the chloride is simply hydrolyzed to yield the final saturated ketone product after workup. However, the direct formation of the desired saturated ketone is the target.
Caption: Simplified mechanism for 1-Acetyl-1-methylcyclohexane synthesis.
Question 2: Which Lewis acid is best for this reaction, and why?
Answer:
The choice of Lewis acid is a critical parameter that balances reactivity with the potential for side reactions.
-
Aluminum Chloride (AlCl₃): This is a very strong and common Lewis acid for Friedel-Crafts reactions.[5] It is highly effective at activating the acylating agent but is also aggressive enough to promote alkene polymerization and isomerization, especially at elevated temperatures. It is often the first choice for achieving high conversion but requires careful temperature control.
-
Tin(IV) Chloride (SnCl₄): A milder Lewis acid that often provides a better balance between reactivity and selectivity. It is less likely to cause extensive polymerization or isomerization, making it a good alternative if byproduct formation is a major issue with AlCl₃.
-
Zinc Chloride (ZnCl₂): A weaker Lewis acid that may require higher temperatures or longer reaction times. It is a good option for sensitive substrates where minimizing side reactions is the top priority.
-
Solid Acid Catalysts (e.g., Zeolites): In industrial settings, solid acid catalysts like zeolites are used to simplify catalyst removal and reduce waste.[2] They can offer high selectivity but may require specific flow reactor setups.
Recommendation: Start with SnCl₄ at 0 °C. If the reaction is too slow or conversion is low, switch to AlCl₃ but maintain the temperature at or below 0 °C during reagent addition.
Question 3: What is the best way to purify the final product?
Answer:
Purification aims to remove unreacted starting materials, the catalyst, and, most importantly, isomeric byproducts.
-
Aqueous Workup: After the reaction is complete, the mixture must be quenched by slowly pouring it over crushed ice, followed by the addition of dilute HCl. This hydrolyzes the catalyst-ketone complex and separates the inorganic salts into the aqueous layer. The organic product is then extracted using a suitable solvent like diethyl ether or dichloromethane.
-
Washing: The organic layer should be washed sequentially with dilute NaHCO₃ solution (to neutralize any remaining acid) and brine (to aid in drying).
-
Distillation: The most effective method for separating the desired product from less volatile polymers and potentially from some isomeric byproducts is vacuum distillation . The difference in boiling points between the isomers may be small, so fractional distillation with a packed column (e.g., Vigreux or Raschig rings) is highly recommended for achieving high purity.
-
Chromatography: If distillation fails to provide adequate separation, flash column chromatography on silica gel is the final recourse. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) will typically be effective, with the less polar byproducts eluting first.
Recommended Purification Protocol:
-
Quench: Slowly pour the reaction mixture into a beaker containing a slurry of crushed ice and 1 M HCl.
-
Extract: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2x volume of the reaction solvent).
-
Wash: Wash the combined organic layers with saturated NaHCO₃ solution, followed by saturated NaCl (brine).
-
Dry: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify: Subject the crude oil to fractional vacuum distillation. Collect the fraction corresponding to the boiling point of 1-Acetyl-1-methylcyclohexane. Monitor fraction purity by GC-MS.
References
- MDPI. (n.d.). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds.
- PrepChem.com. (n.d.). Synthesis of 1-acetyl-1-ethylcyclohexane.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Syntheses. (n.d.). 1-acetylcyclohexene.
- Filo. (2025). Which of the following represents an efficient synthesis of 1-methylcyclohexane?.
- SciSpace. (2019). Effect of Iterative Use of Methylcyclohexane as a Hydrogen Carrier on Catalytic Activity and By-product Formation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction.
- JulietHahn.com. (n.d.). Chapter 8 Lecture.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Research Explorer. (2011). By-products formation in the dehydrogenation of methylcyclohexane.
- Journal of the American Chemical Society. (n.d.). Acetylation of 1-Methylcyclohexene.
- Chemistry Stack Exchange. (2024). Synthesize 1-Acetyl-2-methylcyclopentene from cyclohexene.
- brainly.com. (2020). Through what basic mechanism is 1-methylcyclohexanol converted to 1-bromo-1-methylcyclohexane upon treatment with HBr?.
- Organic Syntheses. (n.d.). 1-acetylcyclohexanol.
- Journal of the American Chemical Society. (n.d.). The Structure of 1-Acetyl-2-methylcyclohexene; Spectral Characteristics of s-cis-α,β-Unsaturated Ketones.
- (n.d.). Acylation of cyclohexene can provide number of reaction products.
- YouTube. (2020). EXP 6 Synthesis of 1-methylcyclohexene via E1.
- PubChem. (n.d.). 1-Acetylcyclohexene.
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(1-Methylcyclohexyl)ethanone
Introduction
Welcome to the Technical Support Center for the synthesis and scale-up of 1-(1-Methylcyclohexyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the practical execution of this synthesis. This compound is a valuable ketone intermediate in organic synthesis, and its efficient production is crucial for various research and development applications.[1] This document provides a comprehensive resource to navigate the common challenges and optimize the synthesis of this target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two main effective methods for the synthesis of this compound:
-
Friedel-Crafts Acylation: This is a common and direct method involving the acylation of methylcyclohexane with an acetylating agent like acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[1][2] This approach is often favored for its straightforwardness and scalability in industrial settings.[2]
-
Grignard Reaction: This route utilizes an organometallic approach, typically involving the reaction of a 1-methylcyclohexyl Grignard reagent (e.g., 1-methylcyclohexylmagnesium bromide) with an appropriate acetylating agent. Common acetylating agents for this purpose include acetyl chloride or acetonitrile.[2] This method offers versatility in substrate scope for related analogs.
Q2: Which synthetic route is preferable for laboratory-scale synthesis versus large-scale production?
The choice of synthetic route often depends on the desired scale, available starting materials, and equipment.
-
Laboratory-Scale: For smaller, research-oriented batches, the Grignard synthesis can offer more flexibility and may be more amenable to optimization of reaction conditions.
-
Large-Scale Production: The Friedel-Crafts acylation is frequently the preferred method for industrial-scale synthesis due to its cost-effectiveness and the use of readily available bulk starting materials.[2]
Q3: What are the critical parameters to control during a Grignard-based synthesis of this compound?
Successful Grignard synthesis hinges on meticulous control of several key parameters:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching of the Grignard reagent.
-
Magnesium Activation: The surface of magnesium turnings can be passivated by a layer of magnesium oxide, which can inhibit the reaction. Activation, often with a small amount of iodine or 1,2-dibromoethane, is crucial for initiating the formation of the Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic. The reaction should be initiated carefully, and cooling may be necessary to maintain a controlled reaction rate. Subsequent reaction with the acetylating agent is often performed at low temperatures (e.g., -78 °C when using acetonitrile) to minimize side reactions.[2]
-
Stoichiometry: Careful control of the stoichiometry is essential, especially when using acetyl chloride, to avoid the formation of a tertiary alcohol byproduct from a second addition of the Grignard reagent.[3][4]
Q4: How can I effectively monitor the progress of the reaction?
Reaction progress can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): GC analysis of aliquots from the reaction mixture can provide quantitative data on the conversion of starting materials and the formation of the desired ketone, as well as any byproducts.
-
Grignard Reagent Titration: Before addition to the acetylating agent, the concentration of the prepared Grignard reagent can be determined by titration to ensure accurate stoichiometry.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My Grignard reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in a Grignard synthesis is a common issue that can often be traced back to a few critical factors.
| Possible Cause | Explanation | Recommended Solution |
| Inactive Grignard Reagent | The Grignard reagent may not have formed due to a passivated magnesium surface or was quenched by moisture. | Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. |
| Inefficient Acylation | The reaction between the Grignard reagent and the acetylating agent is not proceeding as expected. | For reaction with acetyl chloride, ensure slow addition of the Grignard reagent to the acetyl chloride at low temperature. For reaction with acetonitrile, maintain a low temperature (-78 °C) during the addition.[2] |
| Degradation of Starting Materials | The alkyl halide used to prepare the Grignard reagent or the acetylating agent may be of poor quality or contain impurities. | Use freshly distilled or high-purity starting materials. Ensure the alkyl halide is free of water. |
Problem 2: Formation of Significant Byproducts
Q: I'm observing significant byproducts in my reaction mixture. What are they likely to be and how can I minimize their formation?
A: The formation of byproducts can significantly reduce the yield and complicate the purification of the desired ketone.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Tertiary Alcohol | A second equivalent of the Grignard reagent reacts with the initially formed ketone. This is particularly problematic with highly reactive acetyl chloride.[3][4][5] | Use a 1:1 stoichiometry of the Grignard reagent to acetyl chloride. Add the Grignard reagent slowly to a solution of acetyl chloride at a low temperature. Alternatively, use a less reactive acetylating agent like acetonitrile.[2] The use of organocadmium reagents, formed from the Grignard reagent and cadmium chloride, can also prevent over-addition.[2] |
| Wurtz Coupling Product (1,1'-dimethyl-bicyclohexyl) | The Grignard reagent reacts with the unreacted 1-bromo-1-methylcyclohexane. | Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide, minimizing its reaction with the formed Grignard reagent. |
| Unreacted Starting Materials | Incomplete reaction due to poor initiation, insufficient reaction time, or low temperature. | Ensure proper activation of magnesium. Allow for sufficient reaction time after the addition of reagents. If the reaction is sluggish, gentle warming may be necessary during Grignard formation, but with caution to avoid runaway reactions. |
Problem 3: Difficulty in Product Purification
Q: I'm having trouble purifying the final product. What are the common issues and how can I resolve them?
A: Purification challenges often arise during the workup and final purification steps.
| Issue | Cause | Solution |
| Emulsion Formation during Workup | The formation of magnesium salts during quenching can lead to stable emulsions, making phase separation difficult. | Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3] If an emulsion persists, adding brine (saturated NaCl solution) can help to break it. In stubborn cases, filtration through a pad of Celite may be necessary. |
| Co-elution of Impurities | Byproducts with similar boiling points to the desired ketone can make purification by distillation challenging. | Fractional distillation with a Vigreux column is recommended for separating compounds with close boiling points.[6] The efficiency of the separation depends on the column length and packing material. |
| Acid-catalyzed Side Reactions during Workup | If a strong acid is used for quenching, it can potentially cause side reactions with the ketone product. | Use a milder quenching agent like saturated aqueous ammonium chloride.[3] |
Scale-Up Considerations
Scaling up the synthesis of this compound, particularly via the Grignard route, requires careful consideration of the following:
-
Heat Management: The Grignard reaction is exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with controlled cooling is essential. The rate of addition of the alkyl halide should be carefully controlled to manage the heat evolution.
-
Mixing: Efficient stirring is crucial in heterogeneous Grignard reactions to ensure good contact between the alkyl halide and the magnesium surface. Inadequate mixing can lead to localized "hot spots" and an accumulation of unreacted reagents.
-
Safety: Grignard reagents are highly reactive and can be pyrophoric. All transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant lab coats and gloves, should be worn. An emergency plan for quenching a runaway reaction should be in place.
-
Reagent Addition: For large-scale reactions, subsurface addition of the alkyl halide can help to improve dispersion and heat transfer.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction with Acetyl Chloride (Illustrative)
-
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.
1. Preparation of 1-Methylcyclohexylmagnesium Bromide:
- Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
- To the flask, add magnesium turnings (1.2 equivalents).
- Add a small crystal of iodine to activate the magnesium.
- In the dropping funnel, place a solution of 1-bromo-1-methylcyclohexane (1.0 equivalent) in anhydrous diethyl ether or THF.
- Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be applied.
- Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium is consumed.
2. Reaction with Acetyl Chloride:
- In a separate, dry, three-necked flask under an inert atmosphere, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.
- Cool this solution to -10 °C to 0 °C using an ice-salt bath.
- Slowly add the prepared Grignard reagent to the cooled acetyl chloride solution via a cannula or dropping funnel, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
3. Workup and Purification:
- Cool the reaction mixture in an ice bath.
- Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with two portions of diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Visualization
Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the Grignard synthesis.
References
- Chemistry Stack Exchange. (2021, May 23). Reaction of acyl chloride with excess Grignard reagent.
- ChemBAM. (n.d.). Purification by fractional distillation.
- Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. (n.d.).
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.).
- Organic Chemistry - Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). The Organic Chemistry Tutor.
- University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Chemistry LibreTexts. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.
- Sciencemadness Discussion Board. (2020, January 28). Methods for preventing over addition of Grignard reagent.
- Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. (n.d.).
- ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF.
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2005). Organic Letters, 7(25), 5593-5595. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2005). Organic Letters, 7(25), 5593-5595. [Link]
- NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one.
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.).
- Organic Syntheses. (n.d.). cyclohexylcarbinol.
- ResearchGate. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF.
Sources
Technical Support Center: Optimizing Reactions with 1-(1-Methylcyclohexyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1-methylcyclohexyl)ethanone. This guide provides in-depth troubleshooting advice for common reactions where this sterically hindered ketone is a substrate. The question-and-answer format is designed to directly address and resolve issues leading to low conversion rates in your experiments.
Introduction: The Challenge of a Hindered Ketone
This compound is a valuable building block in organic synthesis.[1] However, the quaternary carbon atom adjacent to the carbonyl group presents significant steric hindrance. This bulkiness can impede the approach of nucleophiles, leading to sluggish reactions and lower-than-expected yields.[2][3][4] This guide will explore the root causes of low conversion in common transformations and provide actionable, field-proven solutions.
General Troubleshooting Workflow
Before diving into specific reaction types, consider this general workflow when diagnosing low conversion rates.
Caption: A general workflow for troubleshooting low conversion rates.
Section 1: Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Nucleophilic addition is a cornerstone reaction for this ketone, but it is highly susceptible to its steric bulk.[1][5]
Question 1: My Grignard/organolithium reaction with this compound is resulting in a low yield of the tertiary alcohol and recovery of starting material. What is the likely cause and how can I fix it?
Answer:
The primary cause is the steric hindrance around the carbonyl carbon, which slows down the rate of nucleophilic attack.[6] Additionally, a competing side reaction, enolization, can occur where the organometallic reagent acts as a base to deprotonate the alpha-carbon, forming an enolate that does not lead to the desired product.
Troubleshooting Steps:
-
Reagent Quality and Titration: Ensure your Grignard or organolithium reagent is fresh and has not degraded due to exposure to air or moisture. It is crucial to titrate the reagent immediately before use to determine its exact molarity.
-
Solvent Choice: The choice of solvent can influence reactivity. While diethyl ether is common, tetrahydrofuran (THF) can sometimes improve results due to its better cation-solvating ability. For particularly stubborn cases with organolithiums, using a non-polar solvent at room temperature has been shown to improve the addition to hindered ketones.[6]
-
Use of Additives (Cerium Trichloride - Luche Conditions): The addition of anhydrous cerium(III) chloride (CeCl₃) can dramatically improve yields for sterically hindered or enolizable ketones.[7] CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic. This enhances the rate of nucleophilic addition relative to enolization.
Protocol for Cerium-Mediated Grignard Addition:
-
Dry anhydrous CeCl₃ under vacuum at 140-150 °C for 2-4 hours.
-
Suspend the dried CeCl₃ (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Stir the suspension vigorously at room temperature for 2 hours.
-
Cool the suspension to -78 °C.
-
Add your Grignard reagent (1.1 equivalents) dropwise and stir for 30-60 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Let the reaction proceed at -78 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can sometimes favor the desired addition product over side reactions.
Comparative Data for Troubleshooting:
| Method | Key Parameter | Expected Outcome |
| Standard Grignard | Diethyl Ether, 0 °C to RT | Low conversion, significant starting material recovery. |
| Grignard with CeCl₃ | THF, -78 °C | High conversion to the tertiary alcohol.[7] |
| Organolithium | Non-polar solvent, RT | Improved yields compared to standard conditions.[6] |
Section 2: Wittig Reaction
The Wittig reaction is a powerful tool for olefination, but it is notoriously sensitive to steric hindrance.[2][8]
Question 2: I am attempting a Wittig reaction to form an alkene from this compound, but the reaction is slow and gives a poor yield. Why is this happening?
Answer:
The low reactivity is a well-documented issue for sterically hindered ketones in Wittig reactions.[2][9] The formation of the initial betaine or oxaphosphetane intermediate is sterically disfavored. This problem is often exacerbated when using stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones), which are less reactive than non-stabilized ylides.[9]
Troubleshooting Steps:
-
Ylide Choice: For a hindered ketone, it is essential to use a more reactive, non-stabilized ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂). Even hindered ketones like camphor can be converted to their methylene derivatives using this reagent.[8][9][10]
-
Base and Ylide Formation: Ensure your ylide is generated effectively. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium amide (NaNH₂), or potassium tert-butoxide are required.[2] Perform the deprotonation of the phosphonium salt in an anhydrous, aprotic solvent like THF or diethyl ether under an inert atmosphere.
-
Alternative Reaction: Horner-Wadsworth-Emmons (HWE) Reaction: When the Wittig reaction fails, especially with stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction is the preferred alternative.[2][8] HWE reagents (phosphonate carbanions) are generally more nucleophilic than the corresponding Wittig ylides and often provide better yields for hindered ketones. The resulting phosphate byproduct is water-soluble, simplifying purification.
Caption: HWE as an alternative to the Wittig reaction for hindered ketones.
Basic HWE Protocol:
-
Under an inert atmosphere, dissolve the phosphonate ester in anhydrous THF.
-
Cool the solution to -78 °C or 0 °C.
-
Add a strong base (e.g., NaH, n-BuLi) dropwise to generate the phosphonate carbanion.
-
Stir for 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench with water or a saturated NH₄Cl solution.
-
Section 3: Reduction Reactions
Reducing the ketone to the corresponding alcohol, 1-(1-methylcyclohexyl)ethanol, is a common transformation.[1][5]
Question 3: My reduction of this compound with sodium borohydride (NaBH₄) is incomplete. How can I drive the reaction to completion?
Answer:
While NaBH₄ is a versatile reducing agent, its reactivity can be insufficient for some ketones, particularly when steric hindrance is a factor. An incomplete reaction suggests that the hydride delivery to the carbonyl carbon is too slow under your current conditions.
Troubleshooting Steps:
-
Choice of Reducing Agent: If NaBH₄ is giving low conversion, switch to a more powerful hydride reagent. Lithium aluminum hydride (LiAlH₄) is significantly more reactive and will readily reduce this ketone.[5] However, be aware that LiAlH₄ is not chemoselective and will also reduce other functional groups like esters and carboxylic acids. It also requires a strictly anhydrous solvent (like THF or diethyl ether) and a careful workup procedure.
-
Solvent and Temperature: When using NaBH₄, the reaction is typically run in an alcohol solvent like methanol or ethanol. Increasing the reaction temperature or extending the reaction time may help improve conversion.
-
Use of Additives with NaBH₄: Similar to Grignard reactions, Lewis acids can be used to activate the ketone. The combination of NaBH₄ and CeCl₃ (Luche reduction) in methanol is highly effective for the chemoselective reduction of ketones in the presence of aldehydes and is also efficient for hindered systems.
Reducing Agent Comparison:
| Reagent | Reactivity | Solvents | Workup | Key Considerations |
| NaBH₄ | Moderate | Alcohols, Water, THF | Simple aqueous quench | Safe, but may be slow for hindered ketones. |
| NaBH₄/CeCl₃ | High | Methanol, Ethanol | Simple aqueous quench | Excellent for hindered ketones; chemoselective. |
| LiAlH₄ | Very High | Anhydrous Ether, THF | Careful, multi-step (Fieser workup) | Highly reactive, not chemoselective, pyrophoric.[5] |
References
- Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Wittig reaction - EPFL Graph Search. EPFL. [Link]
- Wittig reaction - Wikipedia. Wikipedia. [Link]
- Wittig reaction - chemeurope.com. chemeurope.com. [Link]
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. | Request PDF - ResearchGate.
- Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS Catalysis.
- Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC - NIH.
- Ethanone, 1-(1-methylcyclohexyl)- - NIST WebBook. National Institute of Standards and Technology. [Link]
- 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Nucleophilic Addition To Carbonyls - Master Organic Chemistry. Master Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buy this compound | 2890-62-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig_reaction [chemeurope.com]
- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]
Technical Support Center: Catalyst Selection for Efficient 1-(1-Methylcyclohexyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(1-methylcyclohexyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on catalyst selection and troubleshooting for this important synthesis. The following information is structured in a question-and-answer format to directly address the specific challenges you may encounter in the lab.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent and critical problems encountered during the synthesis of this compound, which is commonly prepared via the Friedel-Crafts acylation of 1-methylcyclohexene or its precursors.[1][2]
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
A1: Low yields in this synthesis often stem from a few key areas. A systematic review of your experimental setup and reagents is the best first step.[3]
-
Purity of Starting Materials: Impurities in your 1-methylcyclohexene or acylating agent (e.g., acetic anhydride or acetyl chloride) can lead to side reactions or inhibit your catalyst.[3] It is crucial to verify the purity of your starting materials using methods like GC-MS or NMR and purify them if necessary.
-
Catalyst Deactivation: The ketone product can form a stable complex with Lewis acid catalysts like AlCl₃, effectively removing the catalyst from the reaction. This necessitates using at least a stoichiometric amount of the catalyst.[4]
-
Presence of Moisture: Lewis acid catalysts are highly sensitive to water. Any moisture in your glassware, solvents, or reagents will hydrolyze the catalyst, rendering it inactive.[4][5] Ensure all components of your reaction are scrupulously dry.
-
Incorrect Reaction Temperature: Temperature control is critical. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts and lead to the decomposition of the product or catalyst.[1] For many Friedel-Crafts acylations, a temperature range of 25-40°C is optimal.[2]
-
Inadequate Mixing: If you are using a heterogeneous catalyst, such as a zeolite or Amberlyst-15, ensure that the reaction mixture is being stirred vigorously to overcome mass transfer limitations.
Q2: I'm observing the formation of multiple unexpected byproducts. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common challenge in Friedel-Crafts reactions. Understanding the potential side reactions is key to improving the selectivity of your synthesis.
-
Isomerization of the Alkene: Under acidic conditions, the double bond in 1-methylcyclohexene can migrate, leading to the formation of isomeric acylated products. The primary product of 1-methylcyclohexene acetylation is often the β,γ-unsaturated ketone, which can then rearrange to the more thermodynamically stable α,β-unsaturated ketone.[6]
-
Polyacylation: While less common in acylation than in alkylation due to the deactivating nature of the acyl group, polyacylation can still occur, especially at higher temperatures or with highly active catalysts.[7][8]
-
Self-Condensation of the Product: The ketone product can undergo self-condensation reactions, particularly in the presence of a strong acid catalyst and at elevated temperatures.
To improve selectivity:
-
Optimize Catalyst Choice: Heterogeneous catalysts like zeolites can offer better shape selectivity and reduce the formation of bulky side products.[6]
-
Control Reaction Temperature: Lowering the reaction temperature can often favor the desired product and minimize side reactions.[2]
-
Adjust Reactant Ratios: Using an excess of the alkene can sometimes help to suppress side reactions involving the acylating agent.
Q3: My solid acid catalyst (e.g., Zeolite, Amberlyst-15) seems to have lost its activity after one or two runs. What is causing this deactivation and how can I regenerate it?
A3: Catalyst deactivation is a significant issue when using solid acid catalysts. The primary causes are:
-
Coke Formation: At higher temperatures, organic molecules can polymerize on the catalyst surface, blocking the active sites.
-
Adsorption of Products/Byproducts: The ketone product or polymeric byproducts can strongly adsorb to the active sites, preventing reactant access.[4]
Regeneration Protocol for Zeolite Catalysts:
-
Separation: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethyl acetate) to remove adsorbed organic molecules.
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight.
-
Calcination: Place the dried catalyst in a muffle furnace and heat it in the presence of air to 500-550°C for 3-5 hours to burn off any coke deposits.
-
Cooling and Storage: Allow the catalyst to cool in a desiccator to prevent moisture absorption before reuse.[4]
For polymer-based catalysts like Amberlyst-15, calcination is not an option. Instead, a thorough washing with appropriate solvents is the primary method of regeneration.[9]
Section 2: Catalyst Selection Guide (FAQs)
Q4: What are the main types of catalysts used for the synthesis of this compound, and what are their pros and cons?
A4: The choice of catalyst is a critical parameter that influences the efficiency, selectivity, and environmental impact of the synthesis.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | High activity, readily available.[2] | Stoichiometric amounts often required, difficult to separate from the product, sensitive to moisture, corrosive.[4][7] |
| Heterogeneous Solid Acids | Zeolites (e.g., H-BEA, H-Y), Amberlyst-15 | Reusable, easily separable, can offer shape selectivity, environmentally benign.[6][10][11] | Can be less active than homogeneous catalysts, prone to deactivation by coking.[4] |
| Ionic Liquids | Imidazolium-based salts | Can act as both solvent and catalyst, tunable properties, low vapor pressure.[12][13] | Can be expensive, viscosity can pose challenges, potential for product contamination. |
Q5: I want to move towards a "greener" synthesis. Which catalytic system is recommended?
A5: For a more environmentally friendly process, heterogeneous solid acid catalysts like zeolites or Amberlyst-15 are highly recommended.[1][11]
-
Reduced Waste: These catalysts can be easily filtered out and reused, minimizing waste streams associated with quenching and separation of homogeneous catalysts.[4][9]
-
Milder Reaction Conditions: Some solid acid catalysts can operate under milder conditions than their homogeneous counterparts.[10]
-
Improved Selectivity: The defined pore structure of zeolites can provide shape selectivity, leading to a higher yield of the desired product and fewer byproducts.[6]
Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, is a commercially available and robust option for Friedel-Crafts acylation.[10][11]
Q6: How does the choice of acylating agent (acetic anhydride vs. acetyl chloride) impact the reaction and catalyst selection?
A6: Both acetic anhydride and acetyl chloride are common acylating agents for this synthesis, but they have different reactivities and byproducts.
-
Acetyl Chloride: Generally more reactive than acetic anhydride and is often used with traditional Lewis acids like AlCl₃.[2] The reaction produces HCl as a byproduct, which can contribute to the acidity of the reaction medium but also poses a corrosion risk.
-
Acetic Anhydride: Less corrosive and easier to handle than acetyl chloride. It is often preferred when using solid acid catalysts like zeolites.[6] The byproduct is acetic acid, which is less corrosive than HCl.
The choice between the two will depend on the chosen catalyst and the desired reactivity. For solid acid catalysts, acetic anhydride is often the more compatible choice.
Section 3: Experimental Protocols and Visual Guides
General Experimental Protocol for Zeolite-Catalyzed Synthesis
This protocol provides a general guideline for the acylation of 1-methylcyclohexene with acetic anhydride using a zeolite catalyst.
-
Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum or in a furnace at an appropriate temperature (e.g., 500-550°C for several hours) to remove adsorbed water.[4]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the activated zeolite catalyst.
-
Addition of Reactants: Under a nitrogen atmosphere, add the solvent (if any), 1-methylcyclohexene, and acetic anhydride to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir vigorously for the required reaction time. Monitor the progress of the reaction by GC or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Diagrams
Caption: A logical workflow for troubleshooting common issues.
Caption: Overview of the primary synthetic route.
References
- BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
- BenchChem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- BenchChem. (n.d.). This compound | 2890-62-2.
- Smolecule. (n.d.). Buy this compound | 2890-62-2.
- Acylation of cyclohexene can provide number of reaction products. (n.d.).
- Echemi. (2025). Synthesis of 1-Methylcyclohexene: A Practical Laboratory Guide.
- Pearson+. (2024). 1-Methylcyclohexene forms two products when it reacts with bromin... | Study Prep.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- YouTube. (2021). What is the mechanism of the acid-catalyzed hydration of 1-methylcyclohexene that gives 1-methylcycl.
- Acetylation of 1-Methylcyclohexene. (n.d.).
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
- ResearchGate. (2025). Acylation of Cyclohexene and 1-Methylcyclohexene Over Zeolites and Mesoporous Molecular Sieves | Request PDF.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- ElectronicsAndBooks. (n.d.). Catalysed Acylation of Methylcyclohexene.
- Biosynth. (n.d.). This compound | 2890-62-2 | CAA89062.
- Arkivoc. (n.d.). Amberlyst-15 in organic synthesis.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
- Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.).
- RSC Publishing. (n.d.). 22 15 Aliphatic Friedel-Crafts Reactions. Part V1.l Preparation of (3y-Unsat- urated Ketones by the Acetylation of Substituted C.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
- NIST WebBook. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198.
- ResearchGate. (n.d.). Enhanced catalytic activity and catalyst stability in cyclohexanone ammoximation by introducing anatase into TS-1 zeolite.
- YouTube. (2020). Formation of Cyclohexene via an Acid Catalyzed E1 Reaction.
- ResearchGate. (2025). (PDF) Amberlyst-15 in Organic Synthesis.
- Synthesis and catalytic olefin metathesis activity of amberlyst‐15 supported cyclic and bicyclic alkyl amino carbene. (2022).
- Beilstein Journals. (n.d.). Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates.
- Filo. (2025). What products are formed when 1-methylcyclohexene reacts with (a) aqueous...
- MDPI. (n.d.). Zeolite Properties, Methods of Synthesis, and Selected Applications.
- ResearchGate. (2025). Amberlyst 15 as a new and reusable catalyst for the conversion of cellulose into cellulose acetate | Request PDF.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for 1-Methylcyclohexene Synthesis.
- MDPI. (n.d.). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles.
- Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation. (n.d.).
- Green Chemistry (RSC Publishing). (n.d.). Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis.
- ResearchGate. (n.d.). (PDF) Ionic Liquids in Chemical Engineering.
- ResearchGate. (2025). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 2890-62-2 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 13. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-(1-Methylcyclohexyl)ethanone
Welcome to the technical support guide for the post-reaction workup and purification of 1-(1-Methylcyclohexyl)ethanone. This document is designed for researchers, chemists, and drug development professionals who are utilizing this ketone as a key intermediate or final product. The synthesis, most commonly achieved via a Friedel-Crafts acylation or related pathways, presents unique purification challenges.[1][2] This guide provides in-depth, experience-driven solutions to common issues encountered during the isolation and purification of this compound.
Core Principles of the Workup
The successful purification of this compound hinges on the systematic removal of unreacted starting materials, catalyst residues, and reaction byproducts. A typical synthesis involves the reaction of a 1-methylcyclohexyl precursor (like 1-methylcyclohexene) with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The workup must therefore address the quenching of the highly reactive catalyst and the separation of the desired ketone from both water-soluble and organic-soluble impurities.
Standard Post-Reaction Workup Protocol
This protocol serves as a baseline for the subsequent troubleshooting guide.
-
Reaction Quenching:
-
Cool the reaction vessel in an ice-water bath.
-
Slowly and carefully pour the reaction mixture over a slurry of crushed ice and concentrated hydrochloric acid (HCl).[5] This hydrolyzes the aluminum chloride catalyst and protonates any aluminum alkoxide complexes formed with the ketone product, liberating the ketone. The acid ensures the resulting aluminum salts remain dissolved in the aqueous phase as soluble species.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Perform at least two to three extractions to ensure complete recovery of the product.
-
-
Neutralization and Washing:
-
Combine the organic extracts.
-
Wash the organic layer sequentially with:
-
A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining HCl and acidic byproducts like acetic acid. Continue washing until CO₂ evolution ceases.[5]
-
Water (H₂O).
-
A saturated solution of sodium chloride (brine) to facilitate the removal of dissolved water from the organic phase.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Final Purification:
-
The resulting crude oil can be purified by either vacuum distillation or column chromatography.
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification process.
Question: After quenching my reaction, I have a thick, gelatinous precipitate (often white or grey) that makes phase separation impossible. What is it and how do I proceed?
Answer: This precipitate is typically aluminum hydroxide (Al(OH)₃), which forms if the quenched solution is not sufficiently acidic. The Lewis acid catalyst (AlCl₃) is hydrolyzed to Al(OH)₃, which is insoluble in neutral or slightly acidic water.
-
Causality: The ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[2][6] To break this complex and keep the aluminum salts in solution, a sufficiently acidic environment is critical during the quench.
-
Solution:
-
Add more concentrated HCl to the separatory funnel, with vigorous shaking, until the precipitate redissolves. You are aiming for a clear aqueous layer.
-
If the emulsion is severe, adding more brine and allowing the mixture to stand can also help break it.
-
For future experiments, ensure your ice/acid mixture has an adequate amount of acid before quenching the reaction. A good practice is to test the aqueous layer with pH paper to ensure it is strongly acidic (pH < 2).
-
Question: My final product is contaminated with unreacted 1-methylcyclohexene. How can I remove it?
Answer: The presence of the starting alkene is a common issue resulting from an incomplete reaction. Due to the similar nonpolar nature and volatility of the alkene and the target ketone, separation requires a high-efficiency purification method.
-
Causality: Insufficient reaction time, suboptimal temperature, or deactivated catalyst can lead to incomplete conversion.
-
Solution:
-
Fractional Vacuum Distillation: This is the most effective method, provided there is a sufficient difference in boiling points. Refer to the data table below. The lower boiling point of 1-methylcyclohexene allows it to be distilled off as the first fraction.
-
Column Chromatography: If distillation is not feasible or does not provide adequate separation, column chromatography on silica gel is an excellent alternative.[7] The ketone is significantly more polar than the alkene and will have a lower Rf value. A solvent system of increasing polarity, starting with a non-polar solvent like hexanes and gradually adding ethyl acetate or diethyl ether, will elute the alkene first, followed by the pure ketone. A typical starting gradient could be 3-5% diethyl ether in hexane.[7]
-
Question: My NMR spectrum shows a sharp singlet around 2.1 ppm that I suspect is acetic acid, even after a bicarbonate wash. Why is it still there?
Answer: This indicates that the neutralization step was incomplete. Acetic acid is a common byproduct, formed from the hydrolysis of the acetyl chloride or acetic anhydride acylating agent.
-
Causality: A single, quick wash with sodium bicarbonate may not be sufficient to remove all acidic impurities, especially if a significant excess of the acylating agent was used.
-
Solution:
-
Redissolve the crude product in an immiscible organic solvent (like diethyl ether) and re-wash it thoroughly with a saturated NaHCO₃ solution.
-
Shake the separatory funnel vigorously, venting frequently to release the CO₂ pressure.
-
Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic.
-
Follow with a brine wash, re-dry the organic layer, and remove the solvent before final purification.
-
Question: My yield is significantly lower than expected. Where could the product have been lost?
Answer: Product loss can occur at multiple stages of the workup.
-
Causality & Solutions:
-
Incomplete Quenching: If the AlCl₃-ketone complex is not fully hydrolyzed, a portion of your product will remain in the aqueous layer as a salt complex. Ensure a strongly acidic quench.[6]
-
Poor Extraction: this compound has moderate polarity. Ensure you perform multiple extractions (at least 3) with a suitable solvent to maximize recovery from the aqueous phase.
-
Emulsion Formation: Vigorous shaking can sometimes lead to stable emulsions, trapping product in the interfacial layer. To break emulsions, add a saturated brine solution or, in stubborn cases, filter the entire mixture through a pad of Celite.
-
Volatility: The product has a noticeable vapor pressure.[8] Avoid excessive heating or prolonged exposure to high vacuum on the rotary evaporator before the bulk of the extraction solvent has been removed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best final purification method: vacuum distillation or column chromatography?
A1: The choice depends on the scale of your reaction and the nature of the impurities.
-
Vacuum Distillation is ideal for larger scales (>5 g) where the primary impurities have significantly different boiling points (e.g., starting alkene or higher-boiling polyacylated byproducts). It is generally faster and more economical for bulk purification.
-
Column Chromatography is superior for smaller scales or when impurities have boiling points very close to the product. It provides the highest purity and is excellent for separating isomers or byproducts with similar volatility but different polarity.[7]
Q2: Can I use a different base, like sodium hydroxide (NaOH), for the neutralization wash?
A2: It is strongly discouraged. While NaOH is a stronger base, it can promote side reactions with your ketone product, such as aldol condensation or hydrolysis, especially if left in contact for too long. Sodium bicarbonate is a weak base, strong enough to neutralize acids but generally unreactive towards the ketone functional group, making it a much safer choice.
Q3: How can I definitively confirm the purity of my this compound?
A3: A combination of analytical techniques is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the best method to assess purity. A single peak on the GC chromatogram with the correct mass spectrum (parent ion at m/z = 140.22) is a strong indicator of purity.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient concentration (>1-2%).
-
Infrared (IR) Spectroscopy: Will show a characteristic strong absorbance for the ketone carbonyl (C=O) group, typically around 1710 cm⁻¹.
Data Summary for Purification
This table provides key physical properties to aid in designing your purification strategy, particularly for fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 140.22 | 186.5 | Product [8] |
| 1-Methylcyclohexene | 96.17 | 110 | Common unreacted starting material.[11] |
| Acetic Acid | 60.05 | 118 | Common acidic byproduct. |
| Dichloromethane | 84.93 | 40 | Common extraction solvent. |
| Diethyl Ether | 74.12 | 34.6 | Common extraction solvent. |
Purification Workflow Diagram
The following diagram illustrates the logical flow of the post-reaction workup and purification, including key decision points for troubleshooting.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 9. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 10. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Technical Support Center: Stability of 1-(1-Methylcyclohexyl)ethanone
Sources
- 1. researchgate.net [researchgate.net]
- 2. irjpms.com [irjpms.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclohexanone, 2-acetyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes – Department of Chemistry [chem.unc.edu]
- 16. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aldehyde & Ketone Synthesis by Oxidation of Alcohols | Study.com [study.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating the Molecular Maze: A Comparative Guide to the Structural Elucidation of 1-(1-Methylcyclohexyl)ethanone
In the landscape of chemical analysis, the unambiguous determination of a molecule's structure is paramount. For researchers, scientists, and professionals in drug development, this foundational knowledge underpins all subsequent investigation and innovation. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 1-(1-methylcyclohexyl)ethanone, with a primary focus on the interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. We will explore not only the "how" but, more critically, the "why" behind our analytical choices, grounding our discussion in established scientific principles and field-proven insights.
The Subject of Our Investigation: this compound
This compound, a ketone with a quaternary carbon center on a cyclohexane ring, presents a compelling case for a multi-faceted analytical approach. Its structure, while seemingly straightforward, contains subtle complexities in its proton and carbon environments that demand careful spectroscopic interpretation.
Molecular Structure:
Caption: Molecular structure of this compound.
Part 1: The Cornerstone of Structure - ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.
Predicted ¹H NMR Spectrum of this compound
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Assignment |
| A | ~2.10 | 3H | Singlet (s) | Protons of the acetyl group (-COCH₃) |
| B | ~1.40 - 1.60 | 10H | Multiplet (m) | Protons of the cyclohexane ring (-CH₂-) |
| C | ~1.15 | 3H | Singlet (s) | Protons of the methyl group on the cyclohexane ring (-CH₃) |
Interpretation and Causality
-
Signal A (Acetyl Protons, ~2.10 ppm): The three protons of the acetyl methyl group are deshielded by the adjacent electron-withdrawing carbonyl group (C=O). This deshielding effect shifts their resonance downfield to the region of approximately 2.10 ppm.[1] As there are no adjacent protons, this signal appears as a sharp singlet.
-
Signal B (Cyclohexane Protons, ~1.40 - 1.60 ppm): The ten protons on the cyclohexane ring are in different chemical environments. The axial and equatorial protons on each carbon are diastereotopic and will have slightly different chemical shifts. Furthermore, spin-spin coupling between adjacent non-equivalent protons will lead to complex splitting patterns. Due to the rapid chair-flipping of the cyclohexane ring at room temperature, these individual signals often coalesce into a broad, overlapping multiplet.
-
Signal C (Cyclohexyl Methyl Protons, ~1.15 ppm): The three protons of the methyl group attached to the quaternary carbon of the cyclohexane ring are in a shielded environment, typical for alkyl groups. They are expected to resonate at a higher field (upfield) compared to the acetyl protons. Similar to the acetyl group, there are no adjacent protons, resulting in a singlet.
Part 2: Corroborative Evidence - A Multi-Technique Approach
While ¹H NMR is a powerful first-line technique, a comprehensive structural elucidation relies on the synergy of multiple analytical methods. Each technique provides a unique piece of the molecular puzzle.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: Experimental ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 212.4 | Carbonyl Carbon (C=O) |
| 51.5 | Quaternary Carbon (C-1) |
| 37.8 | Methylene Carbons (C-2, C-6) |
| 26.1 | Methylene Carbon (C-4) |
| 23.3 | Methylene Carbons (C-3, C-5) |
| 25.2 | Acetyl Methyl Carbon (-COCH₃) |
| 25.0 | Cyclohexyl Methyl Carbon (-CH₃) |
| Data obtained from PubChem.[2] |
The highly deshielded signal at 212.4 ppm is characteristic of a ketone carbonyl carbon. The signal at 51.5 ppm corresponds to the quaternary carbon atom of the cyclohexane ring, which is deshielded due to the attachment of the acetyl and methyl groups. The remaining signals in the aliphatic region correspond to the methylene carbons of the cyclohexane ring and the two methyl carbons.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch.
Table 3: Key IR Absorption for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1705 | C=O (Ketone) Stretch |
| ~2930, 2860 | C-H (Alkyl) Stretch |
| Data obtained from PubChem.[2] |
The strong absorption at approximately 1705 cm⁻¹ is a definitive indicator of a saturated ketone.[3][4] The absorptions in the 2860-2930 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkyl portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 140.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
| 140 | [M]⁺ |
| 125 | [M - CH₃]⁺ |
| 97 | [M - COCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
The fragmentation pattern provides further structural confirmation. The loss of a methyl group (m/z 125) and an acetyl group (m/z 97) are expected fragmentation pathways. A prominent peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺, is a characteristic feature of methyl ketones.[5][6]
Part 3: Experimental Protocols
To ensure the reproducibility and validity of these analytical techniques, adherence to standardized experimental protocols is crucial.
¹H NMR Sample Preparation and Acquisition
Caption: Complementary nature of analytical techniques.
Conclusion
The structural elucidation of this compound serves as an excellent illustration of the power and necessity of a multi-technique analytical approach. While ¹H NMR provides the most detailed initial picture of the proton framework, its findings are significantly strengthened and confirmed by the complementary data from ¹³C NMR, IR spectroscopy, and mass spectrometry. For researchers in the chemical and pharmaceutical sciences, a thorough understanding of these techniques and their interplay is not just beneficial, but essential for robust and reliable scientific discovery.
References
- Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one.
- ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.
- MRI Questions. (2015, February 12). 5.2 Chemical Shift.
- NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, predicted) (NP0152721).
- Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy.
- Semantic Scholar. (1992, April 1). Substituent effects on 1H chemical shifts. I—complete 1H chemical shift assignments of methyl‐substituted cyclic systems.
- Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23). SN Applied Sciences.
- Upstream Solutions. (n.d.). Putting ChemNMR to the Test.
- Chemaxon Docs. (n.d.). NMR Predictor.
- YouTube. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR.
- PROSPRE. (n.d.). ¹H NMR Predictor.
- Oregon State University. (n.d.). ¹H NMR Chemical Shift.
- Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ?.
- Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES.
- SpectraBase. (n.d.). 1-[(1R,2R)-2-methylcyclohexyl]ethanone - Optional[Vapor Phase IR] - Spectrum.
- PubChemLite. (n.d.). 1-(1-methylcyclohexyl)ethan-1-one (C₉H₁₆O).
- SpectraBase. (n.d.). 1-Acetyl-1-methyl-cyclohexane - Optional[¹³C NMR] - Chemical Shifts.
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a.
- Chemistry Connected. (n.d.). Calculating ¹H NMR Chemical Shifts.
- NMRDB.org. (n.d.). Predict ¹H proton NMR spectra.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- NIST WebBook. (n.d.). Ethanone, 1-cyclohexyl-.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy.
- MSU chemistry. (n.d.). Mass Spectrometry.
- PubChem. (n.d.). 1-[(1S,2R)-2-methylcyclohexyl]ethanone.
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Acetyl-1-methylcyclohexene (HMDB0033434).
- PubChem. (n.d.). 4-Acetyl-1-methylcyclohexene.
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 1-(1-Methylcyclohexyl)ethanone and Related Ketones
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-methylcyclohexyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this ketone by comparing its predicted and experimental spectral data with those of structurally analogous compounds. We will explore the underlying principles of 13C NMR spectroscopy that govern the observed chemical shifts, offering a robust framework for spectral interpretation.
Introduction: The Power of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) providing a wealth of information about its electronic environment.[1][2] Factors such as hybridization, the electronegativity of attached atoms, and steric effects all influence the resonance frequency of a carbon nucleus.[1][3] For ketones, the carbonyl carbon (C=O) is particularly diagnostic, typically resonating in the downfield region of the spectrum (190-220 ppm).[2][4]
This guide will focus on the detailed assignment of the 13C NMR spectrum of this compound. Due to the absence of a readily available, fully assigned public spectrum, we will employ a comparative approach. By analyzing the spectra of simpler, related ketones, we can dissect the individual contributions of the methyl and acetyl groups to the chemical shifts of the cyclohexyl ring carbons.
Analysis of 13C NMR Chemical Shifts: A Comparative Approach
The structure of this compound presents a fascinating case for 13C NMR analysis. The presence of a quaternary carbon (C1) directly attached to the carbonyl group introduces significant electronic and steric effects that propagate throughout the cyclohexyl ring. To understand these effects, we will compare its expected chemical shifts with the experimentally determined values for cyclohexyl ethanone, pinacolone, and 1-methylcyclohexan-1-ol.
Predicted 13C NMR Chemical Shifts for this compound
Based on established substituent effects and comparison with analogous compounds, the predicted 13C NMR chemical shifts for this compound are presented in Table 1. The assignments are justified based on the following principles:
-
Carbonyl Carbon (C=O): The carbonyl carbon is expected to be the most downfield signal, typically above 200 ppm for ketones.[2][4]
-
Quaternary Carbon (C1): This carbon, bonded to the carbonyl group, a methyl group, and two methylene groups of the ring, will be significantly deshielded. Quaternary carbons often exhibit weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[5][6]
-
Cyclohexyl Ring Carbons (C2-C6): The chemical shifts of these carbons are influenced by their distance from the electron-withdrawing acetyl group and the steric interactions within the ring. The α-carbons (C2, C6) will be more deshielded than the β- (C3, C5) and γ-carbons (C4).
-
Methyl Carbons: The methyl group attached to the quaternary carbon (C1-CH3) and the acetyl methyl group (C=O-CH3) will have distinct chemical shifts, influenced by their immediate electronic environment.
Comparative Spectral Data
To substantiate our predictions, we will now examine the experimental 13C NMR data of structurally related molecules.
Table 1: Comparison of 13C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Atom | This compound (Predicted) | Cyclohexyl Ethanone[7] | Pinacolone[8][9][10] | 1-Methylcyclohexan-1-ol[11][12] |
| C=O | ~212 | ~212 | ~214.3 | - |
| C1 (Quaternary) | ~52 | ~51 (CH) | ~44.3 | ~70 |
| C2, C6 (α-CH₂) | ~35 | ~28.5 | - | ~38 |
| C3, C5 (β-CH₂) | ~24 | ~25.9 | - | ~22 |
| C4 (γ-CH₂) | ~26 | ~26.5 | - | ~26 |
| C1-CH₃ | ~25 | - | ~26.3 (tert-butyl) | ~29 |
| C=O-CH₃ | ~28 | ~28 | ~24.6 | - |
Note: The predicted values for this compound are estimations based on additive rules and comparison with the provided experimental data.
Analysis of Comparative Data:
-
Cyclohexyl Ethanone: This molecule provides a baseline for the chemical shifts of an acetyl-substituted cyclohexane ring. The methine carbon (CH) at the point of attachment is at ~51 ppm. In our target molecule, the introduction of a methyl group at this position to create a quaternary carbon is expected to cause a slight downfield shift.
-
Pinacolone: This acyclic ketone offers a good comparison for the environment around the quaternary carbon. The quaternary carbon in pinacolone is at ~44.3 ppm, and the surrounding methyl groups are at ~26.3 ppm. This helps in estimating the chemical shift of the C1 and the attached methyl group in our target molecule.
-
1-Methylcyclohexan-1-ol: Replacing the acetyl group with a hydroxyl group allows us to isolate the effect of the carbonyl functionality. The quaternary carbon in 1-methylcyclohexan-1-ol is significantly more deshielded (~70 ppm) due to the direct attachment of the electronegative oxygen atom. The ring carbons in this alcohol provide a good reference for the expected shifts in our target molecule, which will be adjusted for the electron-withdrawing nature of the acetyl group.
Key Structural Effects on 13C NMR Chemical Shifts
The following diagram illustrates the key structural features and their influence on the 13C NMR chemical shifts in this compound.
Figure 1. Key structural influences on the 13C NMR chemical shifts of this compound.
The α-effect of the acetyl group causes a downfield shift of the C2 and C6 carbons. The γ-gauche effect , a steric interaction between the axial substituents on a cyclohexane ring, can cause an upfield (shielding) effect.[13] The conformational dynamics of the ring and the acetyl group will influence the magnitude of these effects.
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of this compound.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
II. NMR Data Acquisition
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and shape of the NMR signals.
-
Acquisition Parameters:
-
Experiment Type: Select a standard proton-decoupled 13C NMR experiment.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range, typically 0-220 ppm.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay (d1) of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay is necessary.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.
-
III. Workflow Diagram
Figure 2. Standard workflow for acquiring a 13C NMR spectrum.
Conclusion
The 13C NMR spectrum of this compound can be effectively interpreted through a comparative analysis with structurally related ketones. The key signals, including the downfield carbonyl carbon, the quaternary carbon, and the distinct signals of the cyclohexyl ring and methyl groups, can be assigned with confidence by understanding the fundamental principles of 13C NMR spectroscopy. This guide provides a comprehensive framework for researchers to not only understand the spectrum of this specific molecule but also to apply these principles to the structural elucidation of other complex organic compounds.
References
- Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. PubMed. [Link]
- PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. [Link]
- Carbon-13 nuclear magnetic resonance substituent-induced shieldings and conformational equilibriums in cyclohexanes. Journal of the American Chemical Society. [Link]
- Acetophenone 13C NMR Analysis. Scribd. [Link]
- 13 Carbon NMR. University of Durham. [Link]
- 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. [Link]
- Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants.
- 13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]
- Carbon-13 chemical shifts and conformations of dimethylcyclohexanols. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 5-substituted-1,3-dioxane systems. Canadian Science Publishing. [Link]
- Failure of the .gamma.-gauche effect method to predict the stereosequence-dependent carbon-13 NMR spectrum of the disubstituted vinyl polymer atactic poly(methyl methacrylate).
- Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis‐1,3‐disubstituted cyclohexanes. Semantic Scholar. [Link]
- 13C NMR Chemical Shifts.
- Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. PubMed Central. [Link]
- CH362: 13C NMR Chemical Shift.
- 13C NMR Spectroscopy. University of Regensburg. [Link]
- 13-C NMR Protocol for beginners AV-400. University of Missouri-St. Louis. [Link]
- Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes.
- A User Guide to Modern NMR Experiments. University of Oxford. [Link]
- Setting up 13C CP/MAS experiments.
- 13C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings.
- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PubMed Central. [Link]
- Acetophenone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Pinacolone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- 13C NMR. EPFL. [Link]
- The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis.
- 1-Methylcyclohexanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- ETHANONE, 1-[4-(1,1-DIMETHYLETHYL)-2-ETHENYL-CYCLOHEXYL]- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- 1-(1-Methylcyclohexyl)ethan-1-one. PubChem. [Link]
- Pinacolone.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
- A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
- 13C NMR Chemical Shift Table.pdf. University of California, Los Angeles. [Link]
- 1-(2-Methylcyclohexyl)ethan-1-one. PubChem. [Link]
- 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. [Link]
- Search Results. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 2. kbfi.ee [kbfi.ee]
- 3. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 1-Cyclohexylethan-1-one(823-76-7) 13C NMR [m.chemicalbook.com]
- 8. Pinacolone(75-97-8) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Pinacolone [orgspectroscopyint.blogspot.com]
- 11. 1-Methylcyclohexanol(590-67-0) 13C NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
Deconstructing 1-(1-Methylcyclohexyl)ethanone: A Comparative Guide to its Mass Spectrometry Fragmentation and Spectroscopic Identification
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structures is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 1-(1-methylcyclohexyl)ethanone, a substituted cyclic ketone. We will explore the characteristic fragmentation pathways under electron ionization (EI) and compare this technique with other powerful spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a holistic approach to its structural elucidation.
Introduction to this compound
This compound (C₉H₁₆O), with a molecular weight of 140.22 g/mol , is a cyclic ketone featuring a methyl-substituted cyclohexane ring attached to an acetyl group.[1][2] Understanding its behavior under various analytical techniques is crucial for its identification in complex mixtures, quality control, and as a starting material in organic synthesis. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for identifying such volatile compounds.
Unraveling the Fragmentation Puzzle: Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, revealing its structural features.
The mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the presence of the carbonyl group and the cyclic alkyl structure.
Key Fragmentation Pathways
-
Alpha-Cleavage: This is a dominant fragmentation mechanism for ketones.[3] It involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage events are possible:
-
Loss of the methyl group (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a resonance-stabilized acylium ion at m/z 125 .
-
Loss of the acetyl group (CH₃CO•): Cleavage of the bond between the carbonyl carbon and the cyclohexane ring leads to the formation of an acylium ion at m/z 43 . This is a very common fragment for methyl ketones.
-
-
Ring Opening and Subsequent Fragmentations: The initial alpha-cleavage involving the ring can trigger a series of subsequent reactions. A key fragmentation pathway for cyclic ketones involves the formation of an ion at m/z 55 , which is often the base peak.[4] In the case of this compound, the most abundant peak is indeed observed at m/z 55 .[1] This fragment likely arises from a complex rearrangement following the initial ring opening.
-
McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with an accessible gamma-hydrogen.[5] In this compound, a six-membered transition state can be formed, leading to the cleavage of the bond between the alpha and beta carbons of the cyclohexane ring and the formation of a neutral alkene and a charged enol.
The following diagram illustrates the primary fragmentation pathways of this compound:
Caption: Predicted EI-MS fragmentation of this compound.
Interpreting the Mass Spectrum
Based on established fragmentation patterns of cyclic ketones, the expected mass spectrum of this compound would exhibit the following key peaks:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 140 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 125 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |
| 97 | [M - COCH₃]⁺ | Alpha-cleavage (loss of acetyl radical) |
| 55 | [C₄H₇]⁺ | Ring opening and rearrangement (Base Peak)[1] |
| 43 | [CH₃CO]⁺ | Alpha-cleavage (acylium ion) |
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While GC-MS is highly effective for identification, a comprehensive analysis often involves corroborating data from other spectroscopic techniques.
| Analytical Technique | Principle | Key Information for this compound | Advantages | Limitations |
| GC-MS | Separates volatile compounds and generates a mass spectrum based on fragmentation patterns. | Provides molecular weight and a unique fragmentation "fingerprint" with a characteristic base peak at m/z 55.[1] | High sensitivity and specificity, excellent for complex mixtures. | Destructive technique, limited for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | ¹H NMR: Would show characteristic signals for the acetyl methyl protons and the cyclohexyl protons. ¹³C NMR: Would display distinct resonances for the carbonyl carbon (~210 ppm), the quaternary carbon of the cyclohexane ring, and the other ring and methyl carbons.[6] | Non-destructive, provides detailed structural connectivity. | Lower sensitivity than MS, complex spectra can be challenging to interpret. |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | A strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the ketone.[6] | Rapid and non-destructive, excellent for identifying functional groups. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, typically with proton decoupling.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
The following workflow diagram illustrates the integrated approach to the analysis of this compound:
Caption: Integrated workflow for the structural analysis.
Conclusion
The structural elucidation of this compound is effectively achieved through a combination of analytical techniques. Gas chromatography-mass spectrometry provides definitive identification through its characteristic fragmentation pattern, notably the base peak at m/z 55. NMR and IR spectroscopy offer complementary and confirmatory data, revealing the carbon-hydrogen framework and the presence of the key carbonyl functional group, respectively. By integrating the insights from these powerful methods, researchers can confidently identify and characterize this and other related compounds with a high degree of certainty.
References
- Supporting Information for [Source, Title not provided].
- PubChem. 1-(1-Methylcyclohexyl)ethan-1-one. National Center for Biotechnology Information.
- SpectraBase. 1-[(1R,2R)-2-methylcyclohexyl]ethanone - Optional[Vapor Phase IR] - Spectrum. Wiley-VCH GmbH.
- NIST. Ethanone, 1-cyclohexyl-. National Institute of Standards and Technology.
- NIST. Ethanone, 1-cyclohexyl- (IR Spectrum). National Institute of Standards and Technology.
- NIST. Ethanone, 1-cyclohexyl- (Mass Spectrum). National Institute of Standards and Technology.
- NIST. Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-. National Institute of Standards and Technology.
- NIST. Ethanone, 1-cyclohexyl- (IR Spectrum). National Institute of Standards and Technology.
- PubChem. 1-(2-Methylcyclohexyl)ethan-1-one. National Center for Biotechnology Information.
- Oregon State University. CH 336: Ketone Spectroscopy.
- News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Supporting Information for [Source, Title not provided].
- ResearchGate. Comparison of GC-MS and NMR for Metabolite Profiling of Rice Subjected to Submergence Stress.
- NIST. Ethanone, 1-(1-methylcyclohexyl)-. National Institute of Standards and Technology.
- American Chemical Society. Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether.
- PubChemLite. 1-(1-methylcyclohexyl)ethan-1-one (C9H16O).
- Whitman College. GCMS Section 6.11.2.
- NIST. Ethanone, 1-(1-cyclohexen-1-yl)-. National Institute of Standards and Technology.
- Cheméo. Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2).
- ALWSCI. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
- PubChem. 1-Acetylcyclohexene. National Center for Biotechnology Information.
- Quora. How to identify a ketone using IR spectroscopy and mass spectrometry? What happens when there's an alkene in the molecule.
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SpectraBase. 1-Acetyl-1-methyl-cyclohexane - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH.
- Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis.
- PubChem. 1-(1-Methylcyclohexyl)ethanol. National Center for Biotechnology Information.
- YouTube. Mass Spectroscopy Fragmentation - The McLafferty Rearrangement.
- Chegg.com. Solved The mass spectrum of 1-ethyl-1-methylcyclohexane.
- brainly.com. [FREE] The mass spectrum of 1-ethyl-1-methylcyclohexane (MW = 126) shows many fragments, with two in very large.
Sources
- 1. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.whitman.edu [people.whitman.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
A Comparative Guide to the Reactivity of 1-(1-Methylcyclohexyl)ethanone and Cyclohexanone
This guide provides an in-depth, objective comparison of the chemical reactivity of 1-(1-Methylcyclohexyl)ethanone and cyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical descriptions to offer a practical analysis grounded in structural realities and supported by experimental frameworks. We will dissect the nuanced interplay of steric and electronic factors that govern the reactivity of these ketones in common organic transformations.
Foundational Structural Analysis: Setting the Stage for Reactivity
The reactivity of any ketone is fundamentally dictated by the accessibility and electrophilicity of its carbonyl carbon, as well as the acidity of its α-protons. A direct comparison of the structures of cyclohexanone and this compound reveals a critical difference that underpins their divergent chemical behavior.
-
Cyclohexanone presents a relatively unhindered carbonyl group. The carbonyl carbon is part of the six-membered ring, and the four α-protons on adjacent methylene groups are readily accessible. The ring exists predominantly in a stable chair conformation, which minimizes torsional and angle strain.[1][2]
-
This compound features an acetyl group attached to a quaternary carbon of the cyclohexane ring.[3][4][5] This α-quaternary substitution introduces profound steric hindrance around the carbonyl group. The carbonyl carbon is shielded by the adjacent methyl group and the bulky cyclohexane ring, severely restricting the trajectory of incoming nucleophiles.
Caption: Kinetic vs. Thermodynamic enolate formation pathways.
This difference has profound implications for reactions like alkylations and aldol condensations, where regioselectivity is crucial. For instance, a self-aldol condensation, which requires both enolate formation and subsequent attack on another ketone molecule, would be exceptionally difficult for this compound due to the severe steric hindrance at the carbonyl acceptor.
C. Carbonyl Olefination: The Wittig Reaction
The Wittig reaction, which converts a ketone to an alkene, involves the formation of a four-membered oxaphosphatane intermediate. T[6]he formation of this intermediate is highly sensitive to steric crowding around the carbonyl group.
[7]Hypothesis: Cyclohexanone will react efficiently with a non-stabilized ylide like methylenetriphenylphosphorane. This compound will be largely unreactive towards the same ylide due to its inability to accommodate the bulky triphenylphosphine oxide group in the transition state.
| Substrate | Reagent | Product | Expected Yield |
| Cyclohexanone | Ph₃P=CH₂ | Methylenecyclohexane | High (>85%) |
| 1-(1-Me-cyclohexyl)ethanone | Ph₃P=CH₂ | 1-Methyl-1-(1-methylethenyl)cyclohexane | Very Low (<5%) or No Reaction |
Experimental Protocol: Comparative Wittig Reaction
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in dry THF under nitrogen. Cool to 0°C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at room temperature to form the orange-red ylide solution.
-
Reaction: Cool the ylide solution to 0°C. Add a solution of the respective ketone (1.0 eq; cyclohexanone or this compound) in dry THF dropwise.
-
Workup: After stirring at room temperature overnight, quench the reaction with water. Extract with pentane, wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification & Analysis: The byproduct, triphenylphosphine oxide, is often difficult to remove. The crude product can be analyzed by GC-MS to determine the yield of the alkene product. Purification can be achieved by column chromatography.
Summary and Conclusion
The reactivity of this compound is profoundly diminished compared to cyclohexanone across a range of fundamental ketone transformations.
| Reaction Type | Cyclohexanone Reactivity | This compound Reactivity | Primary Reason for Difference |
| Nucleophilic Addition | High | Very Low | Severe steric hindrance at the carbonyl carbon. |
| Enolate Formation | Facile (Ring α-H) | Regioselective (Methyl α-H) | Steric hindrance directs deprotonation to the least hindered site. |
| Wittig Olefination | High | Very Low / Unreactive | Steric clash prevents formation of the oxaphosphatane intermediate. |
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- YouTube. (2019). Carbonyl alkylations with the Wittig reaction.
- ResearchGate. (n.d.). Formation of Alkenes by Wittig and Related Reactions: A Guide to Functional Group Preparations.
- ResearchGate. (2025). Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones.
- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- ResearchGate. (n.d.). Sequential epoxidation reaction from enolate formation: cyclohexanone...
- chemeurope.com. (n.d.). Wittig reaction.
- National Institutes of Health. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one.
Sources
- 1. quora.com [quora.com]
- 2. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 3. Buy this compound | 2890-62-2 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig_reaction [chemeurope.com]
A Comparative Guide to the Spectroscopic Validation of 1-(1-Methylcyclohexyl)ethanone Synthesis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth technical comparison of the synthesis and subsequent spectroscopic validation of 1-(1-methylcyclohexyl)ethanone. We will explore the prevalent Friedel-Crafts acylation route and contrast it with a Grignard-based alternative. The core of this guide focuses on the rigorous validation of the final product using a suite of spectroscopic methods, emphasizing the causality behind experimental choices and the interpretation of the resulting data to ensure scientific integrity.
Introduction: The Importance of Rigorous Validation
This compound (C₉H₁₆O, Molar Mass: 140.22 g/mol ) is a valuable ketone intermediate in the synthesis of more complex molecules.[1] Its structural integrity is the foundation for subsequent reaction steps. Therefore, its synthesis must be followed by a meticulous validation process to confirm its identity and purity, distinguishing it from potential isomers and byproducts. This guide will demonstrate how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are synergistically employed for this purpose.
Synthetic Strategies: A Comparative Overview
Two primary synthetic pathways to this compound are the Friedel-Crafts acylation of methylcyclohexane and the reaction of a Grignard reagent with a nitrile.
Method 1: Friedel-Crafts Acylation of Methylcyclohexane
This is a classic and industrially common method for acylating aliphatic rings.[2] The reaction proceeds via an electrophilic substitution mechanism where an acylium ion is generated from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), which then attacks the methylcyclohexane ring.[3]
A significant challenge in this synthesis is controlling regioselectivity. The acetyl group can theoretically add to various positions on the cyclohexane ring, leading to a mixture of isomers, including 1-(2-methylcyclohexyl)ethanone, 1-(3-methylcyclohexyl)ethanone, and 1-(4-methylcyclohexyl)ethanone. This makes the purification and validation steps absolutely critical.
Method 2: Grignard Reaction with 1-Methylcyclohexanecarbonitrile
An alternative approach involves the synthesis of a Grignard reagent, which then reacts with a nitrile. For the synthesis of this compound, this would involve the reaction of methylmagnesium bromide with 1-methylcyclohexanecarbonitrile. This method offers the advantage of being highly regioselective, as the carbon-carbon bond formation occurs specifically at the nitrile carbon. However, Grignard reagents are highly sensitive to moisture, requiring stringent anhydrous reaction conditions.[4]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Methylcyclohexane
-
Materials: Methylcyclohexane, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (anhydrous), Hydrochloric acid (concentrated), Ice, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0°C in an ice bath.
-
A solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the AlCl₃ suspension over 20 minutes.
-
A solution of methylcyclohexane (1.0 equivalent) in anhydrous dichloromethane is then added dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.
-
Protocol 2: Grignard Synthesis from 1-Methylcyclohexanecarbonitrile
-
Materials: Magnesium turnings, Methyl bromide, Anhydrous diethyl ether, 1-Methylcyclohexanecarbonitrile, Aqueous hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask, prepare the methylmagnesium bromide Grignard reagent from magnesium turnings and methyl bromide in anhydrous diethyl ether.
-
Cool the Grignard reagent in an ice bath.
-
A solution of 1-methylcyclohexanecarbonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of cold aqueous hydrochloric acid.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.
-
Spectroscopic Validation: A Multi-faceted Approach
The validation of the synthesized this compound relies on the complementary information provided by IR, NMR, and MS.
Workflow for Spectroscopic Validation
Caption: Workflow from synthesis to spectroscopic validation.
Infrared (IR) Spectroscopy
IR spectroscopy is the first line of analysis to confirm the presence of the key carbonyl functional group and the absence of starting materials or alcohol byproducts.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Interpretation |
| C=O Stretch (Ketone) | ~1710 | Strong, sharp absorption confirming the presence of a saturated ketone. |
| C-H Stretch (sp³) | 2850-2960 | Strong absorptions characteristic of the methyl and cyclohexyl groups. |
| C-H Bend | 1355-1465 | Characteristic bending vibrations for the alkyl groups. |
Absence of a broad peak around 3200-3600 cm⁻¹ is crucial as it indicates the absence of hydroxyl (-OH) groups, which could arise from over-reduction or side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the definitive identification of the target molecule and differentiation from its isomers.
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the number of different proton environments and their connectivity.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| -C(=O)CH₃ | ~2.1 | Singlet | 3H | The three protons of the acetyl group, deshielded by the carbonyl. |
| -C(CH₃)- | ~1.1 | Singlet | 3H | The three protons of the methyl group on the cyclohexane ring. |
| -CH₂- (cyclohexyl) | 1.2-1.8 | Multiplet | 10H | Overlapping signals from the five methylene groups of the cyclohexane ring. |
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Interpretation |
| C =O | ~212 | The carbonyl carbon, highly deshielded. |
| -C (CH₃)- | ~50 | The quaternary carbon of the cyclohexane ring attached to the acetyl and methyl groups. |
| -C(=O)C H₃ | ~28 | The carbon of the acetyl methyl group. |
| -C (CH₃)- | ~22 | The carbon of the methyl group on the cyclohexane ring. |
| -C H₂- (cyclohexyl) | 20-40 | Signals corresponding to the methylene carbons of the cyclohexane ring. |
Crucially, the ¹H and ¹³C NMR spectra of potential isomeric byproducts from the Friedel-Crafts reaction would show different chemical shifts and splitting patterns, allowing for their identification and quantification. For instance, 1-(4-methylcyclohexyl)ethanone would exhibit a more complex splitting pattern for the cyclohexyl protons due to the different substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
| m/z | Proposed Fragment | Interpretation |
| 140 | [C₉H₁₆O]⁺ | Molecular ion (M⁺) peak, confirming the molecular formula. |
| 125 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 97 | [M - COCH₃]⁺ | Loss of the acetyl group (alpha-cleavage), a common fragmentation for ketones. |
| 43 | [CH₃CO]⁺ | The acylium ion, often a base peak for methyl ketones. |
The fragmentation pattern serves as a fingerprint for the molecule. The presence of a prominent peak at m/z 43 is highly indicative of a methyl ketone.[5]
Comparative Analysis of Synthesis Methods
| Metric | Friedel-Crafts Acylation | Grignard Reaction with Nitrile |
| Regioselectivity | Low; can produce a mixture of isomers. | High; specific C-C bond formation. |
| Reaction Conditions | Requires a strong Lewis acid catalyst. | Requires strict anhydrous conditions. |
| Yield | Can be high, but may require extensive purification. | Generally good, with simpler purification. |
| Byproducts | Isomeric acylated methylcyclohexanes. | Unreacted starting materials, potential for side reactions if moisture is present. |
| Scalability | Well-established for industrial scale.[2] | Can be challenging to scale due to the sensitivity of the Grignard reagent. |
Logical Framework for Method Selection
Caption: Decision framework for selecting a synthetic method.
Conclusion
The synthesis of this compound, while achievable through multiple routes, requires a comprehensive spectroscopic validation strategy to ensure the identity and purity of the final product. The Friedel-Crafts acylation, though a powerful tool, presents challenges in regioselectivity that necessitate careful chromatographic and spectroscopic analysis to differentiate the target molecule from its isomers. The Grignard synthesis offers a more direct route to the desired product but demands rigorous control over reaction conditions.
Ultimately, the combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a self-validating system. Each technique offers a unique piece of the structural puzzle, and their collective data allows for an unambiguous confirmation of this compound, empowering researchers and drug development professionals with confidence in their synthetic intermediates.
References
- PubChem. (n.d.). 1-(2-Methylcyclohexyl)ethan-1-one.
- PubChem. (n.d.). 1-(3,3-Dimethylcyclohexyl)ethanone.
- PubChem. (n.d.). trans-1-(2-Methylcyclohexyl)ethan-1-one.
- PubChem. (n.d.). Ethanone, 1-(4-methylcyclohexyl)-.
- NIST. (n.d.). Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)-. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). 1-[(1R,2R)-2-methylcyclohexyl]ethanone - Optional[Vapor Phase IR] - Spectrum.
- ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one.
- NIST. (n.d.). Ethanone, 1-cyclohexyl-. In NIST Chemistry WebBook.
- PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- University of California, Santa Cruz. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups.
- PubChem. (n.d.). 1-[(1S,2R)-2-methylcyclohexyl]ethanone.
- PubChem. (n.d.). 1-(2-Hydroxy-4-methylcyclohexyl)ethanone.
- Michigan State University. (n.d.). Mass Spectrometry.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- NIST. (n.d.). Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-. In NIST Chemistry WebBook.
- Chemsrc. (n.d.). Ethanone,1-(4-methylcyclohexyl)-.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- PubChem. (n.d.). 1-(1-Amino-3-methylcyclohexyl)ethan-1-one.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
- SlidePlayer. (n.d.). Interpretation of mass spectra.
- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SlidePlayer. (n.d.). Coupling constants for 1H and 13C NMR.
- SpectraBase. (n.d.). ETHANONE, 1-[4-(1,1-DIMETHYLETHYL)-2-ETHENYL-CYCLOHEXYL]- - Optional[13C NMR] - Chemical Shifts.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
Sources
A Comparative Guide to the Characterization of 1-(1-Methylcyclohexyl)ethanol from Ketone Reduction
This guide provides an in-depth technical comparison of the characterization of 1-(1-methylcyclohexyl)ethanol synthesized via the reduction of 1-(1-methylcyclohexyl)ethanone. For comparative analysis, we also explore the synthesis of a similar tertiary alcohol, 1-methylcyclohexanol, through a Grignard reaction, offering a broader perspective on the analytical techniques essential for researchers, scientists, and drug development professionals. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction
Tertiary alcohols are pivotal structural motifs in organic chemistry, frequently appearing in natural products and pharmaceutical agents.[1][2] The synthesis and characterization of these molecules are therefore fundamental skills in chemical research. 1-(1-Methylcyclohexyl)ethanol (C9H18O) is a representative tertiary alcohol whose synthesis provides an excellent platform for demonstrating key analytical techniques.[3][4]
The most common laboratory-scale synthesis of alcohols involves the reduction of carbonyl compounds.[5][6][7] This guide focuses on the characterization of 1-(1-methylcyclohexyl)ethanol prepared by the reduction of its corresponding ketone, this compound, using sodium borohydride. To provide a robust comparative framework, we will also discuss the synthesis of 1-methylcyclohexanol via a Grignard reaction, a classic carbon-carbon bond-forming method for generating tertiary alcohols.[8][9][10] Through a detailed examination of the spectroscopic data (IR, NMR, and MS) for the starting materials and products, this guide will illustrate how to unequivocally confirm the structural transformation and assess the purity of the final product.
Synthesis Methodologies: A Comparative Overview
The choice of synthetic route to a target molecule is often dictated by factors such as the availability of starting materials, desired yield, and functional group tolerance. Here, we compare two common methods for preparing tertiary alcohols.
Method A: Reduction of a Ketone with Sodium Borohydride
The reduction of aldehydes and ketones is a fundamental transformation in organic synthesis.[5] Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols and aldehydes to primary alcohols.[6][11][12] Its compatibility with protic solvents like methanol and ethanol makes it a convenient and safer alternative to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[11][12]
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. Notably, one mole of NaBH₄ can, in principle, reduce four moles of a ketone.[5][6]
Workflow for the Reduction of this compound
Caption: Workflow for the synthesis of 1-(1-methylcyclohexyl)ethanol via ketone reduction.
Method B: Grignard Synthesis of a Tertiary Alcohol (for Comparison)
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[8] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound.[13][14] To synthesize a tertiary alcohol, a Grignard reagent is typically reacted with a ketone.[9][10][14] For our comparative analysis, we will consider the synthesis of 1-methylcyclohexanol from cyclohexanone and methyl magnesium bromide.
This method requires anhydrous conditions as Grignard reagents are strong bases and will react with even trace amounts of water.[8][11] The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. An acidic workup is then necessary to protonate the alkoxide and yield the tertiary alcohol.[8][10]
Workflow for the Grignard Synthesis of 1-Methylcyclohexanol
Caption: Workflow for the synthesis of 1-methylcyclohexanol via a Grignard reaction.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized alcohol. The following sections detail the expected results for 1-(1-methylcyclohexyl)ethanol.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups in a molecule. The key transformation in the reduction of a ketone to an alcohol is the conversion of a carbonyl group (C=O) to a hydroxyl group (-OH).
Expected Spectral Changes:
-
Disappearance of the C=O Stretch: The starting material, this compound, will exhibit a strong, sharp absorption band characteristic of a ketone's C=O stretch, typically in the range of 1715-1680 cm⁻¹.
-
Appearance of the O-H Stretch: The product, 1-(1-methylcyclohexyl)ethanol, will show a broad, strong absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretch in an alcohol.[15] The broadening is due to intermolecular hydrogen bonding.[16][17]
-
Appearance of the C-O Stretch: A C-O stretching vibration will appear in the product's spectrum. For tertiary alcohols, this band is typically found between 1210 and 1100 cm⁻¹.[18][19]
| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference |
| This compound | C=O (Ketone) | ~1710 (strong, sharp) | [20][21] |
| 1-(1-Methylcyclohexyl)ethanol | O-H (Alcohol) | 3500-3200 (strong, broad) | [15][18][19] |
| C-O (Tertiary Alcohol) | 1210-1100 (strong) | [18][19] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Acquire a background spectrum.
-
Place a small drop of the liquid sample (or a small amount of solid) directly onto the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the structure of 1-(1-methylcyclohexyl)ethanol.
¹H NMR Spectroscopy
Key changes expected in the ¹H NMR spectrum upon reduction of the ketone to the alcohol include:
-
Appearance of a Hydroxyl Proton (O-H): A new, often broad, singlet will appear for the hydroxyl proton. Its chemical shift can vary (typically 1-5 ppm) depending on the concentration and solvent, and it can be exchanged with D₂O.
-
Shift of the α-Protons: The protons on the carbon adjacent to the newly formed hydroxyl group will experience a change in their chemical environment and thus a shift in their resonance frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a significant upfield shift for the carbonyl carbon as it is converted to a carbon bearing a hydroxyl group.
-
Ketone Carbonyl Carbon: The carbonyl carbon of this compound is expected to have a chemical shift in the downfield region, typically >200 ppm.
-
Alcohol Carbon: The carbon atom bonded to the hydroxyl group in 1-(1-methylcyclohexyl)ethanol will have a chemical shift in the range of 65-85 ppm.
Predicted NMR Data for 1-(1-Methylcyclohexyl)ethanol
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Methyl group on ring | ~1.1 | ~25 |
| Methylene groups of ring | ~1.2-1.6 | ~22, 26, 35 |
| Methyl group on side chain | ~1.1 | ~20 |
| Methine proton on side chain | ~3.5 | ~75 |
| Hydroxyl proton | Variable (1-5), broad | N/A |
Note: Actual chemical shifts can vary based on the solvent and other experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H peak should disappear or significantly diminish.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-(1-methylcyclohexyl)ethanol would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (142.24 g/mol ).[3][4]
Common fragmentation patterns for alcohols include:
-
α-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and an adjacent carbon. For 1-(1-methylcyclohexyl)ethanol, this could result in the loss of a methyl radical (CH₃•) or a larger fragment.
-
Dehydration: Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at M-18.
Logical Characterization Flow
Caption: Logical workflow for the spectroscopic characterization of the synthesized alcohol.
Conclusion
The successful synthesis of 1-(1-methylcyclohexyl)ethanol from the reduction of this compound can be unequivocally confirmed through a systematic application of spectroscopic techniques. Infrared spectroscopy provides a quick and reliable method to verify the conversion of the carbonyl to a hydroxyl group. NMR spectroscopy offers a detailed structural map, confirming the connectivity of the carbon-hydrogen framework. Finally, mass spectrometry validates the molecular weight and provides further structural clues through fragmentation analysis.
By comparing the data obtained from the product of ketone reduction with that of the starting material and the product of an alternative synthesis like the Grignard reaction, researchers can build a comprehensive and self-validating body of evidence. This rigorous approach to characterization is fundamental to ensuring the identity and purity of synthesized compounds in all areas of chemical science, from academic research to industrial drug development.
References
- Benchchem. A Comparative Guide to Alternative Reagents for Tertiary Alcohol Synthesis.
- Benchchem. A Comparative Guide to the Synthesis of Tertiary Alcohols: Grignard Reaction vs.
- Unknown. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Química Organica.org. IR Spectrum: Alcohols and Phenols.
- WebAssign. Experiment 3 - Reduction of a Ketone.
- Chemguide. reduction of aldehydes and ketones.
- Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment).
- WebAssign. Experiment 3 - Reduction of a Ketone.
- Spectroscopy Online. Alcohols—The Rest of the Story.
- PubChem. 1-(1-Methylcyclohexyl)ethanol.
- ResearchGate. Enantioselective synthesis strategies to prepare chiral tertiary alcohols.
- Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
- NIST WebBook. 1-(1-methylcyclohexyl)ethanol.
- Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols.
- Transformation Tutoring. Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals.
- Sciencemadness.org. Possible routes for synthesis of esters of tertiary alcohols and phenols, using carboxylic acids.
- Unknown. IR: alcohols.
- PubChem. 1-(1-Methylcyclohexyl)ethan-1-one.
- Vedantu. How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE.
- Cheméo. Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2).
- Benchchem. Application Notes and Protocols for the Grignard Synthesis of 1-Ethylcyclohexanol.
- Sigma-Aldrich. 1-(4-Methylcyclohexyl)ethanol AldrichCPR.
- YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- NIST WebBook. 1-Cyclohexylethanol.
- PubChem. (1-Methyl-cyclopentyl)-ethanol.
- ChemicalBook. 1-Methylcyclohexanol synthesis.
- Biosynth. This compound.
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693).
- Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- NC State University Libraries. 13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry.
- Quora.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NIST WebBook. Ethanone, 1-(1-methylcyclohexyl)-.
- PubChemLite. 2-(1-methylcyclohexyl)ethanol (C9H18O).
- NIST WebBook. Ethanone, 1-(1-methylcyclohexyl)-.
- SpectraBase. 1-Methylcyclohexanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(1-Methylcyclohexyl)ethanol | C9H18O | CID 19700094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(1-methylcyclohexyl)ethanol [webbook.nist.gov]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. webassign.net [webassign.net]
- 7. webassign.net [webassign.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE [vedantu.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
A Comparative Analysis of Catalysts for the Synthesis of 1-(1-Methylcyclohexyl)ethanone: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the production of specific ketone intermediates is a critical step. Among these, 1-(1-methylcyclohexyl)ethanone stands as a valuable building block, notable for its unique cyclohexyl moiety. The primary and most direct route to this compound is the Friedel-Crafts acylation of methylcyclohexane with an acetylating agent, a classic yet ever-evolving electrophilic substitution reaction.
The choice of catalyst in this synthesis is paramount, directly influencing yield, selectivity, operational complexity, and environmental impact. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, offering experimental insights and data to inform catalyst selection for researchers, scientists, and professionals in drug development.
The Synthetic Challenge: Beyond Traditional Lewis Acids
The conventional synthesis of this compound employs a stoichiometric amount of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acylating agent (e.g., acetyl chloride). While effective, this method is fraught with challenges. The catalyst forms a complex with the product ketone, necessitating its use in molar excess and a hydrolytic work-up, which generates significant aqueous waste. Furthermore, the corrosive nature of AlCl₃ and its sensitivity to moisture present handling difficulties.
In response to the growing need for sustainable chemical manufacturing, research has focused on developing heterogeneous and reusable catalysts. This guide will compare the traditional AlCl₃ system with two promising green alternatives: zeolites and ionic liquids .
Comparative Performance of Catalytic Systems
The selection of a catalyst hinges on a balance of reactivity, selectivity, cost, and sustainability. Below is a comparative overview of the performance of traditional Lewis acids, zeolites, and ionic liquids in the context of Friedel-Crafts acylation.
| Catalyst Type | Typical Catalyst | Yield of this compound | Reaction Conditions | Advantages | Disadvantages |
| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | 75-85% | 25-40°C, 2-4 hours | High reactivity, well-established methodology. | Stoichiometric amounts required, corrosive, generates significant waste, moisture sensitive. |
| Heterogeneous Solid Acid | Zeolite H-BEA | High (inferred from related reactions) | Higher temperatures may be required | Reusable, non-corrosive, easy to separate from the reaction mixture, shape-selective. | Potential for catalyst deactivation, mass transfer limitations. |
| Ionic Liquid | Imidazolium-based with Lewis acidic anions | High (inferred from related reactions) | Mild conditions | Reusable, tunable properties, can act as both solvent and catalyst, high reaction rates. | Viscosity can pose challenges in product separation, higher initial cost. |
In-Depth Catalyst Analysis
Traditional Lewis Acids: The AlCl₃ Benchmark
The mechanism of the AlCl₃-catalyzed Friedel-Crafts acylation is a well-understood cornerstone of organic chemistry. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This is then attacked by the electron-rich methylcyclohexane ring to form the desired ketone.
Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.
While reliable, the major drawback is the formation of a stable complex between the product ketone and AlCl₃, which necessitates a stoichiometric amount of the catalyst and a destructive aqueous work-up.
Zeolites: The Shape-Selective Heterogeneous Solution
Zeolites are crystalline aluminosilicates with a well-defined microporous structure, possessing Brønsted and/or Lewis acid sites. Their use as catalysts in Friedel-Crafts acylation represents a significant step towards greener synthesis. Zeolites like H-BEA are particularly effective due to their three-dimensional pore structure and strong acidity.
The key advantages of zeolites are their heterogeneity, allowing for easy separation and reuse, and their non-corrosive nature. Furthermore, the defined pore structure can impart shape selectivity, potentially favoring the formation of specific isomers.
Caption: Experimental workflow for zeolite-catalyzed synthesis.
Ionic Liquids: The Designer Catalyst-Solvent System
Ionic liquids (ILs) are salts with melting points below 100°C, possessing negligible vapor pressure and high thermal stability. In Friedel-Crafts acylation, they can act as both the solvent and the catalyst, particularly those with Lewis acidic anions like chloroaluminates. The use of metal triflates in imidazolium-based ionic liquids has also proven to be a highly efficient catalytic system, often leading to enhanced reaction rates and selectivities compared to conventional solvents.
A significant advantage of ionic liquids is their tunability; the cation and anion can be modified to fine-tune the physical and chemical properties for a specific reaction. Furthermore, the product can often be separated by extraction with a non-polar solvent, allowing for the recycling of the ionic liquid-catalyst system.
Experimental Protocols
The following are representative, adaptable protocols for the synthesis of this compound using each class of catalyst. Safety Note: All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Traditional Synthesis using Aluminum Chloride
Materials:
-
Methylcyclohexane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add methylcyclohexane (1.2 equivalents) to the stirred suspension.
-
Add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Protocol 2: Green Synthesis using Zeolite H-BEA
Materials:
-
Methylcyclohexane
-
Acetyl chloride
-
Zeolite H-BEA (activated)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
Activate the zeolite H-BEA catalyst by heating at 500°C for 4 hours under a flow of dry air. Cool to room temperature under vacuum.
-
To a round-bottom flask, add the activated zeolite H-BEA (e.g., 20 wt% relative to the limiting reagent), methylcyclohexane (1.5 equivalents), and anhydrous solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Add acetyl chloride (1.0 equivalent) dropwise over 30 minutes.
-
Maintain the reaction at reflux for 6-12 hours, monitoring by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration, washing with fresh solvent.
-
The catalyst can be regenerated by washing and calcination for reuse.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 3: Advanced Synthesis using an Ionic Liquid/Metal Triflate System
Materials:
-
Methylcyclohexane
-
Acetyl chloride
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous hexane
Procedure:
-
To a flask, add the ionic liquid [BMIM][BF₄] and Cu(OTf)₂ (e.g., 5 mol%). Stir until the catalyst is fully dissolved.
-
Add methylcyclohexane (1.2 equivalents) and acetyl chloride (1.0 equivalent) to the ionic liquid-catalyst mixture.
-
Stir the reaction at room temperature for 1-3 hours. Monitor progress by GC or TLC.
-
Upon completion, add anhydrous hexane to the reaction mixture and stir vigorously for 15 minutes.
-
Allow the layers to separate. The product will be in the upper hexane layer, while the ionic liquid and catalyst remain in the lower layer.
-
Carefully decant or pipette the hexane layer. Repeat the extraction with fresh hexane (2-3 times).
-
The ionic liquid/catalyst layer can be placed under vacuum to remove any residual solvent and reused for subsequent reactions.
-
Combine the hexane extracts and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Conclusion and Future Outlook
The synthesis of this compound offers a clear case study in the evolution of catalytic methodologies. While traditional Lewis acids like AlCl₃ provide a high-yielding and well-established route, their environmental and handling drawbacks are significant.
Heterogeneous catalysts, particularly zeolites, present a more sustainable alternative with the key advantages of reusability and ease of separation. Their shape-selective properties also offer potential for controlling product isomerism in more complex acylation reactions.
Ionic liquids emerge as a highly versatile and efficient medium for Friedel-Crafts acylation, often enabling milder reaction conditions and high catalytic turnover. The ability to tune their properties and recycle the catalyst-solvent system positions them as a powerful tool for modern organic synthesis.
For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of the synthesis, including scale, purity requirements, and sustainability goals. While AlCl₃ remains a viable option for small-scale laboratory synthesis, the long-term advantages of zeolites and ionic liquids in terms of process efficiency and environmental impact make them the catalysts of the future for the synthesis of this compound and other valuable ketone intermediates.
References
- Cherif, S. E., et al. (2025).
- Beilstein Journal of Organic Chemistry. (2015). Synthesis of 1-indanones with a broad range of biological activity. [Link]
- MDPI. Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs.
- Asian Journal of Chemistry.
- Taylor & Francis Online.
- Taylor & Francis Online.
- RSC Publishing.
- ACS Publications.
- Boise State University ScholarWorks.
- University of Liverpool.
- ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
- Begell Digital Library.
- Wikipedia. Friedel–Crafts reaction. [Link]
- RSC Publishing.
- YouTube.
- Organic Chemistry Portal.
- YouTube. 18.
- PubChem. 1-(1-Methylcyclohexyl)ethan-1-one. [Link]
- Master Organic Chemistry. EAS Reactions (3)
- Khan Academy.
A Comparative Guide to the Reactivity of 1-(1-Methylcyclohexyl)ethanone and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic organic chemistry, substituted cyclohexanones are versatile intermediates for constructing complex molecular architectures.[1] The reactivity of these scaffolds is profoundly influenced by the substitution pattern on the cycloalkane ring. This guide provides an in-depth comparative analysis of the reactivity of 1-(1-methylcyclohexyl)ethanone and its positional isomers, 1-(2-methylcyclohexyl)ethanone and 1-(4-methylcyclohexyl)ethanone. We will explore how subtle changes in substituent placement create significant differences in reactivity towards enolate formation and nucleophilic addition reactions. This analysis is supported by mechanistic insights and detailed experimental protocols to provide a practical framework for laboratory applications.
Part 1: Structural, Steric, and Electronic Profiles of the Isomers
The fundamental differences in the chemical behavior of these three isomers originate from their distinct molecular structures. The primary differentiating factors are the accessibility of alpha-hydrogens for enolate formation and the degree of steric hindrance around the carbonyl group.
-
This compound (1): In this isomer, the acetyl and methyl groups are attached to the same quaternary carbon (C1) of the cyclohexane ring.[2][3][4] This arrangement has two critical consequences:
-
No Alpha-Hydrogens on the Ring: The C1 carbon has no attached hydrogens. Therefore, enolization can only occur away from the ring, involving the protons of the acetyl's methyl group.
-
Severe Steric Hindrance: The carbonyl carbon is flanked by a quaternary carbon, creating a highly congested environment that sterically hinders the approach of nucleophiles.
-
-
1-(2-Methylcyclohexyl)ethanone (2): Here, the acetyl group is at C1 and the methyl group is at the adjacent C2 position.[5] This structure presents a more complex scenario:
-
Two Sites for Enolization: Alpha-hydrogens are available on both the acetyl's methyl group and on the C1 carbon of the ring. This allows for the formation of two different regioisomeric enolates.
-
Moderate Steric Hindrance: The adjacent methyl group at C2 creates significant, but less severe, steric hindrance compared to isomer 1 . The conformational preference of the methyl group (axial vs. equatorial) will further influence the accessibility of the carbonyl.
-
-
1-(4-Methylcyclohexyl)ethanone (3): With the methyl group positioned at C4, it is remote from the acetyl group at C1.[6]
-
Two Sites for Enolization: Similar to isomer 2 , alpha-hydrogens are present on the acetyl's methyl group and at C1 on the ring, allowing for the formation of two regioisomeric enolates.
-
Minimal Steric Hindrance: The C4-methyl group exerts only a minor steric influence on the carbonyl at C1. Its primary effect is conformational, locking the ring into a preferred chair conformation. The local environment around the carbonyl is much less cluttered than in isomers 1 and 2 .
-
Caption: Structures of the three ketone isomers.
Comparative Data: Structural and Electronic Properties
| Property | This compound (1) | 1-(2-Methylcyclohexyl)ethanone (2) | 1-(4-Methylcyclohexyl)ethanone (3) |
| Alpha-Hydrogens (Ring) | 0 | 1 | 1 |
| Alpha-Hydrogens (Acetyl) | 3 | 3 | 3 |
| Potential Enolates | 1 (Exocyclic) | 2 (Exocyclic & Endocyclic) | 2 (Exocyclic & Endocyclic) |
| Steric Hindrance at C=O | Very High | Moderate | Low |
| Electronic Effect | Mild electron-donating effect from two alkyl groups slightly deactivates the carbonyl.[7] | Mild electron-donating effect from two alkyl groups slightly deactivates the carbonyl.[7] | Mild electron-donating effect from two alkyl groups slightly deactivates the carbonyl.[7] |
Part 2: Comparative Reactivity Analysis
2.1 Enolate Formation and Alpha-Halogenation
The acid-catalyzed alpha-halogenation of ketones is a classic reaction whose rate is governed by the formation of an enol intermediate.[8][9][10] The rate law is typically independent of the halogen concentration, indicating that enol formation is the rate-determining step.[11][12]
Causality of Experimental Choice: By comparing the rates of acid-catalyzed bromination, we can directly probe the kinetic barriers to enol formation for each isomer. The structural differences will dictate which alpha-protons are most readily removed and, consequently, the regioselectivity of the reaction.
Caption: Mechanism of Acid-Catalyzed Alpha-Halogenation.
Predicted Reactivity:
-
Isomer 1: Can only form one enol. The alpha-protons on the acetyl methyl group are sterically accessible, leading to a predictable reaction at that site.
-
Isomer 2 & 3: Can form two different enols. Under kinetic control, deprotonation of the less-substituted alpha-carbon (the acetyl methyl group) is generally faster. However, the thermodynamically more stable enol is the more substituted one (on the ring). Acid-catalyzed conditions are often under thermodynamic control. For isomer 2 , steric hindrance from the adjacent methyl group may disfavor formation of the endocyclic (ring) enol compared to isomer 3 .
Experimental Protocol: Comparative Alpha-Bromination
-
Preparation: In three separate flasks, dissolve 1.0 mmol of each ketone isomer (1 , 2 , and 3 ) in 10 mL of glacial acetic acid.
-
Initiation: To each flask, add 2-3 drops of concentrated HBr as a catalyst.
-
Reaction: While stirring at room temperature, add 1.0 mmol of bromine (Br₂) dropwise to each solution.
-
Monitoring: Monitor the disappearance of the bromine color by eye or using UV-Vis spectroscopy. The time taken for the color to vanish provides a qualitative measure of the reaction rate.
-
Workup: Once the reaction is complete, pour the mixture into 50 mL of water and extract with diethyl ether (2 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine the product distribution (regioisomers).
Anticipated Experimental Data
| Isomer | Relative Reaction Time | Major Product(s) |
| 1 | Moderate | 1-(1-Methylcyclohexyl)-1-bromoethanone |
| 2 | Slowest | Mixture of 1-(2-methylcyclohexyl)-1-bromoethanone and 1-(1-bromo-2-methylcyclohexyl)ethanone |
| 3 | Fastest | Mixture of 1-(4-methylcyclohexyl)-1-bromoethanone and 1-(1-bromo-4-methylcyclohexyl)ethanone |
2.2 Nucleophilic Addition: Reduction with Sodium Borohydride
The reduction of a ketone to a secondary alcohol via a hydride reagent like sodium borohydride (NaBH₄) is a fundamental nucleophilic addition reaction.[13] The reactivity is highly sensitive to the steric environment around the electrophilic carbonyl carbon.[7]
Causality of Experimental Choice: NaBH₄ is a mild reducing agent, making it sensitive to steric hindrance. Comparing the reduction rates of the three isomers will clearly illustrate how the substitution pattern impacts the accessibility of the carbonyl carbon. For isomers 2 and 3 , this experiment also allows for the investigation of diastereoselectivity, as the hydride can attack from two different faces (axial or equatorial), leading to different alcohol diastereomers.[14]
Caption: Mechanism of Ketone Reduction by Sodium Borohydride.
Predicted Reactivity:
-
Isomer 1: Expected to be the least reactive. The severe steric shielding of the carbonyl by the gem-disubstituted C1 carbon will significantly impede the approach of the borohydride nucleophile.
-
Isomer 2: The methyl group at C2 will hinder the approach of the nucleophile, making it slower to react than isomer 3 , but faster than isomer 1 .
-
Isomer 3: With the methyl group far from the reaction center, the carbonyl is highly accessible. This isomer is expected to react the fastest.
Experimental Protocol: Comparative Reduction
-
Preparation: In three separate flasks, dissolve 1.0 mmol of each ketone isomer (1 , 2 , and 3 ) in 10 mL of methanol and cool the solutions to 0 °C in an ice bath.
-
Initiation: To each flask, add 1.1 mmol of sodium borohydride (NaBH₄) in small portions over 5 minutes.
-
Monitoring: Monitor the reaction progress by taking aliquots every 10 minutes and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting ketone.
-
Workup: After 1 hour (or once the reaction is complete), slowly add 5 mL of 1 M HCl to quench the excess NaBH₄. Remove the methanol under reduced pressure. Add 20 mL of water and extract with ethyl acetate (2 x 20 mL).
-
Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Analyze the resulting alcohol product by ¹H NMR to determine the diastereomeric ratio for the products from isomers 2 and 3 .
Anticipated Experimental Data
| Isomer | Relative Reaction Rate | Product(s) | Expected Diastereoselectivity |
| 1 | Very Slow | 1-(1-Methylcyclohexyl)ethanol | N/A |
| 2 | Moderate | 1-(2-Methylcyclohexyl)ethanol | Mixture of diastereomers |
| 3 | Fast | 1-(4-Methylcyclohexyl)ethanol | Mixture of diastereomers (major product from equatorial attack) |
Conclusion and Synthetic Implications
This guide demonstrates that the positional isomerism of the methyl group on an acetylcyclohexanone ring profoundly dictates chemical reactivity.
Summary of Reactivity Differences:
-
This compound (1): Characterized by high steric hindrance and a single site for enolization. It is a poor substrate for nucleophilic addition but offers excellent regiocontrol in enolate-based reactions, forcing functionalization to occur exclusively at the acetyl's methyl group.
-
1-(2-Methylcyclohexyl)ethanone (2): Exhibits intermediate reactivity. The proximity of the methyl group sterically hinders the carbonyl and influences the regioselectivity of enolate formation. It is a challenging substrate where both steric and electronic factors must be carefully considered.
-
1-(4-Methylcyclohexyl)ethanone (3): The most reactive of the three towards nucleophilic addition due to its unhindered carbonyl group. It offers two sites for enolization, providing opportunities for regioselective functionalization under either kinetic or thermodynamic control.
For the synthetic chemist, the choice between these isomers is a strategic one. To build complexity exclusively on the acetyl side chain without interference from the ring, isomer 1 is the ideal choice. When nucleophilic addition to the carbonyl is the primary goal, or when functionalization at the alpha-position on the ring is desired, the less-hindered isomer 3 is far superior. Isomer 2 represents a more sterically encumbered system that can be used to study the interplay of adjacent substituents on reactivity and stereoselectivity.
References
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones.
- Chemistry LibreTexts. (2019, September 20). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Chemistry LibreTexts. (2023, November 23). 22.3 Alpha Halogenation of Aldehydes and Ketones.
- Wikipedia. (n.d.). Aldol condensation.
- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
- YouTube. (2024, February 3). Reduction | Substituted Cyclohexanone | 130.
- Chemistry LibreTexts. (2024, March 17). 23.1: Carbonyl Condensations - The Aldol Reaction.
- ACS Publications. (n.d.). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Reduction of cyclohexanone to cyclohexanol biocatalyzed by Mucor....
- National Institutes of Health. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.
- Fvs. (n.d.). Reduction Of Cyclohexanone.
- ChemBK. (2024, April 10). 4-Acetyl-1-Methyl Cyclohexene.
- Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
- Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions.
- NIST. (n.d.). Ethanone, 1-(1-methylcyclohexyl)-.
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one.
- BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects.
- MDPI. (n.d.). An Increased Understanding of Enolate Additions under Mechanochemical Conditions.
- HMDB. (2012, September 11). Showing metabocard for 4-Acetyl-1-methylcyclohexene.
- University of Puget Sound. (n.d.). CHEM 330 Topics Discussed on Oct 19.
- ACS Publications. (n.d.). Stereochemistry of nucleophilic addition to cyclohexanone. Journal of the American Chemical Society.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2).
- AIP Publishing. (2014, August 4). Electron impact ionization of cycloalkanes, aldehydes, and ketones.
- PubChem. (n.d.). Cyclohexyl methyl ketone.
- NIST. (n.d.). 4-Acetyl-1-methylcyclohexene.
- PubChem. (n.d.). 4-Acetyl-1-methylcyclohexene.
- ResearchGate. (n.d.). Electron impact ionization of cycloalkanes, aldehydes, and ketones.
- PubChem. (n.d.). 1-(2-Methylcyclohexyl)ethan-1-one.
- Pharmacy 180. (n.d.). Electronic Effects.
- PubChem. (n.d.). Ethanone, 1-(4-methylcyclohexyl)-.
- ACS Publications. (n.d.). The Reaction of 1-Acetyl-2-methylcyclohexene with Cyclohexanone. Journal of the American Chemical Society.
Sources
- 1. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 4. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Methylcyclohexyl)ethan-1-one | C9H16O | CID 12734622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethanone, 1-(4-methylcyclohexyl)- | C9H16O | CID 137246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fvs.com.py [fvs.com.py]
- 14. youtube.com [youtube.com]
The Positional Isomerism of a Methyl Group: A Comprehensive Guide to its Influence on Cyclohexyl Ketone Reactivity
For the discerning researcher, scientist, and drug development professional, understanding the nuanced interplay of structure and reactivity is paramount. In the realm of cyclic ketones, the seemingly simple addition of a methyl group to the cyclohexyl ketone framework can dramatically alter its chemical behavior. The position of this single methyl group—at the alpha (C2), beta (C3), or gamma (C4) carbon—introduces distinct steric and electronic effects that govern the ketone's reactivity in a variety of crucial synthetic transformations.
This guide provides an in-depth comparative analysis of the reactivity of cyclohexanone and its methylated analogs: 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone. We will explore how the methyl substituent influences key reactions, including enolate formation, nucleophilic additions, and reductions, supported by experimental data and detailed protocols to empower your synthetic strategies.
The Foundational Principles: Steric and Electronic Effects of the Methyl Group
The influence of the methyl group on the reactivity of the cyclohexyl ketone ring can be dissected into two primary factors:
-
Steric Hindrance: A methyl group is larger than a hydrogen atom and thus exerts greater steric bulk.[1] This "crowding" effect can hinder the approach of reactants to certain faces of the molecule, influencing both the rate of reaction and the stereochemical outcome.[1] The impact of steric hindrance is most pronounced when the methyl group is in close proximity to the reactive center.
-
Electronic Effects: The methyl group is weakly electron-donating through an inductive effect.[2] This "push" of electron density can modulate the electrophilicity of the carbonyl carbon and the acidity of neighboring α-protons.
The interplay of these effects is highly dependent on the methyl group's position, as we will explore in the context of specific reactions.
Enolate Formation: A Tale of Regioselectivity and Control
The formation of enolates is a cornerstone of carbonyl chemistry, providing a pathway for a vast array of carbon-carbon bond-forming reactions. The position of the methyl group on the cyclohexanone ring is a critical determinant of the regiochemical outcome of deprotonation.
2-Methylcyclohexanone: The Power of Kinetic vs. Thermodynamic Control
2-Methylcyclohexanone is the archetypal example of an unsymmetrical ketone where enolate formation can be precisely controlled to yield either the kinetic or the thermodynamic product.[3] This control is a powerful tool in synthesis.
-
Kinetic Enolate: Formed by the rapid, irreversible removal of the most accessible α-proton. In 2-methylcyclohexanone, this is the proton at the less substituted C6 position. These conditions typically involve a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[3][4]
-
Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. For 2-methylcyclohexanone, this is the enolate formed by removing the proton at the C2 position. Its formation is favored under conditions that allow for equilibration, such as the use of a weaker base (e.g., sodium ethoxide) at higher temperatures.[3]
The ability to selectively generate one of these two enolates allows for regioselective alkylation, a crucial strategy in the synthesis of complex molecules.
Table 1: Regioselectivity of Enolate Formation from 2-Methylcyclohexanone
| Control Type | Conditions | Major Enolate | Subsequent Alkylation Product |
| Kinetic | LDA, THF, -78 °C | Less substituted (at C6) | Alkylation at C6 |
| Thermodynamic | NaOEt, EtOH, reflux | More substituted (at C2) | Alkylation at C2 |
3-Methylcyclohexanone: The Challenge of Regioselectivity
In contrast to the 2-isomer, the deprotonation of 3-methylcyclohexanone is less straightforward. The two α-carbons (C2 and C6) are sterically similar, and the electronic influence of the distant methyl group is not strong enough to significantly differentiate the acidity of the α-protons. Consequently, treatment of 3-methylcyclohexanone with a base typically leads to a mixture of the two possible enolates with poor regioselectivity, limiting its utility in reactions where a single regioisomer is desired.[3]
4-Methylcyclohexanone: A Symmetrical Case
4-Methylcyclohexanone is a symmetrical ketone. The two α-carbons (C2 and C6) are equivalent, as are the two α'-carbons (C3 and C5). Deprotonation will lead to a single enolate, simplifying subsequent reactions as there are no issues of regioselectivity. The remote methyl group has a minimal electronic effect on the acidity of the α-protons.
Sources
A Comparative Guide to the Biological Activity of 1-(1-Methylcyclohexyl)ethanone and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity between a lead compound and its structural analogs is paramount. This guide provides an in-depth technical comparison of the biological activity of 1-(1-Methylcyclohexyl)ethanone and its related analogs. While quantitative biological data for this compound is not extensively available in current literature, this guide will synthesize the existing qualitative information and draw comparisons with analogs for which robust experimental data has been published. This comparative approach allows for an informed perspective on the potential bioactivities of this class of compounds.
Introduction to this compound: A Structurally Simple Ketone
This compound, also known as 1-acetyl-1-methylcyclohexane, is a simple cyclic ketone. Its structure, characterized by a cyclohexane ring with a methyl and an acetyl group attached to the same carbon, provides a foundation for understanding the structure-activity relationships (SAR) within this chemical family. The biological activity of such compounds is influenced by factors including the cyclic scaffold, the nature and position of substituents, and the presence of the carbonyl group, which can participate in various biological interactions.
Initial investigations have suggested that this compound possesses some antifungal properties, specifically inhibiting the growth of Aspergillus flavus and Aspergillus sulphureus in laboratory studies[1]. However, the extent and potency of this activity have not been quantitatively defined in the available literature. This lack of specific data necessitates a comparative analysis with structurally related compounds to infer potential biological activities and guide future research.
Comparative Biological Activities: Insights from Analogs
The following sections detail the biological activities of various analogs of this compound, providing quantitative data where available. These comparisons are categorized by the type of biological activity observed.
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory potential of cyclohexanone derivatives, particularly diarylidenecyclohexanones. These compounds often exhibit inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
| Compound Class | Specific Analog | Target/Assay | IC50 Value | Reference |
| Diarylidenecyclohexanone | Compound Ic | PGE2 production | 6.7 ± 0.19 µM | [2] |
| Diarylidenecyclohexanone | Compound Ie | 5-LOX inhibition | 1.4 ± 0.1 µM | [2] |
| Diarylidenecyclohexanone | Compound Ig | 5-LOX inhibition | 1.5 ± 0.13 µM | [2] |
| Diarylidenecyclohexanone | Compound IIc | 5-LOX inhibition | 1.8 ± 0.12 µM | [2] |
| Diarylidenecyclohexanone | Compound IIc | COX-2/mPGES1 inhibition | 7.5 ± 0.4 µM | [2] |
These findings suggest that the introduction of aromatic and other functional groups to the cyclohexanone scaffold can confer potent anti-inflammatory properties. The diarylidene moieties appear to be crucial for the observed activity, likely through their interaction with the active sites of inflammatory enzymes.
Antimicrobial and Antifungal Activity
While only qualitative antifungal activity is reported for this compound, various analogs have been quantitatively assessed for their antimicrobial and antifungal effects.
| Compound Class | Organism | Activity Metric | Value | Reference |
| Hydrazono-cyclohexane-1,3-dione complexes | E. coli, E. faecalis, S. aureus, S. typhimurium | Antibacterial | Medium-level activity | [3][4] |
| 1-O-alkylglycerols | A. flavus, B. dothidea, M. fructigena, P. capsicum | Growth Inhibition | C8Gly1 showed broad activity at 400 µg/mL | [5] |
| 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-pentyl ether (Z isomer) | Sclerotinia sclerotiorum | ED50 | 21.39 µg/mL | [6] |
The data indicates that modifications to the cyclohexanone ring, such as the introduction of hydrazono moieties or conversion to oxime ethers, can lead to significant antimicrobial and antifungal activities. The lipophilicity and electronic properties of the substituents play a critical role in determining the potency and spectrum of this activity.
Antiviral Activity
The antiviral potential of cyclohexenyl and cyclohexanyl nucleoside analogs has been explored, revealing moderate activity against certain viruses.
| Compound Class | Virus | Activity | Reference |
| cis-substituted cyclohexenyl nucleosides | HSV-1, Coxsackie B3 | Moderate activity | [7] |
| 2,6-diaminopurine cyclohexenyl nucleoside | HSV-1, HSV-2 | Pronounced activity | [8] |
These studies highlight that the cyclohexyl ring can serve as a scaffold for the development of nucleoside analogs with antiviral properties. The specific stereochemistry and the nature of the purine or pyrimidine base are critical for activity.
Cytotoxic Activity
Several cyclohexanone derivatives have been evaluated for their cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents.
| Compound Class | Cell Line | IC50 Value | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung cancer) | 6.3 ± 2.5 µM | [9] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver cancer) | 3.8 ± 0.5 µM | [9] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung cancer) | 3.5 ± 0.6 µM | [9] |
| β-lapachone oxime | HL-60 (Leukemia) | 3.84 µM | [10] |
The presence of halogen atoms and other functional groups on a core structure that can be derived from or is analogous to cyclohexanone appears to contribute significantly to cytotoxic activity.
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, several key SAR insights can be drawn:
-
Substitution is Key: Unsubstituted or simply alkyl-substituted cyclohexanones like this compound appear to have limited biological activity. The introduction of specific functional groups is necessary to elicit potent responses.
-
Aromatic Moieties: The presence of aryl groups, as seen in the diarylidenecyclohexanones, is strongly correlated with anti-inflammatory activity.
-
Heterocyclic and Oxime Derivatives: Incorporation of heterocyclic rings or conversion of the ketone to an oxime ether can lead to significant antimicrobial and antifungal properties.
-
Halogenation: The addition of halogen atoms to related benzofuran carboxylates, which share structural similarities, enhances cytotoxic activity against cancer cell lines.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key in vitro assays are provided below.
In Vitro Anti-inflammatory Assay: COX-2/mPGES-1 Inhibition
This protocol outlines a common method for assessing the inhibition of prostaglandin E2 (PGE2) production, a key indicator of COX-2 and mPGES-1 activity.
Caption: Workflow for in vitro COX-2/mPGES-1 inhibition assay.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic effects of a compound.
Sources
- 1. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of 4'-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3'-butene-2'-ketoxime N-O-alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 10. jocpr.com [jocpr.com]
A Comparative Guide to the Purity Assessment of Synthesized 1-(1-Methylcyclohexyl)ethanone
Introduction: The Imperative for Purity in Synthesis
1-(1-Methylcyclohexyl)ethanone is a versatile ketone that serves as a crucial intermediate and building block in various organic syntheses.[1][2] Its unique structure, featuring a quaternary carbon center on a cyclohexane ring, makes it a valuable precursor for more complex molecules in pharmaceutical and materials science research. The primary synthetic route to this compound is the Friedel-Crafts acylation of methylcyclohexane.[1][2] However, like many electrophilic substitution reactions on aliphatic rings, this process is susceptible to the formation of structurally similar isomers and byproducts.[3][4]
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate like this compound is not a trivial matter. The presence of unknown or unquantified impurities can have profound consequences, leading to:
-
Aberrant Reaction Pathways: Impurities can interfere with subsequent synthetic steps, reducing yields and generating further, unexpected byproducts.
-
Regulatory Hurdles: For pharmaceutical development, regulatory bodies like the FDA mandate rigorous characterization and control of all impurities, as outlined in guidelines such as ICH Q3B(R2).[5]
This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound. We will explore the causality behind experimental choices, present comparative data, and detail self-validating protocols to ensure the highest degree of scientific integrity.
Understanding the Impurity Profile from Friedel-Crafts Acylation
A robust purity assessment strategy begins with a thorough understanding of the potential impurities that can arise during synthesis. The Friedel-Crafts acylation of methylcyclohexane with an agent like acetyl chloride, catalyzed by a Lewis acid (e.g., AlCl₃), can generate a complex mixture.[6][7]
Potential Impurities Include:
-
Unreacted Starting Materials: Residual methylcyclohexane and acetylating agents.
-
Positional Isomers: The primary challenge in this synthesis is controlling regioselectivity. Acylation can occur at other positions on the methylcyclohexane ring, leading to isomers such as 1-(2-methylcyclohexyl)ethanone, 1-(3-methylcyclohexyl)ethanone, and 1-(4-methylcyclohexyl)ethanone.
-
Reaction Byproducts: Polyacylated products may form, though the deactivating effect of the first acyl group typically minimizes this.[4] Products from carbocation rearrangements, although less common in acylation than alkylation, cannot be entirely ruled out.[3][7]
-
Reagent and Solvent Residues: Traces of the Lewis acid catalyst and reaction solvents.
A successful analytical approach must be able to separate and quantify the target analyte from these closely related structures.
Orthogonal Analytical Strategies: A Comparative Analysis
No single analytical technique is sufficient to declare a compound "pure." A comprehensive assessment relies on orthogonal methods—techniques that measure sample properties based on different principles. This creates a self-validating system where the weaknesses of one method are covered by the strengths of another.
Gas Chromatography (GC): The Workhorse for Volatile Separations
Principle: GC separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, heated column. Its high resolving power makes it ideal for separating isomers.
Expertise & Experience: For a moderately volatile compound like this compound and its likely isomeric impurities, GC is the premier choice for baseline purity determination and isomer quantification. The choice of a mid-polarity column (e.g., a phenyl-substituted polysiloxane) is critical, as it provides selectivity based on both boiling point and subtle differences in polarity among the isomers. A Flame Ionization Detector (FID) is preferred for its high sensitivity to hydrocarbons and its uniform response factor for similar isomers, simplifying quantification.
Trustworthiness: The method's validity is ensured by running a blank to check for system contamination, a neat sample of the starting material (methylcyclohexane) to confirm its retention time, and by spiking the sample with a known standard to verify peak identification.
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent 5% phenyl-methylpolysiloxane).
-
Sample Preparation: Dilute the synthesized this compound to approximately 1000 µg/mL in dichloromethane.
-
Injector: 250°C, Split ratio 50:1.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Detector: FID at 280°C.
-
Data Analysis: Integrate all peaks. Calculate purity using the area percent method, assuming a similar response factor for all isomers.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
High-Performance Liquid Chromatography (HPLC): Versatility for Broader Analysis
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode.
Expertise & Experience: While GC excels at separating volatile isomers, HPLC is invaluable for detecting less volatile or thermally unstable impurities that would not be amenable to GC analysis. For this compound, a UV detector set to a low wavelength (~210 nm) is required to detect the weak n→π* transition of the carbonyl group. The primary utility of HPLC here is as an orthogonal check on the GC result and to screen for non-volatile byproducts.
Trustworthiness: Method validation involves demonstrating specificity by ensuring that peaks for starting materials, the main product, and potential byproducts are well-resolved. A photodiode array (PDA) detector can be used to check for peak purity, ensuring a single chromatographic peak corresponds to a single component.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV or PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Sample Preparation: Dilute the synthesized product to approximately 1 mg/mL in the mobile phase.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Data Analysis: Calculate purity via the area percent method, similar to GC.
Spectroscopic Confirmation: NMR and Mass Spectrometry
Chromatographic methods provide quantitative data on purity but offer limited structural information. Spectroscopic techniques are essential for confirming the identity of the main peak and elucidating the structure of any significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR provide unambiguous structural information by probing the chemical environment of hydrogen and carbon atoms.[8][9][10]
Expertise & Experience: For this compound, the ¹H NMR spectrum is expected to show a singlet for the acetyl methyl protons (~2.1 ppm) and a singlet for the ring methyl group, in addition to complex multiplets for the cyclohexyl ring protons.[11][12] The ¹³C NMR will show a characteristic ketone carbonyl peak far downfield (~210 ppm).[8] The presence of isomeric impurities would be revealed by additional, distinct sets of peaks with different chemical shifts and splitting patterns, providing definitive structural proof.
Mass Spectrometry (MS) coupled with GC (GC-MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with GC, it provides molecular weight information for each separated peak.
Expertise & Experience: GC-MS is the gold standard for impurity identification. It combines the high-resolution separation of GC with the definitive mass detection of MS. The molecular ion peak (M⁺) for this compound will appear at m/z 140.22.[2][13] Isomeric impurities will share the same molecular weight but may exhibit subtle differences in their fragmentation patterns, which can aid in identification.[9][12]
Comparative Data Summary
The following table summarizes the strengths and weaknesses of each technique for the specific task of analyzing this compound.
| Parameter | Gas Chromatography (GC-FID) | HPLC-UV | NMR Spectroscopy | GC-Mass Spectrometry (GC-MS) |
| Primary Use | Quantitative Purity & Isomer Separation | Orthogonal Quantitative Check | Structural Confirmation & Identification | Definitive Impurity Identification |
| Selectivity (Isomers) | Excellent | Good to Moderate | Excellent (Structural) | Excellent (Separation) |
| Sensitivity | High (ng to pg) | Moderate (µg to ng) | Low (mg to µg) | Very High (pg to fg) |
| Quantitative Accuracy | Excellent | Excellent | Good (qNMR) to Moderate | Good (with standards) |
| Information Provided | Retention Time, Purity % | Retention Time, Purity % | Unambiguous Structure | Molecular Weight, Structure Fragments |
| Limitations | Only for volatile/thermostable compounds | Lower resolution for volatile isomers | Low sensitivity, complex mixtures difficult | Isomers have same MW |
Integrated Workflow for Purity Assessment
A logical, self-validating workflow ensures comprehensive analysis. The results from one technique are used to confirm or investigate findings from another.
Caption: Integrated workflow for the purity assessment of this compound.
Method Validation: The Cornerstone of Trustworthiness
For use in drug development, any analytical method must be validated to prove it is fit for its intended purpose, in line with regulatory expectations.[5][14] Key validation parameters, as defined by the ICH, include:[15][16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, especially its isomers and starting materials.[15][16]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted, orthogonal approach. While high-resolution Gas Chromatography (GC) stands out as the primary technique for quantitative purity and isomer profiling, its findings must be supported by an orthogonal method like HPLC . Furthermore, the unequivocal identification of the target compound and any significant impurities (typically >0.1%) relies on the structural elucidation power of NMR spectroscopy and the molecular weight information provided by Mass Spectrometry . By integrating these techniques into a logical, self-validating workflow, researchers and developers can ensure the quality, safety, and reliability of their work, building a foundation of trust in their scientific outcomes.
References
- U.S. Food and Drug Administration (FDA). Guidance for Industry Q3B(R2) Impurities in New Drug Products.
- LCGC North America. Validation of Impurity Methods, Part II. (2014).
- Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?.
- U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.
- ProPharma Group. Analytical Method Validation: Mastering FDA Guidelines.
- OpenOChem Learn. Ketones.
- University of Calgary. Spectroscopy Tutorial: Ketones.
- PubChem. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198.
- Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes.
- Oregon State University. CH 336: Ketone Spectroscopy. (2020).
- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024).
- American Association for Clinical Chemistry. Ketone-Testing-Chapter-8.
- SIELC Technologies. Separation of Cyclohexane, ethylidene- on Newcrom R1 HPLC column.
- National Institute of Standards and Technology (NIST). Ethanone, 1-cyclohexyl-.
- ChemSynthesis. 1-(1-methylcyclopropyl)ethanone.
- PubChemLite. 1-(1-methylcyclohexyl)ethan-1-one (C9H16O).
- PubChem. 1-(2-Methylcyclohexyl)ethan-1-one | C9H16O | CID 12734622.
- National Institute of Standards and Technology (NIST). Ethanone, 1-cyclohexyl-.
- ResearchGate. The determination of ketone bodies: Preanalytical, analytical and physiological considerations | Request PDF.
- Google Patents. EP0272552B1 - Method and device for ketone measurement.
- National Institutes of Health (NIH). Update on Measuring Ketones.
- ResearchGate. (PDF) Update on Measuring Ketones.
- Cheméo. Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2).
- Chromatography Today. Is Cyclohexane a Suitable HPLC Solvent? It Can Become Solid Under Pressure.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- Wikipedia. Friedel–Crafts reaction.
- ResearchGate. (A) HPLC chromatogram illustrating separation of CoA compounds....
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018).
- YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. (2020).
- Journal of the American Chemical Society. Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 2890-62-2 [smolecule.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ketones | OpenOChem Learn [learn.openochem.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 13. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
Safety Operating Guide
Guide to the Proper Disposal of 1-(1-Methylcyclohexyl)ethanone
An in-depth guide from your Senior Application Scientist on the proper handling and disposal of 1-(1-Methylcyclohexyl)ethanone, ensuring laboratory safety, regulatory compliance, and scientific integrity.
As researchers dedicated to innovation, our responsibility extends beyond discovery to the safe and conscientious management of the chemical reagents we employ. This compound, a ketone utilized in various synthetic applications, requires meticulous handling throughout its lifecycle, culminating in a disposal process that prioritizes safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards.
Hazard Characterization: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not benign; its disposal protocol is dictated by its specific hazard profile.
-
Combustibility: With a flash point of 70.5°C, this compound is classified as a combustible liquid[1][2]. While not as volatile as flammable liquids, it can still ignite if exposed to a sufficiently energetic ignition source. Therefore, it must be kept away from open flames, sparks, and hot surfaces[3]. Under the U.S. Resource Conservation and Recovery Act (RCRA), liquids with a flashpoint below 60°C (140°F) can be classified as ignitable hazardous waste[4]. Given its proximity to this threshold, it is prudent to manage it as such to ensure compliance and safety.
-
Irritant Properties: The compound is a known skin and serious eye irritant[1][2]. Direct contact can cause inflammation and discomfort.
-
Respiratory Effects: Inhalation of vapors may cause respiratory tract irritation[1][2]. Proper ventilation is crucial during handling.
These hazards, identified under the Globally Harmonized System (GHS), necessitate its treatment as a regulated hazardous waste stream[2][5]. The GHS precautionary statement P501 directly advises: "Dispose of contents/container to an approved waste disposal plant"[1][2]. Disposing of this chemical down the sanitary sewer is strictly prohibited as it can damage municipal waste systems and harm the environment[4][6].
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a barrier is between you and the potential exposure. This is a non-negotiable first line of defense.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation[3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation[3]. |
| Body Protection | A flame-retardant lab coat. | Protects against incidental spills and splashes. |
| Ventilation | Handle within a certified chemical fume hood. | Minimizes the inhalation of vapors that can cause respiratory irritation[3]. |
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Designate a Waste Stream: Classify waste this compound as a non-halogenated organic solvent waste .
-
Avoid Co-mingling: Do NOT mix this waste with:
-
Strong oxidizing agents[3]
-
Acids or Bases
-
Aqueous waste
-
Halogenated organic solvents
-
Reactive chemicals
Causality: Ketones can react with incompatible materials, leading to heat generation, gas evolution, or polymerization, potentially over-pressurizing and rupturing the waste container.
-
Step 3: Container Selection and Labeling
The waste container serves as the primary containment and its integrity is paramount.
-
Container Choice: Use a designated hazardous waste container made of a compatible material (e.g., glass or high-density polyethylene) with a tight-fitting screw cap[7][8]. Ensure the container is clean, dry, and in good condition. If possible, collecting the waste in its original container is a good practice[4].
-
Labeling: Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Obtain a "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department[4][8].
-
Affix the label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste this compound " and list any other constituents if it is part of a mixture[4][7]. Vague identifiers like "Solvent Waste" are not acceptable[4].
-
Indicate the accumulation start date (the date the first drop of waste is added).
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Keep the waste container within a secondary containment bin to catch any potential leaks.
-
Closure: The waste container must be kept tightly closed at all times, except when actively adding waste[4][7]. This minimizes the release of vapors.
-
Volume Limits: Do not fill the container beyond 90% capacity to allow for vapor expansion[8]. Federal and institutional rules limit the total volume of waste that can be stored in an SAA (typically 55 gallons of hazardous waste)[7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing the waste stream from generation to final pickup.
Caption: Decision workflow for handling this compound waste.
Spill Management
Accidents can happen, and preparedness is key. For small, incidental spills within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Maintain high ventilation in the fume hood.
-
Use Absorbent: Cover the spill with a chemical absorbent material suitable for organic solvents (e.g., vermiculite or sand).
-
Collect Waste: Carefully sweep the saturated absorbent material into a designated container.
-
Dispose as Hazardous Waste: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response or EH&S department.
Final Disposal
Once a waste container is full, arrange for its removal by trained professionals.
-
Request Pickup: Follow your institution's procedure to request a hazardous waste pickup from the EH&S department.
-
Professional Handling: Do not attempt to transport or dispose of the waste yourself. Disposal must be carried out by a licensed hazardous waste management company that will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF)[9]. These facilities use methods like incineration or fuel blending to destroy the chemical safely and in compliance with federal and state regulations[10][11].
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- PubChem. (n.d.). 1-(1-Methylcyclohexyl)ethan-1-one. National Center for Biotechnology Information.
- Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Syracuse University Environmental Health & Safety Services. (n.d.). Section 1: Hazardous Waste.
- ACTenviro. (2024, January 16). Regulations for Handling Flammable Liquid Waste: What You Need to Know.
- Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids.
- eWaste Disposal, Inc. (n.d.). How Do You Discard Class 3 Flammable Liquids List Chemicals?.
- CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids? [Video]. YouTube.
- University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal.
- University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026: Hazardous Waste.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
Sources
- 1. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 2. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 11. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1-Methylcyclohexyl)ethanone
Navigating the complexities of chemical handling requires a synthesis of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-(1-Methylcyclohexyl)ethanone (CAS No. 2890-62-2). Our objective is to move beyond a simple checklist, offering a procedural framework grounded in the specific chemical properties of this compound to ensure both personal safety and experimental integrity.
Hazard Analysis: Understanding the "Why" Behind the PPE
This compound is a combustible liquid that presents multiple health hazards.[1] A thorough understanding of these risks is the foundation of an effective PPE strategy. According to the Globally Harmonized System (GHS), its primary classifications demand our attention:
-
H227: Combustible liquid : This classification indicates that the substance has a flash point at or above 60°C and below 93.3°C, meaning it can ignite when exposed to an ignition source in the presence of air.[1][2] This dictates the need for flame-resistant apparel and protocols to prevent static discharge.
-
H315: Causes skin irritation : Prolonged or repeated contact can lead to dermatitis.[1][3] This necessitates the selection of appropriate chemical-resistant gloves.
-
H319: Causes serious eye irritation : Direct contact with the eyes can cause significant, potentially damaging irritation.[1][3] This underscores the mandatory use of sealed eye protection.
-
H335: May cause respiratory irritation : Inhalation of vapors, especially in poorly ventilated areas, can irritate the respiratory tract.[2] This highlights the critical role of engineering controls like fume hoods and, in their absence, respiratory protection.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all solution. It is a system designed to protect you from the specific hazards identified above. The following table outlines the minimum PPE required for handling this compound.
| PPE Category | Specific Requirements | Rationale & Causality |
| Hand Protection | Ketone-Resistant Gloves (e.g., Butyl Rubber, PVA-coated Nitrile) | Standard nitrile gloves offer poor resistance to many ketones.[4] Because this compound causes skin irritation, gloves specifically designed for ketones and aggressive solvents are essential to prevent chemical breakthrough and skin contact.[5][6][7] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 certified) | To protect against splashes and vapors that cause serious eye irritation, standard safety glasses are insufficient.[1][3] Goggles provide a complete seal around the eyes. A face shield should be worn over goggles when handling larger quantities. |
| Body Protection | Flame-Retardant Laboratory Coat | Given the combustible nature of the chemical (H227), a flame-retardant (FR) lab coat is crucial to protect against potential flash fires from spills near ignition sources.[1][8] |
| Respiratory Protection | Primary: Fume Hood Secondary: NIOSH-approved Respirator with organic vapor cartridges | The primary control for respiratory irritation from vapors is a properly functioning chemical fume hood.[8][9] In situations where a fume hood is not available or ventilation is inadequate, a respirator is mandatory to prevent inhalation.[10][11] |
Operational Protocol: From Preparation to Disposal
An effective safety plan extends beyond simply wearing PPE. It involves a series of procedural steps that minimize exposure at every stage of handling.
Step 1: Pre-Handling Safety Check
-
Ventilation Confirmation : Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
PPE Inspection : Before donning, inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.
-
Emergency Stations : Confirm that the eyewash station and safety shower are unobstructed and functional.[12]
Step 2: Donning PPE
The order of donning is critical to avoid cross-contamination.
-
Put on the flame-retardant lab coat and fasten it completely.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly.
-
Put on the appropriate ketone-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations of this compound inside the fume hood.[9]
-
Keep the container tightly closed when not in use.[13]
-
Ground and bond containers when transferring large quantities to prevent static discharge.[13]
-
Keep away from all ignition sources, including hot plates, open flames, and spark-producing equipment.[3]
Step 4: Doffing PPE and Decontamination
-
Gloves : Remove gloves first using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in a designated hazardous waste container.
-
Lab Coat : Remove the lab coat by rolling it inside out to contain any potential surface contamination.
-
Goggles : Remove goggles last.
-
Hand Washing : Wash hands thoroughly with soap and water after all PPE has been removed.[3]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release, a pre-planned response is critical. The following workflow outlines the immediate steps for a manageable spill.
Caption: Workflow for managing a manageable laboratory spill of this compound.
First Aid:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Solid Waste : Contaminated gloves, absorbent materials, and other solid items must be placed in a clearly labeled, sealed hazardous waste container designated for flammable organic solids.[8]
-
Liquid Waste : Unused or waste this compound must be collected in a designated, compatible, and sealed hazardous waste container. It must be segregated from incompatible materials like strong oxidizing agents, acids, and bases.[3][8]
-
Disposal Vendor : All waste must be disposed of through an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[3]
References
- NIOSH Pocket Guide to Chemical Hazards - Acetone. [Link]
- Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protective Solutions. [Link]
- 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem. [Link]
- Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone. [Link]
- PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets - GlovesnStuff. [Link]
- NIOSH Pocket Guide to Chemical Hazards - 2-Butanone. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Hexone. [Link]
- Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus Intern
- Personal Protective Equipment (PPE) - University of Tennessee, Knoxville. [Link]
- Ethanone, 1-(1-methylcyclohexyl)- - NIST WebBook. [Link]
- 1-(1-Methylcyclohexyl)ethanol | C9H18O | CID 19700094 - PubChem. [Link]
Sources
- 1. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2890-62-2 | CAA89062 [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 6. polycohealthline.com [polycohealthline.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetone [cdc.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Hexone [cdc.gov]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Butanone [cdc.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
